Methyl 2-amino-4-phenylthiazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-10(14)9-8(13-11(12)16-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMUUPHRYZQKGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652907 | |
| Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893652-36-3 | |
| Record name | Methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-phenylthiazole-5-carboxylate
This guide provides a comprehensive overview of the synthesis of methyl 2-amino-4-phenylthiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminothiazole scaffold is a core structure in numerous pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document will delve into the primary synthetic route, the renowned Hantzsch thiazole synthesis, elucidating the underlying mechanism and providing a detailed experimental protocol for its execution.
I. The Strategic Importance of the 2-Aminothiazole Core
Heterocyclic compounds, particularly those containing nitrogen and sulfur, are cornerstones of modern pharmacology.[4] The thiazole ring system, an aromatic five-membered heterocycle, is a privileged scaffold in drug discovery due to its ability to engage in various biological interactions.[5] The 2-aminothiazole moiety, in particular, serves as a versatile building block for the synthesis of a diverse array of therapeutic agents.[6][7] Its structural features allow for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3] The title compound, this compound, incorporates this key pharmacophore and represents a valuable intermediate for the development of novel therapeutics.
II. The Hantzsch Thiazole Synthesis: A Mechanistic Deep Dive
The most prevalent and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, a classic condensation reaction first described in the late 19th century.[3][4][8] This reaction typically involves the condensation of an α-haloketone with a thioamide.[8] In the context of synthesizing this compound, the key starting materials are a derivative of α-halo-β-ketoester and thiourea.
The causality behind this synthetic choice lies in its reliability, high yields, and the ready availability of the starting materials.[4] The reaction proceeds through a well-established multi-step mechanism, driven by the formation of a stable aromatic thiazole ring.[9]
The Core Mechanism Unveiled:
The synthesis of this compound via the Hantzsch reaction can be dissected into the following key mechanistic steps:
-
Nucleophilic Attack (SN2 Reaction): The reaction initiates with a nucleophilic attack by the sulfur atom of thiourea on the electrophilic carbon of the α-halocarbonyl compound.[4][9] The sulfur atom, being a soft nucleophile, readily displaces the halide leaving group in an SN2 fashion. This initial step forms an S-alkylated isothiouronium salt intermediate.
-
Intramolecular Cyclization: The next crucial step involves an intramolecular nucleophilic attack by one of the nitrogen atoms of the isothiouronium intermediate onto the carbonyl carbon of the ketoester moiety.[4] This cyclization event leads to the formation of a five-membered heterocyclic ring, a hydroxylated thiazoline intermediate.
-
Dehydration and Aromatization: The reaction is driven to completion by the dehydration of the cyclic intermediate. The loss of a water molecule, often facilitated by heat or acidic conditions, results in the formation of a double bond within the ring, leading to the stable, aromatic 2-aminothiazole product.[9] The formation of the aromatic ring is a significant thermodynamic driving force for this reaction.[9]
III. Visualizing the Reaction Pathway
To provide a clear visual representation of the Hantzsch thiazole synthesis for this compound, the following reaction workflow diagram is presented.
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A Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-phenylthiazole-5-carboxylate and its Core Scaffold
Abstract
The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This guide provides an in-depth analysis of the physicochemical properties of a specific derivative, Methyl 2-amino-4-phenylthiazole-5-carboxylate. While direct experimental data for this exact molecule is sparse, this document synthesizes information from closely related analogs and the foundational 2-amino-4-phenylthiazole core. We will explore its molecular profile, predictive characterization, established synthesis protocols, and its significant applications in the field of drug discovery. This paper is intended for researchers, medicinal chemists, and drug development professionals who require a deep, practical understanding of this compound class.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen, a structure that imparts unique electronic and hydrogen-bonding capabilities. This scaffold is not merely a synthetic curiosity; it is a validated pharmacophore present in numerous clinically significant drugs, most notably the tyrosine kinase inhibitor Dasatinib, used in cancer therapy.[1][4] Derivatives of this core exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties.[1][2][5]
The specific compound of interest, this compound, combines three key features:
-
The 2-amino group , which acts as a critical hydrogen bond donor and a key site for further chemical modification.
-
The 4-phenyl group , which introduces a nonpolar, aromatic moiety that can engage in hydrophobic and π-stacking interactions within biological targets.[1]
-
The 5-carboxylate ester , which serves as a hydrogen bond acceptor and a versatile chemical handle for creating amides or other derivatives to modulate solubility, cell permeability, and target binding.
Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in designing next-generation therapeutics.
Molecular Profile and Physicochemical Properties
The structural identity and key physicochemical parameters are foundational to any research and development effort. The properties for this compound are summarized below, based on calculations and data from closely related analogs.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | methyl 2-amino-4-phenyl-1,3-thiazole-5-carboxylate | Standard Nomenclature |
| Molecular Formula | C₁₁H₁₀N₂O₂S | Calculated |
| Molecular Weight | 234.28 g/mol | Calculated[6] |
| CAS Number | Not assigned | The isomer, 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, is CAS 99967-80-3.[6] |
| Appearance | Predicted: White to yellow crystalline solid. | Based on analogs like Methyl 2-aminothiazole-4-carboxylate which is a yellow solid.[7][8] |
| Melting Point (°C) | Predicted: > 170 °C | The related Methyl 2-aminothiazole-4-carboxylate melts at 160-164 °C.[7] The addition of a phenyl group typically increases the melting point due to improved crystal packing and higher molecular weight. |
| Solubility | Predicted: Soluble in DMSO, DMF, Methanol; Sparingly soluble in water. | The aromatic ring and ester group favor organic solvents, while the amino group provides minimal aqueous solubility. |
| pKa | Predicted: ~2.0 - 3.0 | Based on the predicted pKa of 2.46 for Methyl 2-aminothiazole-4-carboxylate, protonation is expected to occur on the ring nitrogen.[7][9] |
Synthesis and Mechanistic Rationale
The most robust and widely adopted method for constructing the 2-aminothiazole core is the Hantzsch Thiazole Synthesis .[10][11][12] This reaction is a classic condensation method that provides a direct and efficient route to the thiazole ring.
The Hantzsch Synthesis Mechanism
The causality behind this powerful reaction lies in the nucleophilic character of the sulfur atom in thiourea and the electrophilic nature of an α-haloketone. The synthesis of this compound would proceed via the reaction between thiourea and a suitable α-haloketone, specifically methyl 2-chloro-3-oxo-3-phenylpropanoate (or its bromo- equivalent).
The reaction follows a well-established sequence:
-
Nucleophilic Attack: The sulfur atom of thiourea attacks the carbon bearing the halogen on the α-haloketone, displacing the halide and forming an isothiouronium salt intermediate.
-
Cyclization: The enol form of the ketone intermediate allows for an intramolecular condensation. A nitrogen atom from the thiourea attacks the electrophilic carbonyl carbon.
-
Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to form the final, stable aromatic thiazole ring.
This one-pot reaction is highly efficient and is the preferred industrial and laboratory method for accessing this class of compounds.[13][14]
Caption: The Hantzsch synthesis pathway for the target compound.
Spectroscopic Characterization Profile
Confirming the identity and purity of a synthesized compound is non-negotiable. The following sections detail the expected spectral data for this compound, which serve as a fingerprint for its unique structure.
¹H NMR Spectroscopy
Proton NMR provides precise information about the electronic environment of hydrogen atoms in the molecule.
-
δ 7.40 - 7.80 ppm (multiplet, 5H): These signals correspond to the protons on the C4-phenyl ring.[15][16]
-
δ ~7.0 ppm (broad singlet, 2H): This signal represents the two protons of the C2-amino group (-NH₂). This peak is expected to be exchangeable with D₂O.[15]
-
δ ~3.85 ppm (singlet, 3H): This sharp singlet corresponds to the three protons of the methyl ester (-OCH₃) group.[17][18]
Self-Validation Note: A key feature is the absence of a signal for a proton at the C5 position of the thiazole ring, as this position is substituted with the carboxylate group. This distinguishes it from the parent 2-amino-4-phenylthiazole, which shows a singlet for the C5-H at ~6.2 ppm.[15]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic (Phenyl Ring) |
| ~1710 | C=O Stretch | Ester (Carbonyl) |
| 1650 - 1500 | C=N and C=C Stretch | Thiazole Ring & Aromatic Ring |
| ~1250 | C-O Stretch | Ester |
Causality Insight: The presence of sharp, distinct peaks for both the N-H stretch and the C=O stretch provides immediate, high-confidence confirmation that the key functional groups have been successfully incorporated and preserved during synthesis.[15][19]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion (M⁺): m/z = 234.05 (for C₁₁H₁₀N₂O₂S). High-resolution mass spectrometry (HRMS) should confirm this exact mass.[6]
-
Key Fragmentation Patterns: Common fragmentation would involve the loss of the methoxy group (-OCH₃, M-31) or the entire methyl ester group (-COOCH₃, M-59).
Experimental Protocols & Workflows
Trustworthy science relies on robust and reproducible methodologies. The following protocols provide detailed, step-by-step procedures for the synthesis and characterization of the title compound.
Protocol: Synthesis via Hantzsch Condensation
Objective: To synthesize this compound.
Materials:
-
Methyl 2-chloro-3-oxo-3-phenylpropanoate
-
Thiourea
-
Ethanol, Anhydrous
-
Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add thiourea (1.1 equivalents) and dissolve in anhydrous ethanol (approx. 10 mL per gram of thiourea).
-
Reagent Addition: Add methyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 equivalent) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator.
-
Neutralization & Extraction: Re-dissolve the crude residue in ethyl acetate. Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any acid, followed by a wash with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid should be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product as a crystalline solid.
Workflow: Product Validation
A sequential and logical workflow is critical to validate the outcome of the synthesis.
Caption: A self-validating workflow for compound characterization.
Conclusion
This compound is a molecule of significant interest, built upon the pharmacologically validated 2-aminothiazole scaffold. While it remains a specialized derivative, its synthesis is readily achievable through the classic Hantzsch reaction. Its physicochemical properties can be confidently predicted based on well-characterized analogs, and its structure can be unequivocally confirmed through standard spectroscopic techniques. The strategic placement of its functional groups—the amino, phenyl, and carboxylate moieties—makes it a highly attractive and versatile building block for medicinal chemists aiming to design novel therapeutics with tailored properties for enhanced efficacy and target engagement.
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Khazi, I. A. M., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(5), 5565-5577. [Link]
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Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-amino-4-phenylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] This privileged scaffold is a key structural component in various therapeutic agents, demonstrating a broad spectrum of biological activities. The strategic functionalization of the 2-aminothiazole core allows for the fine-tuning of a molecule's physicochemical properties and biological targets. Methyl 2-amino-4-phenylthiazole-5-carboxylate serves as a crucial intermediate in the synthesis of more complex molecules, including potential histone deacetylase (HDAC) inhibitors, which are a promising class of anti-cancer agents.[2][3] A thorough understanding of its spectroscopic characteristics is paramount for chemists engaged in the synthesis and characterization of novel therapeutic entities. This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for this compound, offering a foundational reference for researchers in the field.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used for this compound.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 300 MHz spectrometer.[2] The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.86 | s | 2H | NH₂ |
| 7.60 - 7.68 | m | 2H | H-2', H-6' (Phenyl) |
| 7.29 - 7.46 | m | 3H | H-3', H-4', H-5' (Phenyl) |
| 3.62 | s | 3H | OCH₃ |
Expert Interpretation:
-
Amino Protons (NH₂): The two protons of the primary amino group at the C2 position of the thiazole ring appear as a broad singlet at 7.86 ppm.[2] The broadness of this peak is characteristic of exchangeable protons, and its chemical shift can be influenced by solvent, concentration, and temperature. In DMSO-d₆, the hydrogen bonding with the solvent slows down the exchange rate, allowing for the observation of a distinct peak.
-
Phenyl Protons (H-2' to H-6'): The aromatic protons of the phenyl group at the C4 position give rise to two multiplets in the range of 7.29-7.68 ppm.[2] The downfield multiplet (7.60 - 7.68 ppm), integrating to two protons, is assigned to the ortho protons (H-2' and H-6'). The upfield multiplet (7.29 - 7.46 ppm), integrating to three protons, corresponds to the meta (H-3', H-5') and para (H-4') protons.[2] The deshielding of the ortho protons is likely due to the anisotropic effect of the nearby thiazole ring and the ester group.
-
Methyl Ester Protons (OCH₃): The three protons of the methyl ester group appear as a sharp singlet at 3.62 ppm.[2] This is a characteristic chemical shift for methyl esters and its singlet nature is due to the absence of any adjacent protons.
¹³C NMR Spectral Data Analysis
The ¹³C NMR spectrum was recorded in DMSO-d₆ on a 75 MHz spectrometer.[2] The chemical shifts (δ) are reported in ppm.
| Chemical Shift (δ, ppm) | Assignment |
| 169.89 | C2 (Thiazole) |
| 161.53 | C=O (Ester) |
| 159.02 | C4 (Thiazole) |
| 134.51 | C1' (Phenyl) |
| 129.58 | C4' (Phenyl) |
| 128.69 | C3', C5' (Phenyl) |
| 127.33 | C2', C6' (Phenyl) |
| 107.65 | C5 (Thiazole) |
| 51.40 | OCH₃ |
Expert Interpretation:
-
Thiazole Carbons (C2, C4, C5): The carbon atoms of the thiazole ring are observed at 169.89 ppm (C2), 159.02 ppm (C4), and 107.65 ppm (C5).[2] The C2 carbon, being attached to two nitrogen atoms, is the most downfield. The C4 carbon is also significantly downfield due to its attachment to the phenyl group and its position within the heterocyclic ring. The C5 carbon, bearing the ester group, appears at the most upfield position among the thiazole carbons.[2]
-
Ester Carbonyl and Methyl Carbons (C=O, OCH₃): The carbonyl carbon of the methyl ester group is found at 161.53 ppm, a typical value for ester carbonyls.[2] The methyl carbon of the ester appears at 51.40 ppm.[2]
-
Phenyl Carbons (C1' to C6'): The carbons of the phenyl ring are observed in the aromatic region. The quaternary carbon C1' (ipso-carbon) is at 134.51 ppm. The para-carbon C4' is at 129.58 ppm. The meta-carbons C3' and C5' are observed at 128.69 ppm, and the ortho-carbons C2' and C6' are at 127.33 ppm.[2] The assignments are based on typical substitution effects on benzene rings.
Experimental Protocol for Synthesis and NMR Sample Preparation
The following protocol is adapted from the synthesis of this compound as described by Asfaha, Y. et al.[2][3]
Synthesis of this compound:
Caption: Synthetic scheme for this compound.
Step-by-Step Procedure:
-
Reaction Setup: To a solution of methyl 2-bromo-3-oxo-3-phenylpropanoate (1.0 eq) in methanol, add thiourea (1.0 eq).[2][3]
-
Reaction Conditions: Reflux the resulting solution for 6 hours.[2][3]
-
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution.[2][3]
-
Purification: Dry the organic layer over sodium sulfate, filter, and remove the solvent in vacuo. Purify the crude product by flash column chromatography using a gradient of n-hexane and ethyl acetate to yield the title compound as a yellow solid.[2][3]
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra at room temperature on a suitable NMR spectrometer.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous fingerprint for its structural verification. The characteristic chemical shifts and multiplicities of the amino, phenyl, and methyl ester groups are well-defined and consistent with the assigned structure. This in-depth guide serves as a valuable resource for scientists working with this important synthetic intermediate, facilitating its identification and characterization in research and development settings. The provided experimental protocol offers a reliable method for its synthesis and subsequent NMR analysis.
References
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Asfaha, Y., et al. (2020). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Arkivoc, 2020(7), 228-241. Available at: [Link]
-
Asfaha, Y., et al. (2020). Synthesis of thiazolyl-based hydroxamic acids as histone deacetylase inhibitors. Arkivoc, 2020(7). Available at: [Link]
-
Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. Available at: [Link]
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An In-depth Technical Guide to the Hantzsch Synthesis of 2-Amino-4-Phenylthiazole Derivatives
This guide provides a comprehensive overview of the Hantzsch synthesis for preparing 2-amino-4-phenylthiazole derivatives, a class of compounds with significant interest in medicinal chemistry and drug development. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the critical parameters that influence the success of this pivotal transformation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile synthesis in their work.
Introduction: The Significance of the 2-Amino-4-Phenylthiazole Scaffold
The thiazole ring is a privileged heterocyclic motif found in a vast array of biologically active compounds and approved pharmaceuticals. Specifically, the 2-aminothiazole core is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, antifungal, anti-inflammatory, antiviral, and anticancer properties.[1][2][3][4] The 4-phenyl substitution on this scaffold often enhances these biological effects, making the synthesis of 2-amino-4-phenylthiazole and its derivatives a critical endeavor in the quest for novel therapeutic agents.[4][5]
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and versatile methods for constructing the thiazole ring.[6] It typically involves the condensation of an α-haloketone with a thioamide or thiourea.[6][7] This guide will focus on the specific application of this reaction to generate 2-amino-4-phenylthiazole derivatives, providing the necessary insights to perform this synthesis with high efficiency and reproducibility.
The Core of the Matter: Understanding the Hantzsch Synthesis Mechanism
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing any chemical synthesis. The Hantzsch synthesis of 2-amino-4-phenylthiazole from an α-haloacetophenone and thiourea proceeds through a well-established multi-step pathway. The causality behind this sequence of events dictates the choice of reagents and conditions.
The overall transformation can be visualized as follows:
Caption: Overall transformation in the Hantzsch synthesis of 2-amino-4-phenylthiazole.
The detailed mechanistic steps are as follows:
-
Nucleophilic Attack: The synthesis initiates with the nucleophilic sulfur atom of thiourea attacking the electrophilic α-carbon of the haloacetophenone (e.g., 2-bromoacetophenone) in a classic SN2 reaction. This step forms an isothiouronium salt intermediate. The choice of a good leaving group on the ketone (typically bromine or chlorine) is crucial for this step to proceed efficiently.[8]
-
Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone. This leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline derivative.
-
Dehydration: The final step is the acid-catalyzed dehydration of the hydroxythiazoline intermediate. The elimination of a water molecule results in the formation of the stable, aromatic 2-amino-4-phenylthiazole ring.
The following diagram illustrates this mechanistic pathway:
Caption: Stepwise mechanism of the Hantzsch thiazole synthesis.
Experimental Protocols: A Guide to Practical Synthesis
Herein, we provide two robust and validated protocols for the synthesis of 2-amino-4-phenylthiazole. Protocol 1 details the conventional heating method, which is widely accessible, while Protocol 2 describes a microwave-assisted synthesis, offering significant advantages in terms of reaction time and efficiency.[9][10]
Protocol 1: Conventional Synthesis via Reflux
This method is a classic and reliable approach to the Hantzsch synthesis.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine or Bromine
-
Ethanol or Methanol
-
Diethyl ether
-
Ammonium hydroxide solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
-
Standard laboratory glassware for workup and recrystallization
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).[11] Alternatively, 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents) can be used.[8]
-
Solvent Addition: Add ethanol or methanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.
-
Reflux: Heat the reaction mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.[11]
-
Workup - Cooling and Initial Wash: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product may begin to precipitate.
-
Workup - Neutralization and Precipitation: Pour the cooled reaction mixture into a beaker containing a dilute ammonium hydroxide solution to neutralize any remaining acid and precipitate the product.[3]
-
Isolation: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake with cold water and then with a small amount of diethyl ether to remove any unreacted acetophenone and iodine.[3][11]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 2-amino-4-phenylthiazole.[11]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner products.[9][10]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
Microwave reactor with sealed reaction vessels
-
Stir bar
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Standard laboratory glassware for workup
Step-by-Step Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).[8]
-
Solvent Addition: Add methanol as the solvent and a magnetic stir bar.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to a set temperature (e.g., 90-100°C) for a short duration (e.g., 10-30 minutes).[8][10] The optimal conditions should be determined for the specific microwave system being used.
-
Workup - Cooling and Precipitation: After irradiation, allow the vessel to cool to room temperature. Pour the reaction contents into a beaker containing a 5% sodium carbonate solution to precipitate the product.[8]
-
Isolation: Collect the precipitate by vacuum filtration, washing with water.
-
Purification: The product is often of high purity, but can be further purified by recrystallization if necessary.
The following diagram outlines the general experimental workflow for both protocols:
Caption: General experimental workflow for the Hantzsch synthesis.
Data Presentation and Yield Comparison
The choice of synthetic method and reaction conditions can significantly impact the yield of the desired 2-amino-4-phenylthiazole derivative. The following table provides a comparative summary of typical outcomes for the protocols described.
| Parameter | Protocol 1: Conventional Heating | Protocol 2: Microwave-Assisted | Reference(s) |
| Starting Materials | Acetophenone, Thiourea, Iodine | 2-Bromoacetophenone, Thiourea | [11],[8] |
| Solvent | Ethanol | Methanol | [11],[8] |
| Reaction Time | 8-12 hours | 10-30 minutes | [11],[10],[8] |
| Temperature | Reflux (approx. 78°C) | 90-100°C | [11],[10] |
| Typical Yield | Good (e.g., ~80%) | Excellent (e.g., >90%) | [3],[10] |
| Key Advantage | Widely accessible equipment | Rapid synthesis, high yields | [9],[10] |
Conclusion and Future Directions
The Hantzsch synthesis is a powerful and enduring tool for the construction of 2-amino-4-phenylthiazole derivatives. Its operational simplicity, use of readily available starting materials, and generally high yields make it an attractive method for both academic research and industrial applications. The advent of modern techniques, such as microwave-assisted synthesis, has further enhanced the efficiency and environmental friendliness of this important reaction.
The continued exploration of the biological activities of 2-amino-4-phenylthiazole derivatives will undoubtedly fuel further methodological developments in their synthesis.[5][12] Future work in this area may focus on the development of even more sustainable catalytic systems, expansion to one-pot multi-component reactions, and application in flow chemistry for large-scale production.
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Himaja, M., Raju, V. K., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]
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Cáceres-Castillo, D., et al. (2012). Microwave assisted synthesis, antimalarial screening and structure–activity-relationship exploration of some phenylthiazolyl-triazine derivatives against dihydrofolate reductase. ResearchGate. [Link]
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Arifuddin, M., et al. (2017). DIVERSE PHARMACOLOGICAL ASPECTS OF 2-AMINO-4-PHENYLTHIAZOLE DERIVATIVES-A REVIEW. Heterocyclic Letters, 7(4), 1185-1210. [Link]
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Devgun, M., et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research, 56(3), 113-128. [Link]
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Hamed, F., Mohamed, A., & Abouzied, A. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal, 4, 1-14. [Link]
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Aisyah, S., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 74-87. [Link]
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Bouattour, Y., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2999. [Link]
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Ng, C. H., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(10), 11813-11825. [Link]
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El-Gazzar, A. A., et al. (2017). Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. ResearchGate. [Link]
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Spectroscopic characterization of 2-aminothiazole carboxylates
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Aminothiazole Carboxylates
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic accessibility and diverse biological activities make it a cornerstone of modern drug discovery. Ethyl 2-aminothiazole-4-carboxylate and its derivatives are common starting materials or final products in these endeavors. A rigorous and unambiguous structural confirmation of these molecules is paramount, underpinning the reliability of subsequent biological and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 2-aminothiazole carboxylates, blending theoretical principles with practical, field-proven insights. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Mass Spectrometry (MS), explaining not just what is observed, but why, thereby empowering researchers to confidently interpret their data.
The Structural Landscape of 2-Aminothiazole Carboxylates
The 2-aminothiazole ring system presents a unique electronic environment. The endocyclic nitrogen and sulfur atoms, the exocyclic amino group at the 2-position, and the carboxylate group at the 4-position all exert significant electronic effects. The amino group (-NH₂) is a strong electron-donating group (EDG) through resonance, while the ethyl carboxylate group (-COOEt) is an electron-withdrawing group (EWG) through both induction and resonance. This "push-pull" electronic arrangement dictates the characteristic spectroscopic signatures of the molecule. Understanding this interplay is fundamental to interpreting the spectral data that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. For a typical ethyl 2-aminothiazole-4-carboxylate, we primarily focus on ¹H and ¹³C NMR.
¹H NMR Spectroscopy - Proton Environments
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and signal splitting.
Causality of Chemical Shifts: The chemical shift (δ) of a proton is highly sensitive to the electron density around it.
-
Thiazole Proton (H5): The lone proton on the thiazole ring, located at the C5 position, is significantly influenced by its environment. It is adjacent to the electron-withdrawing carboxylate group and is part of an aromatic-like π-system. This deshielding environment typically places its signal in the range of δ 7.4-7.8 ppm .[1] In the parent ethyl 2-aminothiazole-4-carboxylate, this often appears as a sharp singlet around δ 7.41 ppm .[1][2]
-
Amine Protons (-NH₂): The protons of the primary amine group are exchangeable and their chemical shift is highly variable, depending on solvent, concentration, and temperature. They typically appear as a broad singlet. In DMSO-d₆, a common solvent for these compounds, the -NH₂ signal can be found around δ 5.8-7.7 ppm .[1][3] Deuterium exchange (adding a drop of D₂O) will cause this signal to disappear, providing a definitive confirmation of its assignment.
-
Ethyl Ester Protons (-OCH₂CH₃): The ethyl group gives rise to two distinct signals:
-
A quartet for the methylene protons (-OCH₂) around δ 4.1-4.4 ppm .[1][3] These protons are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule, 3+1=4).
-
A triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm .[1][3] These protons are further from the electronegative oxygen and thus appear more upfield. They are split into a triplet by the two neighboring methylene protons (n+1 rule, 2+1=3).
-
Data Summary: Characteristic ¹H NMR Shifts
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Typical Integration |
| Thiazole H5 | 7.4 - 7.8 | Singlet (s) | 1H |
| Amine (-NH₂) | 5.8 - 7.7 (variable) | Broad Singlet (br s) | 2H |
| Methylene (-OCH₂) | 4.1 - 4.4 | Quartet (q) | 2H |
| Methyl (-CH₃) | 1.2 - 1.4 | Triplet (t) | 3H |
| (Note: Shifts recorded in DMSO-d₆) |
¹³C NMR Spectroscopy - The Carbon Framework
¹³C NMR complements the ¹H NMR data by providing information about the carbon skeleton.
Causality of Chemical Shifts:
-
Thiazole Carbons:
-
C2 (-NH₂): This carbon is attached to two nitrogen atoms and a sulfur atom, resulting in a significant downfield shift, typically observed around δ 168-175 ppm .[1]
-
C4 (-COOEt): The carbon bearing the carboxylate group appears in the range of δ 141-143 ppm .[1]
-
C5: The protonated carbon of the thiazole ring is found more upfield, around δ 123-125 ppm .[1]
-
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and is typically found at δ 160-162 ppm .[1]
-
Ethyl Ester Carbons (-OCH₂CH₃):
Data Summary: Characteristic ¹³C NMR Shifts
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C2 (Amine-bearing) | 168 - 175 |
| C=O (Ester Carbonyl) | 160 - 162 |
| C4 (Carboxylate-bearing) | 141 - 143 |
| C5 (Protonated) | 123 - 125 |
| -OCH₂ (Methylene) | 61 - 62 |
| -CH₃ (Methyl) | 14 - 15 |
| (Note: Shifts recorded in DMSO-d₆ or CDCl₃) |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Interpreting the Key Vibrational Bands:
-
N-H Stretching (Amine): The primary amine group (-NH₂) exhibits two characteristic stretching bands in the region of 3100-3400 cm⁻¹ .[1][2] These bands correspond to the symmetric and asymmetric stretching vibrations of the N-H bonds. Their presence is a strong indicator of the 2-amino group.
-
C=O Stretching (Ester): A very strong and sharp absorption peak between 1685-1710 cm⁻¹ is the hallmark of the ester carbonyl group.[1][4] Its high intensity is due to the large change in dipole moment during the stretching vibration. This is often the most prominent peak in the spectrum.
-
C=N and C=C Stretching (Thiazole Ring): The thiazole ring gives rise to several stretching vibrations. A characteristic C=N stretch is typically observed around 1615 cm⁻¹ , while C=C stretching absorptions appear in the 1550-1570 cm⁻¹ region.[1]
-
C-H Stretching: Aromatic/heterocyclic C-H stretching is usually seen just above 3000 cm⁻¹ (e.g., ~3030 cm⁻¹), while aliphatic C-H stretching from the ethyl group occurs just below 3000 cm⁻¹ (e.g., 2980-2990 cm⁻¹).[1]
-
C-O Stretching (Ester): The ester C-O single bond stretches are found in the fingerprint region, typically around 1270-1300 cm⁻¹ .
Data Summary: Key FTIR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch | 3100 - 3400 | Medium, often two bands |
| Aromatic/Ethyl | C-H Stretch | 2980 - 3030 | Medium to Weak |
| Ester Carbonyl | C=O Stretch | 1685 - 1710 | Strong, Sharp |
| Thiazole Ring | C=N Stretch | ~1615 | Medium |
| Thiazole Ring | C=C Stretch | 1550 - 1570 | Medium |
| Ester | C-O Stretch | 1270 - 1300 | Strong |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron systems within a molecule. The 2-aminothiazole carboxylate core contains a heteroaromatic ring with multiple chromophores, leading to characteristic absorptions.
Understanding the Electronic Transitions: The absorption of UV-Vis light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. The key transitions for this scaffold are:
-
π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation provided by the thiazole ring and the carboxylate group allows for these transitions, which typically result in strong absorption bands.
-
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (the lone pairs on the N and S atoms) to a π* antibonding orbital.[5][6] These transitions are generally lower in energy (occur at longer wavelengths) and have a much lower intensity (molar absorptivity) compared to π → π* transitions.[7][8]
For substituted thiazoles, absorption maxima (λ_max) are typically observed in the range of 250-410 nm , depending on the specific substituents and the solvent used.[5][9] The combination of the electron-donating amino group and the electron-withdrawing carboxylate group extends the conjugation and can shift the absorption to longer wavelengths (a bathochromic or "red" shift).
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Impact (EI) is a common ionization technique for such molecules.
Expected Fragmentation Pathways: The molecular ion (M⁺•) of ethyl 2-aminothiazole-4-carboxylate (MW = 172.21 g/mol ) will be observed.[10] The subsequent fragmentation is governed by the stability of the resulting ions and neutral losses. Key fragmentation steps include:
-
Loss of the Ethoxy Radical (-•OCH₂CH₃): A common fragmentation for ethyl esters is the cleavage of the C-O bond to lose an ethoxy radical (mass 45), resulting in a stable acylium ion at m/z 127 .[11]
-
Loss of Ethene (C₂H₄): Another characteristic pathway for ethyl esters is a McLafferty-type rearrangement (if sterically possible) or simple cleavage leading to the loss of a neutral ethene molecule (mass 28) from the M⁺•, which would produce an ion at m/z 144 . This corresponds to the 2-aminothiazole-4-carboxylic acid radical cation.
-
Cleavage of the Ester Group: The entire ester group can be lost. For example, loss of -COOEt (mass 73) would result in an ion at m/z 99 , corresponding to the 2-aminothiazole ring fragment.
A logical fragmentation workflow is essential for piecing together the structure from the mass spectrum.
Caption: Predicted MS fragmentation of ethyl 2-aminothiazole-4-carboxylate.
Experimental Protocols: A Self-Validating System
The trustworthiness of spectral data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, ensuring data integrity.
NMR Spectroscopy Protocol (¹H & ¹³C)
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The Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide on its Discovery, History, and Evolution in Drug Development
For decades, the 2-aminothiazole moiety has captivated medicinal chemists, earning its status as a "privileged structure" for its consistent presence in a multitude of biologically active compounds.[1][2] This five-membered heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold, offering a unique combination of electronic properties and hydrogen bonding capabilities that allow for potent and selective interactions with a wide array of biological targets.[3] This guide provides a comprehensive exploration of the discovery and history of aminothiazole compounds in medicinal chemistry, delving into their synthesis, structure-activity relationships (SAR), and the evolution of key drugs that have reached the market. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this remarkable pharmacophore.
The Dawn of the Aminothiazole Era: Discovery and Early Synthetic Routes
The journey of the aminothiazole scaffold in medicinal chemistry is intrinsically linked to the development of fundamental organic synthesis methodologies. While the parent 2-aminothiazole molecule itself is of academic interest, its true potential was unlocked through the development of efficient synthetic routes that allowed for the facile introduction of diverse substituents.[4]
The Hantzsch Thiazole Synthesis: A Foundational Reaction
The most classical and widely employed method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[5] This robust and versatile one-pot condensation reaction involves the reaction of an α-haloketone with a thiourea derivative.[4][5]
Experimental Protocol: Hantzsch Synthesis of a Substituted 2-Aminothiazole
Objective: To synthesize a representative 2-aminothiazole derivative via the Hantzsch condensation reaction.
Materials:
-
α-Bromoacetophenone (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol (solvent)
-
Sodium bicarbonate (for neutralization, if necessary)
-
Ethyl acetate (for extraction)
-
Brine (for washing)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography elution)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve α-bromoacetophenone (1 eq) in ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 eq).
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Neutralization and Extraction: Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-aminothiazole derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices: The use of a slight excess of thiourea ensures the complete consumption of the α-haloketone. Ethanol is a common solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction. The basic work-up with sodium bicarbonate neutralizes any hydrobromic acid formed during the reaction, facilitating the isolation of the free base product.
The Hantzsch synthesis and its variations have been instrumental in generating vast libraries of aminothiazole derivatives, paving the way for extensive SAR studies and the discovery of numerous lead compounds.[5][6]
From Scaffold to Blockbuster: Aminothiazole-Containing Drugs
The versatility of the 2-aminothiazole scaffold is best illustrated by the diverse range of FDA-approved drugs that incorporate this moiety. These drugs target a wide spectrum of diseases, highlighting the ability of the aminothiazole core to be tailored for specific biological interactions.[4][7]
Dasatinib: A Revolution in Cancer Therapy
Dasatinib (Sprycel®) is a potent oral multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[6][8] The discovery of dasatinib stemmed from high-throughput screening which identified a 2-aminothiazole-based compound as a novel Src family kinase inhibitor template.[9]
The 2-aminothiazole core in dasatinib plays a crucial role in its binding to the ATP-binding pocket of various kinases.[9] Structure-activity relationship studies revealed that modifications at the C5 position of the thiazole ring and the N-2 amino group were critical for enhancing potency and selectivity.[9] The final structure of dasatinib features a carboxamide linkage at the C5 position and a substituted pyrimidine ring at the N-2 position, which collectively contribute to its high affinity for multiple kinases.[9]
Pramipexole: A Dopamine Agonist for Neurological Disorders
Pramipexole (Mirapex®) is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[10][11][12][13] Its chemical structure features a 2-amino-4,5,6,7-tetrahydrobenzothiazole core. Pramipexole was first synthesized in the United States and approved by the FDA in 1997.[10][13] It selectively agonizes the dopamine D2-like receptor subfamily, with a preference for the D3 receptor subtype.[11] This D3-preferring activity is believed to contribute to its therapeutic effects on both motor and psychiatric symptoms.[11]
Meloxicam: A Selective COX-2 Inhibitor
Meloxicam (Mobic®) is a non-steroidal anti-inflammatory drug (NSAID) that exhibits preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[14][15] The structure of meloxicam incorporates a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide scaffold, with a 5-methyl-2-thiazolyl group attached to the amide nitrogen.[16] The presence of the methyl group on the thiazole ring is crucial; it alters the bioactivation pathway and P450 isozyme interactions compared to its structurally similar and more hepatotoxic analogue, sudoxicam.[14] This subtle structural modification significantly improves the safety profile of meloxicam.[14]
Ritonavir: A Cornerstone of HIV Therapy
Ritonavir (Norvir®) is an antiretroviral medication that acts as a protease inhibitor, primarily used to treat HIV/AIDS.[17] A key feature of ritonavir's clinical utility is its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[18] This property allows it to "boost" the plasma concentrations of other co-administered protease inhibitors, a strategy known as highly active antiretroviral therapy (HAART).[17][18] The complex structure of ritonavir contains a terminal 5-thiazolylmethyl ester group.[19] The thiazole moiety contributes to the overall binding affinity and inhibitory activity of the molecule.[18]
Table 1: Prominent FDA-Approved Drugs Containing the Aminothiazole Scaffold
| Drug Name | Brand Name | Therapeutic Area | Key Structural Feature of Aminothiazole |
| Dasatinib | Sprycel® | Oncology (CML, ALL) | Substituted 2-aminothiazole-5-carboxamide |
| Pramipexole | Mirapex® | Neurology (Parkinson's, RLS) | 2-Amino-4,5,6,7-tetrahydrobenzothiazole |
| Meloxicam | Mobic® | Anti-inflammatory (NSAID) | 5-Methyl-2-thiazolyl amide |
| Ritonavir | Norvir® | Antiviral (HIV) | Terminal 5-thiazolylmethyl ester |
| Fanetizole | - | Immunomodulatory | 2-(Phenethylamino)thiazole |
| Cefixime | Suprax® | Antibiotic (Cephalosporin) | 2-Aminothiazol-4-yl group in the side chain |
Structure-Activity Relationships (SAR) and Modern Drug Discovery
The enduring success of the aminothiazole scaffold lies in its amenability to systematic structural modification, allowing for the fine-tuning of its pharmacological properties. Extensive SAR studies have been conducted across various therapeutic areas, providing a roadmap for the rational design of new aminothiazole-based drugs.[20]
General SAR Insights
-
N-2 Position: The amino group at the 2-position is a key handle for introducing a wide variety of substituents. This position often dictates the primary interaction with the biological target and is a major determinant of potency and selectivity.[20]
-
C4 and C5 Positions: The C4 and C5 positions of the thiazole ring are also amenable to substitution. Modifications at these positions can influence the compound's steric and electronic properties, as well as its pharmacokinetic profile. For instance, the introduction of a methyl group at the C5 position of meloxicam significantly alters its metabolic fate.[14]
Aminothiazoles in Anticancer Drug Discovery
The 2-aminothiazole scaffold has emerged as a particularly promising platform for the development of novel anticancer agents.[6][8][21] Derivatives have been shown to target a range of cancer-related proteins, including:
-
Kinases: As exemplified by dasatinib, the aminothiazole core can be effectively utilized to design potent kinase inhibitors.[9][22]
-
Tubulin: Certain aminothiazole derivatives have been found to inhibit tubulin polymerization, a validated mechanism for anticancer drugs.[23]
-
Glutaminase: The aminothiazole scaffold has been identified as a template for the development of glutaminase inhibitors, targeting the metabolic rewiring of cancer cells.[24]
Caption: Key modification points on the 2-aminothiazole scaffold and their impact on drug properties.
The Dual Nature of the Aminothiazole Ring: Privileged Structure vs. Toxicophore
While the 2-aminothiazole scaffold is celebrated as a privileged structure, it is not without its potential liabilities.[1] The thiazole ring has been classified as a potential "toxicophore," a chemical entity that can be metabolically activated to form reactive metabolites.[1] This metabolic activation can, in some cases, lead to adverse drug reactions. The proposed mechanism involves the epoxidation of the C4-C5 double bond of the thiazole ring.[14]
However, it is crucial to recognize that the presence of an aminothiazole moiety does not automatically confer toxicity.[1] The metabolic fate of the molecule is highly dependent on the nature and position of its substituents. For example, substitution at the C4 or C5 positions can hinder epoxidation and direct metabolism towards less toxic pathways.[1] The case of meloxicam versus sudoxicam is a prime example of how a minor structural change can mitigate toxicity.[14] Therefore, a careful consideration of the metabolic profile is essential during the design and development of new aminothiazole-based drug candidates.
Caption: Simplified metabolic pathways of 2-aminothiazole derivatives.
Conclusion and Future Perspectives
The journey of the 2-aminothiazole scaffold from a simple heterocyclic core to a cornerstone of modern medicinal chemistry is a testament to its remarkable versatility. Its ease of synthesis, coupled with its ability to be readily functionalized, has provided medicinal chemists with a powerful tool for the discovery and development of new therapeutics. The diverse range of approved drugs containing this moiety underscores its broad applicability across a multitude of disease areas.
While the potential for metabolic activation requires careful consideration, the wealth of knowledge accumulated on the structure-activity and structure-toxicity relationships of aminothiazole derivatives provides a strong foundation for the design of safer and more effective drugs. As our understanding of disease biology continues to evolve, the 2-aminothiazole scaffold is poised to remain a central and privileged platform for the development of the next generation of innovative medicines.
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Solubility profile of Methyl 2-amino-4-phenylthiazole-5-carboxylate
An In-Depth Technical Guide to the Solubility Profile of Methyl 2-amino-4-phenylthiazole-5-carboxylate
Authored by: A Senior Application Scientist
Foreword
In the landscape of modern drug discovery, the journey of a new chemical entity (NCE) from the laboratory bench to clinical application is fraught with challenges. Among the most critical physicochemical hurdles is solubility. An otherwise potent and selective molecule can fail spectacularly if it cannot be effectively absorbed and distributed to its site of action. This guide is dedicated to researchers, medicinal chemists, and formulation scientists who encounter promising, yet challenging, molecules like this compound. This document eschews a one-size-fits-all template, instead offering a deep, logical dive into creating a comprehensive solubility profile for this specific thiazole derivative. Our approach is grounded in the principles of causality, self-validation, and authoritative science, providing not just protocols, but the strategic reasoning behind them.
Introduction: The Thiazole Scaffold and the Primacy of Solubility
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with diverse biological activities.[1] this compound represents a foundational structure within this class, possessing functional groups—an amine, an ester, and aromatic rings—that suggest both therapeutic potential and significant physicochemical challenges.
The solubility of an active pharmaceutical ingredient (API) is a master variable that dictates its entire development trajectory.[2] Poor aqueous solubility can lead to:
-
Inaccurate results in in vitro screening assays.[3]
-
Difficulties in developing parenteral and other liquid dosage forms.[5]
-
Increased development time and costs.[6]
This guide provides a systematic framework for the comprehensive characterization of the solubility profile of this compound, moving from theoretical predictions to rigorous experimental determination in physiologically relevant media.
Compound Overview: Structure and Physicochemical Postulates
A thorough understanding of the molecule's structure is the first step in designing a solubility assessment strategy.
Chemical Structure and Properties
-
IUPAC Name: Methyl 4-amino-2-phenyl-1,3-thiazole-5-carboxylate
-
Molecular Formula: C₁₁H₁₀N₂O₂S
-
Molecular Weight: 234.28 g/mol [7]
-
Structure:
(Image Source: PubChem CID 13595329)[7]
The structure reveals several key features influencing solubility: a planar, aromatic thiazole ring, a lipophilic phenyl group, a basic amino group, and a methyl ester. The interplay between the lipophilic regions and the hydrogen-bonding capabilities of the amino group will be a primary determinant of its solubility behavior.
Synthesis Context: The Hantzsch Legacy
This class of compounds is commonly synthesized via the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide.[1][8][9][10] Understanding the synthesis is crucial as residual starting materials or by-products can act as impurities that may affect experimental solubility results.
The Specter of Polymorphism
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can have a profound impact on solubility.[4][11][12] Different polymorphs possess different crystal lattice energies, leading to variations in their thermodynamic solubility—often by a factor of 2 to 5.[13] A metastable polymorph may exhibit higher initial solubility but can convert to a more stable, less soluble form over time.[13] Therefore, characterization of the solid-state form (e.g., via X-ray Powder Diffraction) of the material used in solubility studies is a non-negotiable prerequisite for obtaining meaningful data.
Phase 1: In Silico and Theoretical Assessment
Before embarking on resource-intensive experimental work, computational models provide a valuable first approximation of a compound's solubility. These in silico tools use the chemical structure to predict various physicochemical properties.[6][14][15][16]
While not a substitute for experimental data, these predictions are invaluable for guiding the design of initial experiments, such as estimating the required amount of compound for shake-flask studies.
Table 1: Hypothetical In Silico Predictions for this compound
| Parameter | Predicted Value | Prediction Tool/Methodology | Implication for Experimental Design |
| LogS (Intrinsic Solubility) | -4.5 | ALOGPS | Suggests low intrinsic aqueous solubility (~32 µM). |
| pKa (Basic) | 2.8 | ACD/Percepta | The amino group is weakly basic; solubility will likely increase at pH < 2.8. |
| LogP | 2.9 | XLogP3 | Indicates a relatively lipophilic character, consistent with poor aqueous solubility. |
Phase 2: Foundational Physicochemical Characterization
pKa Determination via Potentiometric Titration
Causality: The ionization state of a molecule is a primary driver of its aqueous solubility. For this compound, the 2-amino group is expected to be basic. Determining its pKa is essential to understand and predict how its solubility will change across the physiological pH range of the gastrointestinal tract.[17] Potentiometric titration is the gold-standard method for this determination.[18][19]
Experimental Protocol: Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[20]
-
Sample Preparation: Prepare a ~1 mM solution of the compound in a co-solvent system (e.g., methanol/water) if aqueous solubility is too low. Prepare a blank solution with the co-solvent alone.
-
Titration: Place the sample solution in a jacketed vessel maintained at 37 ± 1 °C.[21]
-
Acidification: Add 0.1 M HCl to the solution until the pH is approximately 1.5-2.0 to ensure the amino group is fully protonated.[22]
-
Titration with Base: Titrate the solution with standardized 0.1 M NaOH, adding small, precise aliquots. Record the pH after each addition, ensuring the reading stabilizes (<0.01 pH units/min drift).[20][22]
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Perform the experiment in triplicate.[22]
Caption: Workflow for pKa determination via potentiometric titration.
Phase 3: Core Solubility Profiling
With foundational data in hand, we proceed to the direct measurement of solubility. It is critical to distinguish between two key types: thermodynamic and kinetic solubility.
Equilibrium (Thermodynamic) Solubility
Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution in the presence of its most stable solid form.[2][23] This value is fundamental for formulation development and is the benchmark against which other solubility data are compared. The shake-flask method, as recommended by the ICH, is the definitive technique.[24][25][26]
Experimental Protocol: ICH-Compliant Shake-Flask Method
-
Media Preparation: Prepare aqueous buffers at a minimum of three pH values covering the physiological range (e.g., pH 1.2, 4.5, and 6.8) at 37 ± 1 °C.[17][21]
-
Compound Addition: Add an excess of the solid compound to vials containing a known volume of each buffer. "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator in a temperature-controlled chamber at 37 ± 1 °C. Agitate for a predetermined time (e.g., 24-48 hours). A preliminary experiment should be run to determine the time required to reach equilibrium.[21]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.
-
Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.[27]
-
Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze its polymorphic form (e.g., by XRPD) to check for any solution-mediated phase transformations.[4]
Caption: Workflow for the thermodynamic shake-flask solubility assay.
Table 2: Illustrative Thermodynamic Solubility Data
| Medium (37°C) | pH (Final) | Solubility (µg/mL) | Solubility (µM) | Residual Solid Form |
| 0.1 N HCl | 1.2 | 150.5 | 642.4 | Form I (No Change) |
| Acetate Buffer | 4.5 | 8.2 | 35.0 | Form I (No Change) |
| Phosphate Buffer | 6.8 | 7.5 | 32.0 | Form I (No Change) |
Kinetic Solubility
Causality: In early drug discovery, compounds are often screened in high-throughput assays where they are introduced from a DMSO stock solution. Kinetic solubility measures the concentration at which a compound precipitates from solution under these non-equilibrium conditions.[3][28][29] This is a critical parameter as precipitation in an assay can lead to false-negative results.
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate: Dispense the desired aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microtiter plate.
-
Compound Addition: Add small volumes of the DMSO stock solution to the buffer to achieve a range of final compound concentrations (e.g., 1-200 µM) and a low final DMSO concentration (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours).[30]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Table 3: Illustrative Kinetic Solubility Data
| Medium (RT) | DMSO Concentration | Incubation Time | Kinetic Solubility (µM) |
| PBS, pH 7.4 | 1% | 2 hours | 55 |
| PBS, pH 7.4 | 2% | 2 hours | 65 |
Note: Kinetic solubility is often higher than thermodynamic solubility because the compound may precipitate as a less stable amorphous form or form a supersaturated solution temporarily.[23]
Phase 4: Physiologically-Based Solubility Assessment
Causality: Solubility in simple buffers does not fully capture the complex environment of the human gastrointestinal tract, which contains bile salts and phospholipids that can enhance the solubility of lipophilic compounds.[31][32] Biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) provide a more accurate in vitro model to predict in vivo dissolution and absorption.[33][34][35]
Experimental Protocol: Solubility in Biorelevant Media
The protocol is identical to the thermodynamic shake-flask method described in Section 5.1, but substitutes the simple buffers with FaSSIF and FeSSIF media, prepared according to established recipes.
Table 4: Illustrative Solubility in Biorelevant Media
| Medium (37°C) | pH | Composition Highlights | Solubility (µg/mL) | Solubility (µM) | Fold Increase (vs. pH 6.8 Buffer) |
| FaSSIF | 6.5 | Low Bile Salt/Lecithin | 25.8 | 110.1 | 3.4x |
| FeSSIF | 5.0 | High Bile Salt/Lecithin | 77.3 | 329.9 | 10.3x |
The significant increase in solubility, particularly in FeSSIF, suggests a potential for a positive food effect for this compound.
Analytical Methodologies: The Key to Accurate Quantification
The reliability of all solubility data hinges on the accuracy of the analytical method used for quantification. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust technique.[36][37][38][39]
Table 5: Example HPLC-UV Method for Quantification
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Detection Wavelength | 285 nm (determine λmax by UV scan) |
| Standard Curve Range | 0.1 - 100 µg/mL |
Method Validation: The analytical method must be validated for linearity, accuracy, precision, and specificity according to ICH guidelines to ensure trustworthy data.
Synthesizing the Complete Solubility Profile
The final step is to integrate all generated data into a cohesive narrative that informs future drug development decisions.
Table 6: Summary Solubility Profile of this compound (Illustrative Data)
| Parameter | Value/Result | Implication |
| pKa (Basic) | 2.8 | Ionization only at very low gastric pH. Will be in neutral form in the intestine. |
| LogP | 2.9 | Lipophilic compound. |
| Thermodynamic Solubility (pH 6.8) | 7.5 µg/mL (32.0 µM) | Low intrinsic solubility. Classified as a poorly soluble compound. |
| Kinetic Solubility (pH 7.4) | 55 µM | Higher than thermodynamic, suggesting potential for supersaturation from DMSO stock. |
| Biorelevant Solubility (FaSSIF) | 25.8 µg/mL (110.1 µM) | Solubilization by bile salts is significant. |
| Biorelevant Solubility (FeSSIF) | 77.3 µg/mL (329.9 µM) | Strong solubilization in fed state; high potential for positive food effect. |
| Solid State | Form I (stable) | Consistent solid form observed, lending confidence to thermodynamic data. |
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Müller, C., et al. (2008). In silico prediction of aqueous solubility – classification models. Journal of Cheminformatics. Available at: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Available at: [Link]
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Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. Available at: [Link]
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Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]
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Sugano, K. (2021). The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. Pharmaceutics. Available at: [Link]
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El-Sayed, N. N. E., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]
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The Tautomeric Chameleon: Unraveling the Structural Dynamics of 2-Aminothiazole Derivatives in Drug Discovery
An In-depth Technical Guide for Researchers
Abstract
The 2-aminothiazole core is a well-established privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities.[1][2] However, the inherent capacity of these derivatives to exist in multiple tautomeric forms presents a significant challenge and a critical consideration for drug development professionals. This in-depth guide provides a comprehensive exploration of the tautomeric equilibria in 2-aminothiazole derivatives, primarily the amino-imino tautomerism. We will dissect the structural nuances of these forms, the key factors that govern their equilibrium, and the robust experimental and computational methodologies employed for their characterization. By explaining the causality behind experimental choices and the implications for molecular design, this guide serves as an essential resource for researchers aiming to rationally design and optimize the next generation of 2-aminothiazole-based therapeutics.
The Principle of Tautomerism in 2-Aminothiazoles
Tautomers are structural isomers of chemical compounds that readily interconvert. This dynamic equilibrium is a crucial aspect of the chemistry of 2-aminothiazole derivatives, profoundly influencing their physicochemical properties and biological interactions.
The Predominant Amino-Imino Tautomerism
The primary and most studied tautomeric relationship in this class of compounds is the amino-imino equilibrium. This involves the migration of a proton between the exocyclic amino group and the endocyclic (ring) nitrogen atom.[3]
-
Amino Tautomer: This form is characterized by an exocyclic amino (-NH₂) group. The thiazole ring maintains its aromatic character, which is a significant stabilizing factor.
-
Imino Tautomer: This form contains an exocyclic imine (=NH) group and a protonated endocyclic nitrogen. The aromaticity of the five-membered ring is disrupted in this configuration.
Numerous spectroscopic and computational studies have established that the amino tautomer is generally the predominant and more stable form in both the gas phase and in solution.[3][4][5] The energetic favorability of the aromatic system is a powerful driving force for this preference.
Caption: Thione-Thiol tautomeric equilibrium in a thiazole derivative.
Governing the Equilibrium: Key Influential Factors
The tautomeric balance, though generally favoring the amino form, is delicate and can be shifted by several interconnected factors. Understanding these influences is paramount for predicting and controlling the behavior of a molecule in a specific chemical or biological environment.
| Factor | Influence on Equilibrium | Causality & Rationale |
| Substituents | Electron-withdrawing groups (EWGs) on the exocyclic nitrogen (e.g., acyl, tosyl) can stabilize the imino form. [6]Electron-donating groups (EDGs) on the thiazole ring tend to favor the amino form. [6] | EWGs increase the acidity of the exocyclic N-H proton, making its transfer to the endocyclic ring nitrogen more favorable. [6][7]EDGs, conversely, increase the electron density of the aromatic ring, further stabilizing the amino tautomer. |
| Solvent Polarity | While the amino form is favored in most solvents, polar solvents can slightly increase the population of the more polar imino form. [4] | The imino tautomer generally has a larger dipole moment. Polar solvents can stabilize this form through dipole-dipole interactions and hydrogen bonding. However, the energetic gain from these interactions often does not overcome the inherent stability of the aromatic amino form. |
| pH / Protonation | The protonation state of the molecule is a critical determinant. 2-Aminothiazoles are typically protonated at the endocyclic (aza) nitrogen atom. [5][6] | The endocyclic nitrogen is generally the most basic site. Protonation at this site can be viewed as an intermediate step in the tautomerization process, highlighting the dynamic nature of the equilibrium under varying pH conditions. [8] |
| Concentration | The amino form is often more favored at lower concentrations. [3] | At higher concentrations, intermolecular hydrogen bonding and self-association through dimerization can occur, potentially favoring one tautomer over the other. [4]The shift towards the amino form upon dilution suggests it is the more stable monomeric species. [3] |
Methodologies for Tautomer Analysis: A Practical Guide
A multi-faceted approach combining spectroscopic and computational methods is required for a comprehensive understanding of tautomeric systems. The choice of method depends on the desired information—quantitative equilibrium data in solution or definitive structure in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful and widely used technique for the quantitative analysis of tautomeric mixtures in solution. ¹H NMR is particularly valuable as the chemical environments of protons differ significantly between the amino and imino forms, resulting in distinct and measurable signals. [9]
-
Sample Preparation:
-
Accurately weigh the 2-aminothiazole derivative and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to achieve a precise, known concentration.
-
Transfer the solution to a high-quality NMR tube. The choice of solvent is critical, as it can influence the equilibrium.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum at a constant and accurately recorded temperature, as the equilibrium constant (KT) is temperature-dependent.
-
Crucial Step for Quantitation: Ensure a sufficient relaxation delay (D1) is used (typically 5 times the longest T₁ relaxation time of the protons of interest). This is a self-validating step; insufficient delay leads to incomplete relaxation and inaccurate signal integration, invalidating the quantitative results.
-
-
Data Analysis & Calculation:
-
Identify distinct, well-resolved signals corresponding to unique protons in each tautomer.
-
Carefully integrate the signals for the amino (Iamino) and imino (Iimino) forms.
-
Calculate the mole fraction (X) of each tautomer:
-
Xamino = Iamino / (Iamino + Iimino)
-
Ximino = Iimino / (Iamino + Iimino)
-
-
Calculate the equilibrium constant (KT): KT = [Imino]/[Amino] = Ximino / Xamino. * Calculate the Gibbs free energy difference (ΔG): ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.
-
Caption: Experimental workflow for quantitative NMR analysis of tautomers.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. [10]This technique is invaluable for definitively identifying which tautomer crystallizes from a given solvent system.
-
Expert Insight: The solid-state structure represents the lowest energy form within the crystal lattice, which may not reflect the dynamic equilibrium present in solution. Crystal packing forces can selectively stabilize one tautomer.
-
Trustworthiness: It is a definitive but static picture. For instance, X-ray studies have confirmed that while many derivatives exist in the amino form, strong electron-withdrawing acyl groups on the exocyclic nitrogen can force the molecule to adopt the imino form in the crystal. [7][11]
Computational Chemistry
Density Functional Theory (DFT) calculations have become an indispensable tool for predicting the relative stabilities of tautomers and the energy barriers for their interconversion. [4]
-
Methodology: The B3LYP functional combined with a suitable basis set (e.g., 6-311++G(d,p)) is commonly employed. To simulate real-world conditions, solvent effects are often incorporated using a Polarizable Continuum Model (PCM). [4]* Validation: The accuracy of computational predictions is validated by comparing calculated data (e.g., relative energies, NMR chemical shifts, vibrational frequencies) with experimental results. [3]Aromaticity indices like the Nucleus-Independent Chemical Shift (NICS) can also be calculated to provide theoretical support for the stability of the aromatic amino form. [4]
Implications for Rational Drug Design
A thorough understanding of a molecule's tautomeric behavior is not merely an academic exercise; it is a cornerstone of modern, rational drug design. The failure to consider tautomerism can lead to misinterpreted Structure-Activity Relationships (SAR) and costly failures in late-stage development.
-
Molecular Recognition & SAR: The amino and imino tautomers possess different hydrogen bond donor/acceptor patterns, molecular shapes, and electrostatic potentials. The biologically active form is the one that correctly complements the target binding site. A shift in tautomeric preference due to a minor chemical modification can lead to a dramatic loss of activity. * Pharmacokinetic (ADME) Properties: Tautomers can exhibit different physicochemical properties, such as lipophilicity (logP), acidity/basicity (pKa), and solubility. These differences can significantly alter a drug's absorption, distribution, metabolism, and excretion profile, ultimately affecting its efficacy and safety.
-
Intellectual Property: Defining the specific, active tautomer of a drug candidate can be a critical component of securing robust patent protection.
Conclusion
The tautomerism of 2-aminothiazole derivatives is a complex but manageable phenomenon. While the aromatic amino form is generally the most stable species, its equilibrium with the imino form is influenced by a delicate interplay of electronic, solvent, and pH effects. For drug development professionals, a proactive and rigorous analysis of tautomerism is essential. By employing a combination of high-resolution NMR spectroscopy for quantitative solution-state analysis, X-ray crystallography for solid-state confirmation, and DFT calculations for predictive modeling, researchers can gain a comprehensive understanding of their molecules. This knowledge is fundamental to elucidating true structure-activity relationships, optimizing pharmacokinetic profiles, and ultimately, designing safer and more effective medicines.
References
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- Forlani, L., et al. (1994). ChemInform Abstract: Tautomerism in Some Acetamido Derivatives of Nitrogen-Containing Heterocycles: X-Ray Structural Analysis of 2-Amino and 2-Imino Forms of Benzothiazole Derivatives. ResearchGate.
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Methodological & Application
Application Notes and Protocols: The Strategic Use of Methyl 2-amino-4-phenylthiazole-5-carboxylate in Modern Anticancer Drug Discovery
Introduction: The Thiazole Scaffold as a Privileged Structure in Oncology
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its unique stereoelectronic properties, metabolic stability, and capacity for diverse molecular interactions have established it as a "privileged scaffold" in drug design. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer effects.[1] Clinically approved anticancer drugs such as Dasatinib and Ixazomib feature a thiazole core, underscoring the scaffold's therapeutic relevance.[2] These agents often function by inhibiting key signaling pathways, inducing programmed cell death (apoptosis), and disrupting critical cellular machinery.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of Methyl 2-amino-4-phenylthiazole-5-carboxylate as a versatile starting material and core structural motif for the discovery of novel anticancer agents. While this specific ester may act as a pharmacophore itself, its true strength lies in its potential as a foundational building block for a library of more complex and potent derivatives. We will explore its synthesis, potential mechanisms of action based on related structures, and provide detailed protocols for its evaluation in a preclinical setting.
The Core Molecule: Synthesis and Chemical Properties
This compound serves as an excellent starting point for medicinal chemistry campaigns due to the reactive handles it possesses: the 2-amino group and the 5-carboxylate ester. These sites allow for a wide range of chemical modifications to explore structure-activity relationships (SAR).
A common and efficient method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis. This typically involves the condensation of a thiourea with an α-haloketone. For the title compound, this can be adapted in a multi-component reaction.
Protocol 1: Synthesis of this compound
Objective: To provide a reliable, one-pot procedure for the synthesis of the title compound, which can be used as a key intermediate for further derivatization.
Materials:
-
Methyl 2-chloro-3-oxo-3-phenylpropanoate
-
Thiourea
-
Ethanol, absolute
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve methyl 2-chloro-3-oxo-3-phenylpropanoate (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol (10 volumes).
-
Reaction: Heat the mixture to reflux (approximately 78°C) and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature. A precipitate of the product hydrohalide salt may form.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to the stirred mixture until the pH is neutral (pH 7-8). This will neutralize the hydrohalide salt and precipitate the free base of the product.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water followed by a small amount of cold ethanol to remove any remaining impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
Anticipated Biological Activity and Mechanisms of Action
While comprehensive studies on this compound are emerging, extensive research on its close analogs provides a strong rationale for its investigation as an anticancer agent. The 2-amino-4-phenylthiazole scaffold has been shown to exhibit potent antiproliferative activity against a wide array of human cancer cell lines.[4][5]
Key Insights from Analog Studies:
-
Broad-Spectrum Activity: Derivatives of the 2-aminothiazole core have demonstrated significant growth-inhibitory effects against leukemia, lung, colon, and breast cancer cell lines.[4]
-
Induction of Apoptosis: A hallmark of many effective anticancer agents is the ability to induce programmed cell death. Thiazole derivatives have been shown to trigger apoptosis in cancer cells, a mechanism that can be quantified using Annexin V and propidium iodide staining.[1]
-
Cell Cycle Arrest: Disruption of the normal cell cycle is another key anticancer strategy. Certain thiazole compounds can cause cancer cells to arrest in specific phases of the cell cycle (e.g., G1/S or G2/M), preventing their proliferation.[1]
-
Kinase Inhibition: Many 2-aminothiazole derivatives function as inhibitors of critical protein kinases involved in cancer cell growth and survival, such as VEGFR-2 and PI3K/mTOR.[4][6] The 2-amino group often plays a crucial role in forming key hydrogen bond interactions within the ATP-binding pocket of these kinases.
The workflow for evaluating a new derivative of this scaffold would logically follow a path from initial cytotoxicity screening to detailed mechanistic studies.
Figure 1: A representative workflow for the discovery and development of anticancer agents derived from the this compound scaffold.
Experimental Protocols for Biological Evaluation
The following protocols provide step-by-step methodologies for the initial biological characterization of novel derivatives based on the this compound scaffold.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell background control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
| Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference Analog |
| Phenylamide Derivative | HT-29 (Colon) | 2.01 | Compound 10 in[4] |
| Phenylamide Derivative | K563 (Leukemia) | 16.3 | Compound 21 in[4] |
| Hydrazinyl-thiazole | MCF-7 (Breast) | 2.57 | Compound 4c in[1] |
| Hydrazinyl-thiazole | HepG2 (Liver) | 7.26 | Compound 4c in[1] |
| Table 1: Representative IC₅₀ values for anticancer activity of various 2-amino-4-phenylthiazole derivatives against human cancer cell lines. This data illustrates the potential of the scaffold. |
Protocol 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with a test compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent DNA intercalator that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells with compromised membrane integrity.[1]
Materials:
-
Cancer cells treated with the test compound (at its IC₅₀ concentration)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in a 6-well plate with the test compound for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Figure 2: Logical flow of apoptosis detection using Annexin V and Propidium Iodide (PI) staining.
Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following compound treatment.
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells based on their DNA content: G0/G1 phase cells have 2N DNA content, while G2/M phase cells have 4N DNA content. S-phase cells are in the process of DNA replication and have an intermediate amount of DNA.
Materials:
-
Cancer cells treated with the test compound
-
PBS
-
70% Ethanol, ice-cold
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The data is typically displayed as a histogram of cell count versus fluorescence intensity. Software is used to quantify the percentage of cells in each phase of the cell cycle.
Conclusion and Future Directions
This compound is a high-potential scaffold for the development of novel anticancer therapeutics. Its synthetic tractability allows for the creation of large, diverse chemical libraries. Evidence from closely related analogs strongly suggests that derivatives are likely to exhibit significant antiproliferative activity through mechanisms central to cancer cell biology, such as the induction of apoptosis and cell cycle arrest. The protocols detailed herein provide a robust framework for the initial in vitro evaluation of new chemical entities derived from this promising core. Future work should focus on elucidating specific molecular targets (e.g., through kinase profiling and western blot analysis of signaling pathways) and advancing lead compounds into in vivo xenograft models to assess their therapeutic efficacy and safety profiles.
References
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Hassan, A. A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1289-1324. [Link]
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Taylor & Francis Online. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(5), 485-502. [Link]
-
PubMed. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]
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ResearchGate. (2018). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. [Link]
-
Al-Romaigh, F. A., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLoS ONE, 18(8), e0289745. [Link]
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PubMed. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. [Link]
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Abdelgawad, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7354. [Link]
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El-Sayed, N. N. E., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Advances, 11(53), 33503-33519. [Link]
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El-Fakharany, E. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
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ResearchGate. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
ResearchGate. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
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Application Notes and Protocols: 2-Aminothiazole Derivatives as Potent Antitubercular Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has rendered many existing treatments ineffective, creating an urgent need for novel antitubercular agents with new mechanisms of action.[1][2] The 2-aminothiazole scaffold has emerged as a promising and versatile platform in the development of new therapeutics, including potent antitubercular agents.[1][3][4] This class of compounds has demonstrated significant activity against M. tuberculosis, with some derivatives exhibiting sub-micromolar minimum inhibitory concentrations (MICs).[3][5]
These application notes provide a comprehensive guide for researchers engaged in the discovery and development of 2-aminothiazole-based antitubercular drugs. We will delve into the structural rationale, synthesis, and biological evaluation of these compounds, offering detailed protocols and expert insights to facilitate robust and reproducible research.
The 2-Aminothiazole Scaffold: A Privileged Structure in Antitubercular Drug Discovery
The 2-aminothiazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] Its unique electronic properties and synthetic tractability make it an attractive starting point for the development of novel therapeutics.[6] In the context of antitubercular drug discovery, high-throughput screening efforts have identified 2-aminothiazole derivatives with potent whole-cell activity against M. tuberculosis.[7][8]
Core Structural Features and Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies have been instrumental in optimizing the antitubercular potency of 2-aminothiazole derivatives. A general consensus from multiple studies reveals key structural determinants for activity.[1][3][7][8]
Key SAR insights include:
-
The N-2 Position: This position offers significant flexibility for chemical modification. The introduction of substituted benzoyl groups has been shown to dramatically increase antitubercular activity, in some cases by over 100-fold.[7][8] The amide linkage at this position appears to be critical for potent activity, likely participating in specific hydrogen-bonding interactions with the biological target.[7]
-
The 2-Aminothiazole Core: The central thiazole ring is generally considered intolerant to modification, suggesting it plays a crucial role in the molecule's overall conformation and interaction with its target.[7][8]
-
The C-4 Position: For many of the most potent compounds, a 2-pyridyl substituent at the C-4 position is strictly required.[1][3][7] Replacement of this pyridine ring with other aromatic or aliphatic groups typically results in a significant loss of activity.[1]
Mechanism of Action
The precise mechanism of action for many 2-aminothiazole derivatives is still under investigation and may vary between different analogs. Some studies have pointed towards the inhibition of β-Ketoacyl-ACP Synthase (KasA), an essential enzyme in mycobacterial mycolic acid biosynthesis.[9][10] However, other potent derivatives do not inhibit KasA, suggesting the existence of alternative targets.[11][12] It has also been shown that the antitubercular activity of some 2-aminothiazoles is not due to iron chelation.[3][13] The bactericidal activity of these compounds against replicating M. tuberculosis underscores their therapeutic potential.[3][13]
Experimental Protocols
Synthesis of 2-Aminothiazole Derivatives
The classical Hantzsch thiazole synthesis is a robust and straightforward method for preparing the 2-aminothiazole scaffold.[1][7][9] This reaction involves the condensation of an α-haloketone with a thiourea derivative.
Protocol 1: Synthesis of N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine
This protocol describes the synthesis of a highly potent 2-aminothiazole derivative.[7][8]
Materials:
-
2-Bromoacetylpyridine hydrobromide
-
Thiourea
-
Ethanol
-
Concentrated Ammonia
-
3-Chlorobenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-amino-4-(2-pyridinyl)thiazole:
-
To a solution of 2-bromoacetylpyridine hydrobromide (1.0 eq) in ethanol, add thiourea (1.1 eq).
-
Reflux the mixture for 2 hours.
-
Cool the reaction to room temperature and neutralize with concentrated ammonia.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2-aminothiazole intermediate.
-
-
Acylation of the 2-amino group:
-
Suspend the 2-amino-4-(2-pyridinyl)thiazole (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add 3-chlorobenzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with water and extract the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
-
In Vitro Evaluation of Antitubercular Activity
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Bioluminescence-based assays or resazurin-based assays are commonly used for determining the MIC of compounds against M. tuberculosis.[14][15]
Materials:
-
Mycobacterium tuberculosis H37Rv strain (or other relevant strains)
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol
-
96-well microplates
-
Resazurin sodium salt solution (0.02% w/v in sterile water)
-
Test compounds and control drugs (e.g., isoniazid, rifampicin)
Procedure:
-
Prepare a serial dilution of the test compounds in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37 °C for 7 days.
-
Add the resazurin solution to each well and incubate for an additional 24-48 hours.
-
A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that remains blue.
Table 1: Example Antitubercular Activity and Cytotoxicity Data
| Compound ID | R1 (N-2 substituent) | MIC (µM) against M. tb H37Rv | Cytotoxicity (EC50, µM) against Vero cells | Therapeutic Index (EC50/MIC) |
| 1 | -H | >25 | >100 | - |
| 2 | -Benzoyl | 3.13 | 86.7 | 27.7 |
| 3 | -3-Chlorobenzoyl | 0.024 | ~7.2 | ~300 |
| 4 | -3,5-Difluorobenzoyl | 0.049 | 1.46 | ~30 |
Data presented are representative and compiled from published studies for illustrative purposes.[7]
Evaluation of Cytotoxicity
It is crucial to assess the toxicity of promising antitubercular compounds against mammalian cells to determine their therapeutic index.[16][17][18]
Protocol 3: Resazurin-Based Cytotoxicity Assay
This assay measures cell viability by assessing the metabolic activity of cells.[16][17]
Materials:
-
Vero cells (or other suitable mammalian cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
96-well cell culture plates
-
Resazurin sodium salt solution
-
Test compounds
Procedure:
-
Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates at 37 °C in a 5% CO2 atmosphere for 48-72 hours.
-
Add the resazurin solution to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance to determine cell viability.
-
Calculate the EC50 (the concentration of the compound that causes 50% inhibition of cell growth).
In Vivo Efficacy Testing
Promising lead compounds should be evaluated in animal models of tuberculosis to assess their in vivo efficacy.[19][20] Murine models are commonly used for this purpose.[21][22]
Considerations for In Vivo Studies:
-
Animal Models: Mice (e.g., BALB/c) are frequently used for initial efficacy studies.[19][22] Guinea pigs and rabbits can also be used as they develop more human-like lung pathology.[19]
-
Infection: Animals are typically infected with a low-dose aerosol of M. tuberculosis.[22]
-
Treatment: Treatment with the test compound is initiated at a defined time point post-infection.
-
Evaluation: Efficacy is assessed by determining the bacterial load (colony-forming units, CFU) in the lungs and spleen at the end of the treatment period.[21][23] More advanced techniques, such as fluorescence imaging with reporter strains of M. tuberculosis, can provide a more rapid assessment of drug efficacy.[21][23]
Conclusion and Future Directions
The 2-aminothiazole scaffold represents a highly promising starting point for the development of novel antitubercular agents. The synthetic accessibility and the well-defined structure-activity relationships provide a solid foundation for further optimization. Future research should focus on elucidating the precise mechanism of action of the most potent derivatives to enable target-based drug design. Additionally, optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The protocols and insights provided in these application notes are intended to guide researchers in their efforts to develop the next generation of drugs to combat the global threat of tuberculosis.
References
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Meissner, A., Boshoff, H. I., Vasan, M., Duckworth, B. P., Barry, C. E., 3rd, & Aldrich, C. C. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(21), 6385–6397. [Link]
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Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Ananthan, S. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155209. [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]
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Kwiecinski, J., & Horswill, A. R. (2020). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2111, pp. 23–32). Springer. [Link]
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Welin, A., Eklund, D., Stendahl, O., & Lerm, M. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. Journal of Antimicrobial Chemotherapy, 67(8), 1943–1950. [Link]
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Meissner, A., Boshoff, H. I., Vasan, M., Duckworth, B. P., Barry, C. E., 3rd, & Aldrich, C. C. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed. [Link]
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Kwiecinski, J., & Horswill, A. R. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Methods in Molecular Biology (Vol. 2601, pp. 153–167). Springer. [Link]
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Welin, A., Eklund, D., Stendahl, O., & Lerm, M. (2012). A new in vivo model to test anti-tuberculosis drugs using fluorescence imaging. National Institutes of Health. [Link]
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Peng, Y., Zhang, Y., & Zhang, Y. (2017). Animal Models for Tuberculosis in Translational and Precision Medicine. Frontiers in Microbiology, 8, 715. [Link]
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Kwiecinski, J., & Horswill, A. R. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate. [Link]
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Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Ananthan, S. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. National Institutes of Health. [Link]
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ResearchGate. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. [Link]
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Pieroni, M., De Lello, A., Fabbri, F., Capparelli, M. V., Fucile, S., Spadaro, F., ... & Costantino, G. (2014). Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. PubMed. [Link]
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Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., ... & Shattock, T. H. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
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Srivastava, S., & Gumbo, T. (2011). In Vitro and In Vivo Modeling of Tuberculosis Drugs and its Impact on Optimization of Doses and Regimens. Current Pharmaceutical Design, 17(27), 2881–2888. [Link]
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Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., ... & Shattock, T. H. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. National Institutes of Health. [Link]
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Gonzalez-Juarrero, M., Woolhiser, L. K., Brooks, E., Basaraba, R. J., & Orme, I. M. (2012). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 56(7), 3957–3959. [Link]
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Early, J. V., & Ananthan, S. (2020). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery, 15(3), 349–358. [Link]
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Kumar, P., Narasimhan, B., & Yogeeswari, P. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. PubMed. [Link]
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Early, J. V., More, A. A., Johnson, T. R., Ovechkina, Y., Bas-Crepain, K., Bauman, J. D., ... & Ananthan, S. (2023). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Microbiology Spectrum, 11(1), e02717-22. [Link]
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Kesicki, E. A., Bailey, M. A., Ovechkina, Y., Early, J. V., Alling, T., Bowman, J., ... & Ananthan, S. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PubMed. [Link]
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Rodrigues, F. A., & de Souza, M. V. N. (2018). Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. Antibiotics, 7(1), 16. [Link]
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Kumar, A., Kumar, A., Kumar, A., Kumar, A., Kumar, A., & Kumar, A. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00481-21. [Link]
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Early, J. V., More, A. A., Johnson, T. R., Ovechkina, Y., Bas-Crepain, K., Bauman, J. D., ... & Ananthan, S. (2022). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. bioRxiv. [Link]
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Li, Y., Wang, F., Wu, J., Zhang, Q., Liu, H., Li, J., ... & Chen, Y. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology, 11, 584. [Link]
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Pieroni, M., & Costantino, G. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 444–448. [Link]
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Li, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., & Wang, Y. (2023). A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. Frontiers in Microbiology, 14, 1243110. [Link]
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Application Notes and Protocols: Synthesis of Peptide Derivatives Using 2-Amino-4-Phenylthiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-amino-4-phenylthiazole scaffold is a privileged heterocyclic motif frequently incorporated into peptidomimetics and other bioactive molecules due to its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4][5] This document provides a comprehensive guide for the synthesis of peptide derivatives incorporating this versatile scaffold. We will explore both solution-phase and solid-phase synthetic strategies, delve into the underlying reaction mechanisms, and provide detailed, field-proven protocols. This guide is designed to equip researchers with the necessary knowledge to rationally design and synthesize novel peptide-thiazole conjugates for applications in drug discovery and materials science.
Introduction: The Significance of the 2-Amino-4-Phenylthiazole Moiety
The thiazole ring is a five-membered heterocycle containing sulfur and nitrogen that is present in numerous natural products and FDA-approved drugs.[6][7] From a peptidomimetic standpoint, the 2-amino-4-phenylthiazole core offers several advantages:
-
Structural Rigidity: The planar aromatic nature of the thiazole ring introduces conformational constraints into peptide chains, which can be crucial for enhancing binding affinity and selectivity to biological targets.[6][7]
-
Bioisosteric Replacement: It can act as a bioisostere for amide bonds or specific amino acid side chains, potentially improving metabolic stability and pharmacokinetic properties.
-
Hydrogen Bonding Capabilities: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor, influencing molecular conformation and interactions with protein targets.[6]
-
Diverse Biological Activities: Derivatives of 2-aminothiazole have demonstrated a wide range of biological activities, making them attractive starting points for drug discovery programs.[2][3][4]
This guide will focus on the practical aspects of incorporating the 2-amino-4-phenylthiazole unit into peptide structures, providing both foundational and advanced synthetic methodologies.
Core Synthetic Strategies: An Overview
The synthesis of peptide derivatives of 2-amino-4-phenylthiazole primarily revolves around the formation of an amide bond between the 2-amino group of the thiazole and the C-terminus of an amino acid or peptide. Two main approaches are commonly employed: solution-phase synthesis and solid-phase peptide synthesis (SPPS).
Solution-Phase Synthesis
Solution-phase synthesis offers flexibility in terms of scale and the use of a wide range of reagents. It is particularly well-suited for the synthesis of shorter peptide derivatives or for initial exploratory studies. The general workflow involves the preparation of the 2-amino-4-phenylthiazole core, followed by its coupling with a protected amino acid or peptide.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the method of choice for the synthesis of longer peptides and for the generation of peptide libraries.[8] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin). The 2-amino-4-phenylthiazole moiety can be introduced either at the N-terminus of the peptide after cleavage from the resin or by incorporating a thiazole-containing amino acid analogue during the synthesis.
Reaction Mechanisms and Key Considerations
A thorough understanding of the underlying reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting synthetic challenges.
Hantzsch Thiazole Synthesis: Preparation of the Core Scaffold
The most common method for synthesizing the 2-amino-4-phenylthiazole core is the Hantzsch thiazole synthesis.[3][9] This reaction involves the condensation of an α-haloketone (in this case, 2-bromoacetophenone, derived from acetophenone) with a thiourea.
-
Mechanism: The reaction proceeds through the initial formation of an S-alkylated isothiourea intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Amide Bond Formation: The Coupling Reaction
The critical step in forming the peptide derivative is the coupling of the 2-amino group of the thiazole with a carboxylic acid of an N-protected amino acid or peptide. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), are frequently used as coupling reagents.[1][10]
-
Mechanism with Carbodiimides:
-
The carboxylic acid reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate.
-
The 2-amino group of the thiazole then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea.
-
This attack leads to the formation of the desired amide bond and the release of a dicyclohexylurea (DCU) or diisopropylurea (DIU) byproduct.
-
-
Additives to Suppress Racemization: In peptide synthesis, additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) are often used in conjunction with carbodiimides. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to racemization and reacts efficiently with the amine.
Protecting Group Strategies
To ensure selective amide bond formation and prevent unwanted side reactions, protecting groups are essential.
-
N-terminal Protection: The α-amino group of the amino acid or peptide to be coupled is typically protected with a base-labile group like Fluorenylmethyloxycarbonyl (Fmoc) or an acid-labile group such as tert-Butoxycarbonyl (Boc).[1]
-
C-terminal Protection: In solution-phase synthesis, the C-terminal carboxyl group of the amino acid is often protected as a methyl or ethyl ester.[1] In SPPS, the C-terminus is anchored to the solid support.
-
Side-Chain Protection: The functional groups on amino acid side chains must also be protected with appropriate orthogonal protecting groups.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-Phenylthiazole (Solution-Phase)
This protocol is adapted from the Hantzsch thiazole synthesis.[1][4]
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Ethanol or Methanol
-
Diethyl ether
-
Ammonium hydroxide solution
Procedure:
-
In a round-bottom flask, combine acetophenone (1 equivalent), thiourea (2 equivalents), and iodine (1 equivalent).
-
Add ethanol or methanol as the solvent and reflux the mixture for 12 hours.
-
After cooling, wash the reaction mixture with diethyl ether to remove any unreacted acetophenone and iodine.
-
Pour the mixture into a solution of ammonium hydroxide to neutralize the hydroiodic acid formed during the reaction.
-
The crude product will precipitate. Filter the solid and recrystallize from methanol to obtain pure 2-amino-4-phenylthiazole.
| Reactant | Molar Ratio | Notes |
| Acetophenone | 1 | |
| Thiourea | 2 | An excess is used to drive the reaction to completion. |
| Iodine | 1 | Acts as an oxidizing agent. |
Protocol 2: Coupling of Boc-Protected Amino Acid with 2-Amino-4-Phenylthiazole (Solution-Phase)
This protocol describes a standard DCC-mediated coupling.[1]
Materials:
-
2-Amino-4-phenylthiazole
-
Boc-protected amino acid (e.g., Boc-Gly-OH)
-
Dicyclohexylcarbodiimide (DCC)
-
Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA) for Boc deprotection
Procedure:
-
Dissolve the Boc-protected amino acid (1 equivalent) in DCM or DMF.
-
Add 2-amino-4-phenylthiazole (1 equivalent) and the base (e.g., Et3N, 1.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
For Boc deprotection, dissolve the product in a solution of TFA in DCM (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.
Workflow for Solution-Phase Synthesis:
Caption: Solution-phase synthesis workflow for peptide-thiazole derivatives.
Protocol 3: Solid-Phase Synthesis of a Thiazole-Containing Peptide
This protocol outlines the synthesis of a peptide with a C-terminal 2-amino-4-phenylthiazole modification.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU) and a base (DIPEA)
-
Piperidine in DMF (20%) for Fmoc deprotection
-
2-Amino-4-phenylthiazole
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
Procedure:
-
Swell the resin in DMF.
-
Perform standard Fmoc-SPPS cycles to assemble the desired peptide sequence on the resin. Each cycle consists of:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid using an appropriate activating agent.
-
Washing with DMF.
-
-
After the final amino acid coupling and Fmoc deprotection, couple the 2-amino-4-phenylthiazole to the N-terminus of the resin-bound peptide using standard coupling conditions.
-
Wash the resin thoroughly with DMF, DCM, and methanol, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Purify the crude peptide by reverse-phase HPLC.
Workflow for Solid-Phase Synthesis:
Caption: Solid-phase synthesis workflow for N-terminal thiazole modification.
Advanced Synthetic Methodologies: Multicomponent Reactions
Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer a powerful and efficient approach to generate complex peptide-thiazole derivatives in a single step.[11][12][13][14][15][16][17][18]
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure.[12][13][15] By using 2-amino-4-phenylthiazole as the amine component, a thiazole moiety can be readily incorporated.
-
Reaction Components:
-
Amine: 2-Amino-4-phenylthiazole
-
Aldehyde/Ketone: Various aliphatic or aromatic aldehydes/ketones
-
Carboxylic Acid: N-protected amino acids or other carboxylic acids
-
Isocyanide: e.g., tert-butyl isocyanide, cyclohexyl isocyanide
-
This approach allows for the rapid generation of diverse libraries of thiazole-containing peptidomimetics.
The Passerini Three-Component Reaction
The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy amide.[11][14][17][19] While not directly incorporating an amine, it can be used to create complex building blocks that can be further elaborated into peptide derivatives.
Characterization of Thiazole-Peptide Derivatives
The synthesized compounds should be thoroughly characterized to confirm their identity and purity.
| Technique | Information Obtained |
| FTIR Spectroscopy | Presence of characteristic functional groups (e.g., amide C=O stretch, N-H stretch, thiazole ring vibrations).[1] |
| ¹H NMR Spectroscopy | Confirmation of the proton environment, including aromatic protons of the phenyl and thiazole rings, and amino acid protons.[1] |
| Mass Spectrometry | Determination of the molecular weight of the synthesized compound.[1] |
| HPLC | Assessment of purity and purification of the final product. |
Conclusion
The incorporation of the 2-amino-4-phenylthiazole scaffold into peptide structures is a valuable strategy for the development of novel therapeutic agents and functional biomaterials. This guide has provided a detailed overview of the key synthetic methodologies, from the fundamental Hantzsch synthesis and standard peptide coupling techniques to more advanced multicomponent reactions. By understanding the principles and protocols outlined herein, researchers can confidently design and execute the synthesis of a wide array of peptide-thiazole derivatives for their specific research needs.
References
-
Himaja, M., Kishore Raju, V., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]
-
Solid-phase synthesis of peptide thioureas and thiazole-containing macrocycles through ru-catalyzed ring-closing metathesis. (n.d.). Technical University of Denmark. Retrieved January 20, 2026, from [Link]
-
Solid-phase synthesis of thiazole-based peptidomimetics. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Solid-Phase Synthesis of Peptide Thioureas and Thiazole-Containing Macrocycles through Ru-Catalyzed Ring-Closing Metathesis. (2013). ACS Combinatorial Science, 16(2), 71-77. [Link]
-
Thiazoles in Peptides and Peptidomimetics. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. (2021). RSC Advances, 11(5), 2825-2833. [Link]
-
Thiazoles in Peptides and Peptidomimetics. (2020). The University of Queensland eSpace. [Link]
-
Biocompatible Synthesis of Macrocyclic Thiazol(in)e Peptides. (2024). Chemistry – A European Journal. [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (2010). Asian Journal of Chemistry, 22(4). [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (2015). Journal of Medicinal Chemistry, 58(15), 6046-6066. [Link]
-
Synthesis of sansalvamide A peptidomimetics: triazole, oxazole, thiazole, and pseudoproline containing compounds. (2012). Beilstein Journal of Organic Chemistry, 8, 1798-1806. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). RSC Advances, 11(5), 2825-2833. [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules, 28(14), 5412. [Link]
-
The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. (2017). Open Access Library Journal, 4, e3526. [Link]
-
DIVERSE PHARMACOLOGICAL ASPECTS OF 2-AMINO-4-PHENYLTHIAZOLE DERIVATIVES-A REVIEW. (2017). Heterocyclic Letters, 7(4), 1185-1210. [Link]
-
Passerini reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2013). Bioorganic & Medicinal Chemistry Letters, 23(21), 5849-5853. [Link]
-
Ugi multicomponent reaction to prepare peptide–peptoid hybrid structures with diverse chemical functionalities. (2018). Polymer Chemistry, 9(42), 5209-5217. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules, 28(14), 5412. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. (2023). RSC Advances, 13(14), 9324-9332. [Link]
-
Peptide array functionalization via the Ugi four-component reaction. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. (n.d.). [Link]
-
Passerini Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2015). Beilstein Journal of Organic Chemistry, 11, 1864-1926. [Link]
- 2-aminothiazole derivative, preparation method, and use. (2014).
-
Synthesis of 2-amino-4-phenylthiazole from acetophenone,... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Solid-Phase Synthesis Using the Disrupted Ugi Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
Peptide Array Functionalization via the Ugi Four-Component Reaction. (n.d.). [Link]
-
The 100 facets of the Passerini reaction. (2021). Chemical Society Reviews, 50(17), 9783-9803. [Link]
-
Passerini reactions of γ-oxo-amino acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. (2015). Beilstein Journal of Organic Chemistry, 11, 1864–1926. [Link]
-
Conventional methods of synthesis of novel amino phenyl thiazole and their antibacterial and local anesthetics screening. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. (2023). Molecules, 28(14), 5412. [Link]
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- 4. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities [scirp.org]
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- 19. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantification of 2-Aminothiazole Compounds in Pharmaceutical Development
Abstract
The 2-aminothiazole moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anticancer and antiviral properties.[1] Consequently, the development of precise, accurate, and reliable analytical methods for the quantification of these compounds is paramount for ensuring drug quality, safety, and efficacy throughout the development lifecycle. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of 2-aminothiazole derivatives. We delve into the rationale behind the method development, provide a step-by-step protocol, and outline a comprehensive validation strategy based on international guidelines to ensure trustworthiness and scientific integrity.
Introduction: The Analytical Imperative for 2-Aminothiazoles
The 2-aminothiazole ring is a key pharmacophore found in a range of clinically significant drugs, such as the kinase inhibitor Dasatinib and the antibiotic Cefdinir.[1][2] Its prevalence stems from its ability to engage in a variety of biological interactions and its synthetic tractability.[1] For researchers and drug developers, the accurate measurement of these compounds in various matrices—from raw materials and formulated drug products to biological samples—is a critical requirement.[3]
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone technique in pharmaceutical analysis due to its high resolving power, sensitivity, and cost-effectiveness.[4] This guide provides a robust starting point for developing and validating an HPLC-UV method tailored for novel 2-aminothiazole compounds, ensuring data integrity for regulatory submissions and quality control.
Foundational Principles: Crafting a Selective HPLC-UV Method
The development of a successful HPLC method is a systematic process rooted in the physicochemical properties of the analyte and the principles of chromatography. The primary goal is to achieve adequate separation of the target analyte from impurities and matrix components with good peak shape and a reasonable analysis time.
The Causality of Column and Mobile Phase Selection
-
Stationary Phase (Column): For small heterocyclic molecules like 2-aminothiazoles, a reversed-phase (RP) C18 column is the logical starting point.[3][5] The nonpolar C18 stationary phase effectively retains the moderately polar 2-aminothiazole structure through hydrophobic interactions. For more complex mixtures containing compounds with a wide range of polarities, mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer superior selectivity and retention.[6]
-
Mobile Phase Composition: The mobile phase is the primary tool for controlling retention and selectivity.
-
Organic Modifier: Acetonitrile is often preferred over methanol for its lower viscosity (leading to lower backpressure) and favorable UV transparency. The ratio of the organic modifier to the aqueous phase is adjusted to elute the analyte with an appropriate retention time.[3]
-
Aqueous Phase & pH Control: The 2-aminothiazole core contains a basic amino group. Controlling the pH of the mobile phase is therefore critical. An acidic mobile phase (e.g., using 0.1% orthophosphoric acid or formic acid) ensures that the amino group is consistently protonated.[3][5][7] This suppresses silanol interactions with the column, leading to sharp, symmetrical peaks and stable retention times. An isocratic elution (constant mobile phase composition) is generally preferred for its simplicity and robustness, provided it achieves the necessary separation.[3][5]
-
Optimizing Detection: Wavelength Selection
The UV detector measures the absorbance of the analyte as it passes through the flow cell. To maximize sensitivity, the detector should be set to the wavelength of maximum absorbance (λmax) of the 2-aminothiazole compound. This is determined by scanning the UV spectrum of a standard solution of the analyte. For many 2-aminothiazole derivatives, a strong absorbance is observed in the range of 250-280 nm.[3][8] For example, a novel aminothiazole, 21MAT, was detected at 272 nm.[3][5][9]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a validated method that serves as a robust template for the analysis of various 2-aminothiazole derivatives.
Instrumentation and Equipment
-
HPLC System with a quaternary or binary pump, degasser, autosampler, and column thermostat.
-
UV/Vis or Photodiode Array (PDA) Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, pipettes, and syringes.
-
Syringe filters (0.45 µm or 0.22 µm, nylon or PTFE).
Reagents and Standards
-
Acetonitrile (HPLC Grade).
-
Water (HPLC Grade or Milli-Q).
-
Orthophosphoric Acid (OPA) or Formic Acid (Analytical Grade).
-
Reference Standard of the target 2-aminothiazole compound (purity >99%).
Chromatographic Conditions
All quantitative data and method parameters should be summarized for clarity.
| Parameter | Condition |
| HPLC Column | Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 55% (0.1% OPA in Water) : 45% (Acetonitrile) |
| Elution Mode | Isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm (or predetermined λmax) |
| Run Time | 10 minutes |
| Note: These conditions are based on a published method for a novel aminothiazole derivative and should be optimized for the specific compound of interest.[3][5] |
Solution Preparation
-
Mobile Phase Preparation: To prepare 1 L of the aqueous component, add 1.0 mL of orthophosphoric acid to 1 L of HPLC-grade water. The final mobile phase is prepared by mixing 550 mL of this solution with 450 mL of acetonitrile. Degas the solution before use.
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh 10 mg of the 2-aminothiazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Solution Preparation: Accurately weigh a quantity of the sample, transfer to a volumetric flask, and dissolve in the mobile phase to achieve a final concentration within the calibration range. For biological samples, a validated extraction method such as protein precipitation may be required.[5][9] Filter all solutions through a 0.45 µm syringe filter before injection.
Analysis Sequence
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system contamination.
-
Inject the working standard solutions in increasing order of concentration.
-
Inject the sample solutions.
-
Periodically inject a check standard to monitor system stability.
Method Validation: A Self-Validating System
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. It is a mandatory requirement for regulatory compliance and ensures the trustworthiness of the generated data. The protocol should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Caption: Workflow for HPLC-UV Method Development and Validation.
Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix). | Peak for the analyte should be pure and free from interference from blank and placebo chromatograms. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery experiments at 3 levels. | Mean recovery should be within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0% for 6 replicate injections. |
| Intermediate Precision (Inter-day): RSD ≤ 2.0% across different days/analysts. | ||
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; precision (RSD) should be ≤ 10%. |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | Key parameters (flow rate ±10%, temp ±2°C, mobile phase composition ±2%) should not significantly affect results. |
RSD: Relative Standard Deviation
Caption: Interrelationship of Key HPLC Method Validation Parameters.
Data Analysis and System Suitability
Calculation
Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The concentration of the analyte in the sample can be calculated using this equation.
Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope
System Suitability Testing (SST)
Before starting any analysis, the suitability of the chromatographic system must be verified. This is typically done by injecting a standard solution five or six times.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry. |
| Theoretical Plates (N) | N > 2000 | Indicates column efficiency. |
| RSD of Peak Area | RSD ≤ 2.0% | Confirms injection precision. |
| RSD of Retention Time | RSD ≤ 1.0% | Confirms pump and system stability. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the quantification of 2-aminothiazole compounds using HPLC-UV. The detailed protocol, from method development rationale to a full validation strategy, offers a reliable and robust analytical solution for researchers, scientists, and quality control professionals. By adhering to these principles of causality, trustworthiness, and authoritative standards, laboratories can ensure the generation of high-quality, reproducible data essential for the advancement of pharmaceutical products containing the vital 2-aminothiazole scaffold.
References
-
Title: HPLC Methods for analysis of 2-Amino-5-methylthiazole Source: HELIX Chromatography URL: [Link]
-
Title: Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: PubMed URL: [Link]
-
Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: PMC - NIH URL: [Link]
-
Title: (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: ResearchGate URL: [Link]
-
Title: Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors Source: RSC Publishing URL: [Link]
-
Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: PubMed Central URL: [Link]
-
Title: Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis Source: PMC - PubMed Central URL: [Link]
-
Title: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS Source: EXCLI Journal URL: [Link]
-
Title: UV-vis spectra of 2-aminothiazole (AT) and PATs synthesized with... Source: ResearchGate URL: [Link]
-
Title: Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking Source: PubMed Central URL: [Link]
-
Title: 2-Thiazolamine Source: NIST WebBook URL: [Link]
-
Title: New HPLC-UV Method Detects Amino Acids in Foods with High Precision Source: Spectroscopy Online URL: [Link]
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Application Notes & Protocols: A Researcher's Guide to Evaluating the In Vitro Antiproliferative Activity of Thiazole Derivatives
Introduction: The Significance of Thiazole Scaffolds in Oncology
The thiazole ring, a sulfur- and nitrogen-containing five-membered heterocycle, represents a privileged scaffold in medicinal chemistry. Its unique structural features allow it to interact with a multitude of biological targets, making thiazole derivatives a focal point in the development of novel therapeutic agents.[1] In oncology, numerous compounds incorporating this moiety have demonstrated significant potential by targeting various proteins and enzymes involved in cancer progression.[1][2] Approved drugs such as Dasatinib and Ixazomib validate the clinical utility of this chemical class.[1]
The initial pipeline for developing these promising compounds relies heavily on robust, reproducible, and insightful in vitro assays. Determining a derivative's ability to inhibit cancer cell proliferation is the foundational first step. However, a comprehensive evaluation goes beyond a simple "live or die" readout. It requires a multi-faceted approach to quantify cytotoxicity and elucidate the underlying mechanism of action, such as the induction of programmed cell death (apoptosis) or the arrest of the cell division cycle.[3][4]
This guide provides an in-depth overview and detailed protocols for a tiered approach to characterizing the antiproliferative effects of novel thiazole derivatives, designed for researchers, scientists, and drug development professionals.
Part 1: Foundational Antiproliferative Screening
The first objective is to determine the concentration-dependent cytotoxic or cytostatic effect of the thiazole derivatives. High-throughput, plate-based colorimetric assays are the workhorses for this stage. The two most reliable and widely adopted methods are the MTT and Sulforhodamine B (SRB) assays.
The MTT Assay: A Measure of Metabolic Viability
The MTT assay is a standard for assessing cell viability based on mitochondrial function.[5]
Principle of Causality: The core of this assay lies in the enzymatic activity of mitochondrial dehydrogenases, which are only active in living, metabolically competent cells. These enzymes cleave the tetrazolium ring of the yellow salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting it into an insoluble purple formazan. The amount of formazan produced, quantifiable by spectrophotometry after solubilization, is directly proportional to the number of viable cells. A reduction in signal indicates a loss of viability.
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Treated and untreated cell suspensions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells in culture flasks or plates with the thiazole derivative at its IC₅₀ concentration for a predetermined time (e.g., 24, 48 hours).
-
Harvesting: For adherent cells, gently trypsinize and collect them. Crucially, combine the supernatant (containing floating apoptotic cells) with the trypsinized adherent cells. [6]3. Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes and resuspending the pellet. 4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [7]5. Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [7]7. Final Dilution: Add 400 µL of 1X Binding Buffer to each tube. [7]8. Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.
Cell Cycle Analysis by PI Staining
This assay determines if the antiproliferative effect is due to the arrest of cells at a specific phase of the cell division cycle. Many thiazole derivatives have been shown to induce cell cycle arrest. [8][9][10] Principle of Causality: The amount of DNA within a cell doubles as it progresses from the G1 phase to the G2/M phase. Propidium Iodide is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. [11][12]By fixing cells to make them permeable to the dye and treating with RNase to prevent staining of double-stranded RNA, flow cytometry can be used to generate a histogram of DNA content, revealing the proportion of cells in the G0/G1, S, and G2/M phases. [12][13] Detailed Protocol: Cell Cycle Analysis
Materials:
-
Treated and untreated cell suspensions
-
Cold 1X PBS
-
Cold 70% Ethanol (for fixation)
-
PI Staining Solution (e.g., 50 µg/mL PI in PBS)
-
RNase A Solution (e.g., 100 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells as described in the apoptosis protocol (Step 1 & 2). Aim for at least 1 x 10⁶ cells per sample.
-
Washing: Wash cells once with cold 1X PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant. [11]3. Fixation: Resuspend the cell pellet in ~400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to prevent clumping. [11][14]4. Incubation for Fixation: Incubate the cells on ice for at least 30 minutes or at -20°C for long-term storage. [11][14]5. Rehydration: Centrifuge the fixed cells (a higher speed, e.g., 500-800 x g, may be needed) and discard the ethanol. [11]Wash the pellet twice with cold 1X PBS.
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution to ensure only DNA is stained. [11][14]7. PI Staining: Add 400 µL of PI solution and mix well. [11]8. Incubation: Incubate at room temperature for 5-10 minutes, protected from light. [11]9. Analysis: Analyze the samples on a flow cytometer, ensuring data is collected on a linear scale.
Confirmation of Apoptosis by Western Blot
Western blotting provides molecular evidence of apoptotic pathway activation by detecting the cleavage of key proteins.
Principle of Causality: Apoptosis is executed by a family of proteases called caspases. [15][16]Initiator caspases (e.g., Caspase-9) activate executioner caspases (e.g., Caspase-3), which are synthesized as inactive pro-enzymes. [17]Activation involves proteolytic cleavage into smaller, active subunits. [15][17]A key substrate of activated Caspase-3 is PARP (Poly (ADP-ribose) polymerase), a DNA repair enzyme. Cleavage of the full-length ~116 kDa PARP into an ~89 kDa fragment is a classic hallmark of apoptosis. [17][18]Detecting these cleaved fragments by Western blot confirms the activation of the apoptotic cascade.
Protocol Outline: Western Blot for Apoptosis Markers
-
Protein Extraction: Treat cells with the thiazole derivative. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding. [19]6. Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-Caspase-3, anti-cleaved-PARP, and a loading control like anti-Actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. An increase in the cleaved forms of Caspase-3 and PARP confirms apoptosis. [20][21]
Apoptosis Marker Change Upon Apoptosis Induction Typical Molecular Weight Pro-Caspase-3 Decreases ~32 kDa Cleaved Caspase-3 Increases ~17/19 kDa and 12 kDa fragments PARP Decreases ~116 kDa Cleaved PARP Increases ~89 kDa fragment Bax (Pro-apoptotic) May increase or translocate ~21 kDa | Bcl-2 (Anti-apoptotic) | May decrease | ~26 kDa |
Ensuring Trustworthiness: A Self-Validating System
To ensure the scientific integrity of your findings, every experiment must be a self-validating system.
-
Controls are Non-Negotiable: Always include a vehicle control (e.g., 0.1% DMSO) to assess the effect of the solvent, a negative control (untreated cells), and, where possible, a positive control (a known inducer of apoptosis like staurosporine or cisplatin) to validate the assay's performance. [22]* Dose-Response is Key: Antiproliferative effects must be shown to be concentration-dependent. Testing a range of concentrations (e.g., 8-10 points in a serial dilution) is essential for accurately calculating the IC₅₀.
-
Time-Course Matters: The effects of a compound can vary with exposure time. Performing experiments at multiple time points (e.g., 24, 48, 72 hours) provides a more complete picture of its activity.
-
Cell Line Selection: The choice of cancer cell line is critical. Using a panel of cell lines (e.g., from different tissues like breast (MCF-7), colon (HCT-116), or lung (A549)) can reveal whether a compound has broad-spectrum activity or is selective for a particular cancer type. [23] By integrating data from primary screening assays with mechanistic studies and adhering to rigorous experimental design, researchers can build a comprehensive and compelling profile of the antiproliferative activity of novel thiazole derivatives, paving the way for further preclinical development.
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University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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Mathew, M., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods and Protocols. Retrieved from [Link]
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Kumar, A., et al. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Molecules. Retrieved from [Link]
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El-Gohary, N., et al. (2019). Synthesis, anticancer effect and molecular modeling of new thiazolylpyrazolyl coumarin derivatives targeting VEGFR-2 kinase and inducing cell cycle arrest and apoptosis. Bioorganic Chemistry. Retrieved from [Link]
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El-Gazzar, M.G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Retrieved from [Link]
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Dawood, K.M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. Retrieved from [Link]
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Al-Ostath, S., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. Retrieved from [Link]
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Szychowski, K.A., et al. (2024). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. International Journal of Molecular Sciences. Retrieved from [Link]
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Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Retrieved from [Link]
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Al-Suhaimi, K.S., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Results in Chemistry. Retrieved from [Link]
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Weisenthal, L.M. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Retrieved from [Link]
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Application Notes & Protocols: A High-Throughput Screening Cascade for Identifying Novel Antimicrobial Agents from 2-Amino-4-Phenylthiazole Libraries
Abstract
The rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent and unique mechanisms of action.[1] The 2-amino-4-phenylthiazole core is a privileged heterocyclic structure found in numerous marketed drugs and serves as a promising foundation for the development of new antimicrobial agents.[2][3] Its synthetic tractability allows for the creation of diverse chemical libraries, making it an ideal candidate for high-throughput screening campaigns. This guide provides a comprehensive, field-proven framework for researchers engaged in the screening of 2-amino-4-phenylthiazole libraries. We detail a multi-stage screening cascade, from initial determination of antimicrobial activity to secondary assays aimed at elucidating the mechanism of action and assessing preliminary safety profiles. The protocols herein are designed to be robust and reproducible, incorporating critical quality controls to ensure data integrity and trustworthiness.
Introduction: The Rationale for Targeting the 2-Amino-4-Phenylthiazole Scaffold
The thiazole ring is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities.[4][5] Specifically, the 2-aminothiazole moiety is a key structural feature in the third generation of cephalosporin antibiotics, highlighting its established role in antibacterial agents.[2] Derivatives of the 2-amino-4-phenylthiazole scaffold have demonstrated significant in vitro activity against a range of pathogens, including Gram-positive bacteria, Gram-negative bacteria, and fungi.[3][4][6][7]
The scientific justification for screening these libraries is threefold:
-
Proven Biological Relevance: The scaffold is a known pharmacophore for antimicrobial activity.[2]
-
Mechanistic Diversity: Thiazole-based compounds have been implicated in the inhibition of various essential bacterial pathways, including cell wall synthesis (e.g., MurB or MurF ligase inhibition), fatty acid synthesis (FabH), and DNA replication (DNA gyrase inhibition).[2][8][9][10] This diversity increases the probability of discovering compounds with novel mechanisms of action that can circumvent existing resistance pathways.
-
Physicochemical Properties: The amphiphilic nature of certain thiazole derivatives may facilitate their penetration of microbial cell membranes, a crucial step for intracellular target engagement and a potential mechanism for direct membrane disruption.[11]
This document outlines a logical workflow designed to efficiently identify and characterize promising "hit" compounds from a large library of 2-amino-4-phenylthiazole analogs.
The Screening Cascade: A Multi-Tiered Approach
A successful screening campaign relies on a tiered approach to systematically filter a large compound library down to a small number of validated leads. This conserves resources by applying more complex and labor-intensive assays only to the most promising candidates.
Caption: High-throughput screening cascade for 2-amino-4-phenylthiazole libraries.
Primary Screening Protocol: Minimum Inhibitory Concentration (MIC)
The primary screen aims to identify compounds that inhibit the growth of selected microorganisms at a specific concentration. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12][13]
Rationale for Method Selection
The broth microdilution technique is highly adaptable for high-throughput screening in 96- or 384-well microtiter plates. It provides quantitative data (the MIC value) rather than a qualitative result (like the disk diffusion method), which is essential for establishing structure-activity relationships (SAR) early in the discovery process.[14]
Required Materials
-
Test Organisms: A representative panel including Gram-positive bacteria (e.g., Staphylococcus aureus ATCC 25923), Gram-negative bacteria (e.g., Escherichia coli ATCC 25922), and fungi (e.g., Candida albicans ATCC 10231).
-
Culture Media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.
-
Compound Plates: 2-Amino-4-phenylthiazole library compounds pre-dissolved in 100% DMSO.
-
Equipment: 96-well clear, flat-bottom microtiter plates, multichannel pipette, plate reader (spectrophotometer), incubator.
-
Reagents: Sterile saline, 0.5 McFarland turbidity standard.
Step-by-Step Protocol
-
Preparation of Bacterial/Fungal Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test organism. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the inoculum to approximately 1.5 x 10⁸ CFU/mL.[15] d. Dilute this standardized suspension in the appropriate sterile broth (MHB or RPMI) to achieve a final target inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[16]
-
Plate Preparation (Serial Dilution): a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 2 µL of the stock compound solution (e.g., at 100X the final desired highest concentration) from the library plate to the wells in column 1. This creates the highest test concentration. c. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly. Repeat this process across the plate to column 10. Discard 100 µL from column 10. d. This leaves column 11 as the growth control (no compound) and column 12 as the sterility control (no compound, no inoculum).[16]
-
Inoculation and Incubation: a. Add 100 µL of the final diluted inoculum (prepared in step 1d) to wells in columns 1 through 11. Do not add inoculum to column 12.[17] b. The final volume in each well will be 200 µL. The final concentration of DMSO should be kept low (≤1%) to avoid affecting microbial growth. c. Seal the plates and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
Reading the MIC: a. The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the positive growth control in column 11.[17] b. The sterility control (column 12) should remain clear. The growth control (column 11) must show distinct turbidity. c. A plate reader can be used to measure absorbance (e.g., at 600 nm) to quantify growth inhibition.
Data Presentation
Results from the primary screen should be tabulated for easy comparison.
| Compound ID | Structure | MIC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| Control | Ampicillin | 2 | 8 | N/A |
| Control | Fluconazole | N/A | N/A | 4 |
| APT-001 | [Scaffold] | 4 | 64 | >128 |
| APT-002 | [Scaffold]-Cl | 2 | 32 | 128 |
| APT-003 | [Scaffold]-F | 8 | >128 | >128 |
| APT-004 | [Scaffold]-NO₂ | >128 | >128 | >128 |
Secondary Assays: Hit Validation and Selectivity
Compounds identified as "hits" in the primary screen (e.g., with MIC ≤ 16 µg/mL) must undergo further testing to confirm their activity and assess their selectivity.
Mammalian Cell Cytotoxicity Assay
Causality: It is critical to determine if the observed antimicrobial activity is due to a specific interaction with a microbial target or simply a result of general cytotoxicity. Compounds that are highly toxic to mammalian cells are poor candidates for drug development. The dye exclusion assay is a common method for assessing cell membrane integrity as a proxy for viability.[18]
Protocol:
-
Seed a 96-well plate with a mammalian cell line (e.g., HEK293 or HepG2) at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the hit compounds in the cell culture medium.
-
Replace the old medium with the compound-containing medium and incubate for 24-48 hours.
-
Add a viability dye (e.g., resazurin or MTT) and incubate according to the manufacturer's instructions.
-
Read the absorbance or fluorescence on a plate reader.
-
Calculate the CC₅₀ (the concentration that causes 50% cytotoxicity) and determine the selectivity index (SI = CC₅₀ / MIC). A higher SI value is desirable.
Anti-Biofilm Activity Assay
Causality: A significant portion of chronic infections are associated with biofilms, which are communities of microbes encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.[19] Compounds that can inhibit biofilm formation or disrupt established biofilms are of high therapeutic value.[20][21]
Caption: Workflow for the crystal violet biofilm inhibition assay.
Protocol:
-
Add 100 µL of bacterial suspension (prepared as in the MIC assay) to the wells of a 96-well plate.
-
Add 100 µL of hit compounds at sub-MIC concentrations (e.g., 1/2, 1/4, 1/8 x MIC) to prevent inhibition of planktonic growth, which is a prerequisite for biofilm formation.
-
Incubate the plate for 24 hours at 37°C.
-
Carefully discard the medium and wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Fix the remaining biofilm with methanol for 15 minutes and then air dry.
-
Stain the biofilm by adding 200 µL of 0.1% crystal violet solution to each well for 15 minutes.[8]
-
Wash away the excess stain with water and air dry the plate.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol or an ethanol/acetone mixture.
-
Measure the absorbance at ~595 nm. A reduction in absorbance compared to the no-compound control indicates inhibition of biofilm formation.[8]
Elucidating the Mechanism of Action (MOA)
For the most promising leads (potent, selective, and with anti-biofilm activity), elucidating the mechanism of action is a critical next step. Based on known targets for thiazole derivatives, several assays can be employed.
Potential Target: Bacterial DNA Gyrase
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process vital for DNA replication and transcription.[22] It is a well-validated target for antibiotics.[10][23]
Assay Principle: An in vitro DNA supercoiling assay can be used. This assay measures the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase. An inhibitor will prevent this conversion.
-
Combine relaxed plasmid DNA (substrate), DNA gyrase enzyme, and the test compound in an appropriate assay buffer containing ATP.
-
Incubate the reaction at 37°C.
-
Stop the reaction and analyze the DNA topology using agarose gel electrophoresis.
-
In the absence of an inhibitor, the DNA will migrate faster (supercoiled form). In the presence of a potent inhibitor, the DNA will remain in its slower-migrating relaxed form.
Potential Target: Mur Ligases
The Mur ligases (MurC-MurF) are essential enzymes in the cytoplasmic pathway of peptidoglycan biosynthesis, which forms the bacterial cell wall.[9] Inhibition of these enzymes is a validated antibacterial strategy. Molecular docking studies have predicted that some thiazole derivatives may inhibit the E. coli MurB enzyme.[8]
Assay Principle: An enzyme inhibition assay using purified MurF ligase can be performed. The activity of the enzyme is often measured by detecting the depletion of ATP or the production of ADP using a coupled-enzyme system that results in a colorimetric or fluorescent readout. A decrease in signal in the presence of the test compound indicates inhibition.
Conclusion
The 2-amino-4-phenylthiazole scaffold remains a highly attractive starting point for the discovery of new antimicrobial agents. The screening cascade detailed in this application note provides a systematic and robust pathway for identifying and characterizing promising compounds from large chemical libraries. By integrating primary screening for antimicrobial activity with crucial secondary assays for cytotoxicity, anti-biofilm effects, and mechanism of action, researchers can efficiently triage hits and focus resources on developing leads with the highest therapeutic potential. This structured approach, grounded in established methodologies and sound scientific principles, is essential in the global effort to combat antimicrobial resistance.
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The Strategic Intermediate: Methyl 2-Amino-4-phenylthiazole-5-carboxylate in Modern Heterocyclic Synthesis
Introduction: The Privileged Scaffold
In the landscape of medicinal chemistry and drug development, the 2-aminothiazole moiety stands out as a "privileged scaffold". This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in a multitude of biologically active compounds, including approved drugs such as the kinase inhibitor Dasatinib. Its prevalence stems from its ability to engage in a variety of hydrogen bonding and other non-covalent interactions with biological targets, coupled with a synthetically accessible framework. Methyl 2-amino-4-phenylthiazole-5-carboxylate is a particularly valuable intermediate, offering three distinct points for chemical modification: the nucleophilic 2-amino group, the electrophilic ester at the 5-position, and the potential for electrophilic substitution on the thiazole ring, although the ring is generally electron-rich. This trifecta of reactivity makes it a powerful building block for generating diverse molecular architectures with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
This application note provides a detailed guide for researchers, chemists, and drug development professionals on the synthesis and application of this compound as a strategic intermediate for the synthesis of complex heterocyclic systems. We will delve into the robust Hantzsch thiazole synthesis for its preparation and explore its subsequent transformation into valuable fused heterocyclic systems, with a focus on the underlying reaction mechanisms and practical, field-tested protocols.
Part 1: Synthesis of the Intermediate via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is the most classical and reliable method for the preparation of the 2-aminothiazole core. This reaction involves the cyclocondensation of an α-haloketone or α-halo-β-ketoester with a thiourea or thioamide. For our target molecule, the key precursors are a methyl 2-halo-3-oxo-3-phenylpropanoate and thiourea.
Mechanism of the Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established mechanism. First, the sulfur atom of thiourea, acting as a nucleophile, attacks the electrophilic carbon bearing the halogen. This is followed by an intramolecular cyclization where one of the amino groups attacks the carbonyl carbon. Subsequent dehydration leads to the formation of the aromatic thiazole ring.
Diagram: Hantzsch Thiazole Synthesis Workflow
Application Notes & Protocols: Antifungal and Anthelmintic Applications of 2-Amino-4-Phenylthiazole Derivatives
Introduction: The Therapeutic Promise of the 2-Amino-4-Phenylthiazole Scaffold
The global rise in resistance to conventional antifungal and anthelmintic agents presents a formidable challenge to public health. Fungal infections, particularly in immunocompromised populations, are increasingly difficult to treat, while parasitic helminth infections continue to affect billions, predominantly in developing nations. This escalating crisis necessitates the urgent discovery of novel chemotherapeutic agents with distinct mechanisms of action.
Within the vast landscape of heterocyclic chemistry, the thiazole ring is a "privileged scaffold"—a molecular framework that frequently appears in a multitude of biologically active compounds and approved drugs.[1][2] Specifically, the 2-amino-4-phenylthiazole core has emerged as a particularly fertile ground for the development of potent antimicrobial and anthelmintic agents.[3] Its structural versatility allows for targeted modifications, enabling the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthesis, evaluation, and potential mechanisms of action of 2-amino-4-phenylthiazole derivatives. We will delve into the scientific rationale behind experimental design and furnish detailed, field-proven protocols for assessing the antifungal and anthelmintic efficacy of this promising class of compounds.
Core Synthesis: The Hantzsch Thiazole Synthesis
The foundational 2-amino-4-phenylthiazole structure is most commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide-containing compound, typically thiourea.
Rationale: The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone (e.g., 2-bromoacetophenone, derived from acetophenone). This is followed by an intramolecular cyclization and dehydration to yield the final thiazole ring. Using iodine as a reagent facilitates the in-situ formation of the α-iodo ketone from acetophenone, streamlining the process.[4][5]
Caption: General workflow for the Hantzsch synthesis of the 2-amino-4-phenylthiazole core.
Part 1: Antifungal Applications
Mechanism of Action: Disrupting Fungal Cell Integrity
Thiazole derivatives often exert their antifungal effects in a manner analogous to the widely used azole antifungals (e.g., fluconazole).[6] The primary molecular target is lanosterol 14α-demethylase (encoded by the ERG11 gene), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[6][7]
Causality: Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. It regulates membrane fluidity, permeability, and the function of membrane-bound proteins. By inhibiting lanosterol 14α-demethylase, thiazole derivatives block the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates within the cell membrane.[6] The resulting membrane stress disrupts its integrity, inhibits fungal growth, and can ultimately lead to cell lysis.[7]
Caption: Proposed mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Structure-Activity Relationship (SAR) Insights
The antifungal potency of 2-amino-4-phenylthiazole derivatives can be significantly modulated by substitutions at various positions of the scaffold.
| Position | Substitution Type | Impact on Antifungal Activity | Rationale / Example |
| C2-Amino | Acylation, Schiff base formation | Often increases activity | Amide or imine linkages can enhance binding to the target enzyme or improve cell penetration.[1][8] |
| C4-Phenyl | Electron-withdrawing groups (e.g., -Cl, -F) | Generally enhances activity | These groups can alter the electronic properties of the molecule, potentially improving interaction with the active site of CYP51.[9] |
| C5-Thiazole | Substitution | Variable | Adding substituents at this position can influence lipophilicity and steric hindrance, affecting both target binding and membrane transport. |
Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M27 methodology for yeasts.[10][11]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-amino-4-phenylthiazole derivatives against pathogenic fungi. The MIC is defined as the lowest concentration of the compound that prevents visible growth of the microorganism.[7]
Materials:
-
Test Compounds (2-amino-4-phenylthiazole derivatives)
-
Dimethyl Sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)
-
Positive control drug (e.g., Fluconazole)
-
Spectrophotometer or plate reader (optional)
-
Sterile saline (0.85% NaCl)
Step-by-Step Methodology:
-
Preparation of Compound Stock Solutions:
-
Accurately weigh and dissolve the test compounds in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL).[7]
-
Causality: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds that are otherwise insoluble in aqueous media. Using a high concentration minimizes the final DMSO percentage in the assay wells, which can be toxic to fungi at levels >2%.
-
-
Inoculum Preparation:
-
Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.
-
Harvest the colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density of approximately 1-5 x 10³ CFU/mL.
-
Causality: A standardized inoculum is critical for reproducibility. Too high a density can overwhelm the compound, leading to falsely high MICs, while too low a density may result in insufficient growth for accurate endpoint reading.
-
-
Plate Preparation (Serial Dilution):
-
Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate except for the first column.
-
Prepare an intermediate dilution of the stock compound in RPMI-1640. Add 200 µL of this starting concentration to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. This creates a concentration gradient.
-
Causality: Serial dilution provides a logarithmic range of concentrations, allowing for a precise determination of the MIC endpoint.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well (columns 1-11).
-
Column 11 serves as the growth control (inoculum, no compound).
-
Column 12 serves as the sterility control (medium only, no inoculum).
-
Seal the plate and incubate at 35°C for 24-48 hours.
-
Causality: The growth control confirms the viability of the fungus, while the sterility control ensures the medium is not contaminated.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest compound concentration where there is a significant reduction in growth (typically ≥80%) compared to the growth control well.[10]
-
Alternatively, read the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Part 2: Anthelmintic Applications
Mechanism of Action: Targeting Helminth Metabolism and Motility
While the anthelmintic mechanism of 2-aminothiazoles is not as universally defined as their antifungal action, a primary proposed target is the parasite's unique metabolic pathways. Many anthelmintic thiazoles, such as the benzimidazole-thiazole hybrid Thiabendazole, are believed to function by inhibiting the enzyme fumarate reductase.[6][12]
Causality: Many parasitic helminths reside in anaerobic or microaerophilic environments (e.g., the gastrointestinal tract) and rely on anaerobic respiration. Fumarate reductase is a key enzyme in this process. By inhibiting this enzyme, thiazole derivatives disrupt the parasite's energy production (ATP synthesis), leading to a metabolic crisis, paralysis, and eventual expulsion or death.
Protocol: In Vitro Anthelmintic Assay (Adult Motility)
This assay provides a rapid and cost-effective primary screen for anthelmintic activity using non-parasitic earthworms (Eudrilus eugeniae) as a model organism. Earthworms are used due to their anatomical and physiological resemblance to many intestinal roundworms.[13]
Objective: To determine the time required for test compounds to cause paralysis and death of adult earthworms.
Materials:
-
Adult earthworms of similar size and age.
-
Test Compounds (2-amino-4-phenylthiazole derivatives)
-
Phosphate Buffered Saline (PBS) or normal saline.
-
Positive control drug (e.g., Mebendazole, Albendazole).[4][14]
-
Negative control (vehicle, e.g., 1% DMSO in PBS).
-
Petri dishes.
-
Timer.
Step-by-Step Methodology:
-
Worm Preparation:
-
Collect healthy, active adult earthworms.
-
Wash the worms with normal saline to remove any adhering soil or fecal matter.
-
Causality: Cleaning the worms ensures that the observed effects are due to the test compound and not external contaminants. Using worms of a consistent size minimizes variability in drug absorption and response.
-
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds and the standard drug (e.g., Mebendazole) in a minimal amount of DMSO.
-
Create a series of test concentrations (e.g., 10, 20, 50 mg/mL) by diluting the stock solutions in PBS.[13]
-
Causality: A dose-response relationship is crucial. Testing multiple concentrations helps determine the potency of the compounds.
-
-
Exposure and Observation:
-
Place a single worm in each Petri dish containing a specific concentration of the test solution. Each concentration should be tested in triplicate.
-
Include a positive control dish (Mebendazole) and a negative control dish (vehicle only).
-
Immediately start a timer and observe the worms for motility.
-
Causality: The negative control ensures that the vehicle itself does not cause paralysis or death. The positive control validates the assay, confirming that a known anthelmintic produces the expected effect.
-
-
Endpoint Determination:
-
Time to Paralysis (P): Record the time when no movement is observed except when the worm is shaken vigorously.
-
Time to Death (D): Record the time when the worm shows no movement at all, even when shaken vigorously or dipped in warm water (50°C), and exhibits a faded body color.
-
Observations should be made regularly (e.g., every 15-30 minutes) for several hours.
-
Caption: Experimental workflow for the in vitro adult motility anthelmintic assay.
Data Presentation: Sample Results Table
The results of the anthelmintic assay are typically summarized in a table for easy comparison.
| Compound ID | Concentration (mg/mL) | Time to Paralysis (min) ± SD | Time to Death (min) ± SD |
| Derivative 1 | 20 | 55 ± 2.5 | 95 ± 4.1 |
| 50 | 32 ± 1.8 | 68 ± 3.5 | |
| Derivative 2 | 20 | 78 ± 3.1 | 130 ± 5.0 |
| 50 | 45 ± 2.0 | 92 ± 4.2 | |
| Mebendazole | 15 | 25 ± 1.5 | 50 ± 2.8 |
| Control | Vehicle | No effect observed | No effect observed |
Conclusion and Future Perspectives
The 2-amino-4-phenylthiazole scaffold represents a highly promising and versatile platform for the discovery of novel antifungal and anthelmintic agents. The straightforward synthesis, coupled with the potential for diverse functionalization, allows for the generation of extensive compound libraries for screening. The protocols detailed herein provide a robust framework for the initial in vitro evaluation of these derivatives.
Successful "hit" compounds identified through these assays should be advanced to more complex studies. For antifungal agents, this includes testing against resistant clinical isolates, mechanism of action elucidation (e.g., ergosterol quantification assays), and cytotoxicity testing against mammalian cell lines to determine a selectivity index. For anthelmintic candidates, progression to assays using actual parasitic nematodes (e.g., Haemonchus contortus egg hatch assays) and subsequent in vivo studies in infected animal models are critical next steps on the path toward clinical development.
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Himaja, M., Kishore Raju, V., & Ranjitha, J. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 22(4), 2909-2913. [Link]
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Application Notes & Protocols: A Guide to the Development of VEGFR-2 Inhibitors from Aminothiazole Scaffolds
Prepared by: Gemini, Senior Application Scientist
Introduction: Targeting Angiogenesis with a Privileged Scaffold
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in tumor growth, invasion, and metastasis.[1] A key regulator of this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase expressed predominantly on endothelial cells.[2] Upon binding its ligand, VEGF-A, VEGFR-2 initiates a complex signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately fueling tumor progression.[3][4] This critical role makes VEGFR-2 a well-established and highly validated target for anticancer therapy.[5]
In the vast landscape of kinase inhibitor discovery, the 2-aminothiazole moiety has emerged as a "privileged scaffold."[6] Its structural and electronic properties make it an ideal building block for designing potent and selective kinase inhibitors, as exemplified by its presence in clinically approved drugs like Dasatinib.[7] The versatility of the 2-aminothiazole core allows for extensive chemical modification, enabling the fine-tuning of inhibitory activity and pharmacokinetic properties.[6][7] This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and biological evaluation of novel VEGFR-2 inhibitors based on the promising 2-aminothiazole scaffold.
Section 1: The VEGFR-2 Signaling Pathway: The Target Mechanism
Understanding the target pathway is paramount for rational drug design. The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2][4] This phosphorylation creates docking sites for various signaling proteins, triggering multiple downstream pathways crucial for angiogenesis.[2][5] Key cascades include the PLCγ-PKC-MAPK pathway, which drives cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[3][4] Small molecule inhibitors typically target the ATP-binding site of the VEGFR-2 kinase domain, preventing this initial autophosphorylation event and effectively shutting down all downstream signaling.
Caption: VEGFR-2 signaling cascade initiated by VEGF-A binding.
Section 2: Design and Synthesis of Aminothiazole-Based Inhibitors
The development of potent and selective inhibitors requires a systematic approach that combines rational design, chemical synthesis, and iterative biological testing to establish a robust Structure-Activity Relationship (SAR).
Core Directive: Structure-Activity Relationship (SAR) Insights
The 2-aminothiazole scaffold serves as an excellent foundation for building VEGFR-2 inhibitors. SAR studies have revealed several key structural features that are crucial for potent activity[8][9][10]:
-
Hinge-Binding Moiety: The 2-amino group and the thiazole nitrogen often form critical hydrogen bonds with the hinge region of the kinase domain (e.g., Cys919 in VEGFR-2), anchoring the molecule in the ATP-binding pocket.
-
Substitutions at the 4- and 5-positions: The thiazole ring can be functionalized at these positions to occupy adjacent hydrophobic pockets, enhancing potency and selectivity. Lipophilic groups are often favored.[7]
-
Side Chains: A variety of side chains, often incorporating amide or urea functionalities, can be attached to the 2-amino position to extend into the solvent-exposed region, providing opportunities to modulate physicochemical properties like solubility and cell permeability.[8]
Representative Synthesis Workflow
The Hantzsch thiazole synthesis is a classical and highly effective method for constructing the core 2-aminothiazole scaffold.[11][12] This is typically followed by functionalization to build the final inhibitor.
Caption: General workflow for synthesis of aminothiazole inhibitors.
Protocol: Synthesis of a Representative Aminothiazole Inhibitor
This protocol describes a general two-step synthesis for a model N-phenyl-2-(phenylamino)thiazole-5-carboxamide inhibitor.
Step 1: Synthesis of Ethyl 2-(phenylamino)thiazole-5-carboxylate
-
Rationale: This step utilizes the Hantzsch reaction to form the core aminothiazole ring.
-
Procedure: a. To a solution of phenylthiourea (1.52 g, 10 mmol) in absolute ethanol (50 mL), add ethyl 2-chloroacetoacetate (1.65 g, 10 mmol). b. Reflux the reaction mixture for 4 hours, monitoring by TLC until the starting materials are consumed. c. Cool the mixture to room temperature. A precipitate will form. d. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the aminothiazole core.
Step 2: Amide Coupling to form the Final Inhibitor
-
Rationale: This step involves the hydrolysis of the ester followed by an amide coupling to install the final side chain, a common strategy to explore SAR.
-
Procedure: a. Saponify the ester from Step 1 by dissolving it in a mixture of THF/water (1:1) and adding LiOH (2 equivalents). Stir at room temperature for 2 hours. b. Acidify the reaction with 1N HCl to pH ~3-4 and extract the carboxylic acid product with ethyl acetate. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. c. Dissolve the resulting carboxylic acid (1 mmol) in DMF (10 mL). Add HATU (1.1 mmol), DIPEA (3 mmol), and aniline (1.2 mmol). d. Stir the reaction at room temperature overnight. e. Pour the reaction mixture into water and extract with ethyl acetate. f. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
-
Validation: The structure and purity (>95%) of the final compound must be confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.
Section 3: In Vitro Biological Evaluation: Protocols and Cascade
A tiered approach to in vitro testing is essential to efficiently identify promising compounds. The cascade begins with a direct target engagement assay, followed by increasingly complex cell-based assays that model key aspects of angiogenesis.
Caption: Tiered workflow for the in vitro evaluation of inhibitors.
Protocol: VEGFR-2 Kinase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. A luminescence-based assay, such as the Kinase-Glo® Max assay, quantifies the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and vice-versa.[13][14]
-
Materials:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP (stock solution, e.g., 10 mM)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Test Compounds (serial dilutions in DMSO)
-
Kinase-Glo® Max Luminescence Reagent
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.
-
In a 96-well plate, add 2.5 µL of the diluted compound to the 'Test' wells. Add 2.5 µL of DMSO to 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells.
-
Prepare a master mix containing kinase buffer, substrate, and ATP. The final ATP concentration should be at or near its Km for VEGFR-2 (typically 10-100 µM) to ensure competitive binding can be accurately measured.
-
Add 22.5 µL of the master mix to each well.
-
Initiate the reaction by adding 25 µL of diluted VEGFR-2 enzyme to the 'Test' and 'Positive Control' wells. Add 25 µL of kinase buffer without enzyme to the 'Blank' wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and detect ATP levels by adding 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the signal.
-
Read luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration: % Inhibition = 100 * (1 - (Lumi_Test - Lumi_Blank) / (Lumi_Positive - Lumi_Blank)).
-
Plot % Inhibition versus log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cellular Proliferation Assay (MTT)
-
Principle: This assay assesses the cytotoxic or cytostatic effect of the inhibitor on endothelial cells (e.g., HUVECs) or relevant cancer cell lines. The MTT reagent is reduced by metabolically active cells to a purple formazan product, which can be quantified spectrophotometrically.[10]
-
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the media and dissolve the formazan crystals in 100 µL of DMSO.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
-
Protocol: Endothelial Cell Tube Formation Assay
-
Principle: This assay models the later stages of angiogenesis, where endothelial cells form three-dimensional capillary-like structures when cultured on an extracellular matrix substrate like Matrigel.[15][16]
-
Procedure:
-
Thaw Matrigel on ice overnight. Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30 minutes.
-
Harvest HUVECs and resuspend them in media containing VEGF (e.g., 50 ng/mL) and the test compound at various concentrations.
-
Seed 1.5 x 10⁴ cells onto the Matrigel-coated wells.
-
Incubate for 6-18 hours at 37°C.
-
Visualize the tube network using a microscope and capture images.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Section 4: In Vivo Evaluation: Efficacy in Preclinical Models
Promising candidates from in vitro screening must be evaluated in vivo to assess their efficacy and pharmacokinetic properties in a complex biological system.
Protocol: Tumor Xenograft Efficacy Study
-
Principle: This is the gold-standard preclinical model for evaluating anti-cancer agents. Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored over time.
-
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., HT-29 colon cancer cells) suspended in Matrigel into the flank of athymic nude mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into vehicle control and treatment groups (n=8-10 mice/group).
-
Drug Formulation & Administration: Formulate the aminothiazole inhibitor in an appropriate vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80). Administer the compound daily via oral gavage at predetermined doses (e.g., 10, 30, 100 mg/kg).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight as an indicator of toxicity.
-
Endpoint: Continue the study for 21-28 days or until tumors in the control group reach a predetermined maximum size.
-
Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Pharmacokinetic (PK) Considerations
The in vivo efficacy of a small molecule inhibitor is critically dependent on its pharmacokinetic profile. Key parameters to assess include absorption, distribution, metabolism, and excretion (ADME).[17][18] Most kinase inhibitors are metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, which can lead to drug-drug interactions.[18][19] Early PK studies are essential to determine parameters like bioavailability, half-life, and plasma exposure, which inform the dosing regimen for efficacy studies.
Section 5: Data Synthesis and SAR Table
The ultimate goal is to correlate chemical structure with biological activity across the entire testing cascade. This allows for the rational design of next-generation compounds with improved potency, selectivity, and drug-like properties.
Table 1: Representative Structure-Activity Relationship Data for a Hypothetical Aminothiazole Series
| Compound ID | R¹ Group | R² Group | VEGFR-2 IC₅₀ (nM)[9] | HUVEC GI₅₀ (nM) | Tumor Growth Inhibition (%) @ 30 mg/kg |
| AZ-01 | H | Phenyl | 550 | 1200 | 15% |
| AZ-02 | H | 4-Fluoro-phenyl | 85 | 150 | 45% |
| AZ-03 | H | 3-Methoxy-phenyl | 120 | 280 | 38% |
| AZ-04 | Methyl | 4-Fluoro-phenyl | 15 | 35 | 72% |
Data are hypothetical and for illustrative purposes only.
Analysis of SAR: The data in Table 1 illustrates a typical SAR progression. The introduction of a fluorine atom (AZ-02 vs. AZ-01) improves VEGFR-2 inhibition, a common strategy in medicinal chemistry. Adding a methyl group at the R¹ position (AZ-04 vs. AZ-02) further enhances potency, likely by probing a hydrophobic pocket. This iterative process of synthesis and testing is the cornerstone of successful drug discovery.
Conclusion
The development of VEGFR-2 inhibitors from the 2-aminothiazole scaffold represents a validated and promising strategy in oncology drug discovery. The protocols and workflows outlined in this guide provide a robust framework for the entire preclinical development process, from initial hit identification to in vivo proof-of-concept. By integrating rational design, systematic synthesis, and a comprehensive biological evaluation cascade, researchers can efficiently identify and optimize novel aminothiazole-based candidates with the potential to become next-generation anti-angiogenic therapies.
References
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Groenland, S. L., et al. (2021). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Yang, T., et al. (2021). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available at: [Link]
-
Kumar, S., et al. (2017). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Available at: [Link]
-
de Vries, S. T., et al. (2020). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? CPT: Pharmacometrics & Systems Pharmacology. Available at: [Link]
-
Bishop, E. (2010). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Methods. Available at: [Link]
-
Testini, C. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University Publications. Available at: [Link]
-
Creative Bioarray. Cell Angiogenesis Assays. Available at: [Link]
-
ResearchGate. (2018). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. Available at: [Link]
-
Reaction Biology. Angiogenesis Assay Service for Drug Discovery. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry. Available at: [Link]
-
Li, Y., et al. (2015). Discovery of novel dual inhibitors of VEGFR and PI3K kinases containing 2-ureidothiazole scaffold. Chinese Chemical Letters. Available at: [Link]
-
Ghorab, M. M., et al. (2021). Novel thienopyrimidine-aminothiazole hybrids: Design, synthesis, antimicrobial screening, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and VEGFR-2 inhibition. Bioorganic Chemistry. Available at: [Link]
-
Musumeci, F., et al. (2022). Tyrosine kinase inhibitors: the role of pharmacokinetics and pharmacogenetics. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
-
Scott, J. S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. Journal of Medicinal Chemistry. Available at: [Link]
-
Schmitt, C., et al. (2015). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. Journal of Medicinal Chemistry. Available at: [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. Available at: [Link]
-
Park, H., et al. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Wan, Y., et al. (2021). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Ding, X., & Zhong, D. (2014). Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. Journal of China Pharmaceutical University. Available at: [Link]
-
van der Heiden, M., et al. (2022). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Cancers. Available at: [Link]
-
Carlson, C. B. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Scientific Reports. Available at: [Link]
-
Diana, P., et al. (2007). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. Design strategy for 2-amino-benzothiazole derivatives as dual VEGFR-2/BRAF inhibitors. Available at: [Link]
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. Available at: [Link]
-
Verma, A., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Current Drug Discovery Technologies. Available at: [Link]
-
Abuelizz, H. A., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy. Available at: [Link]
-
Wang, D., et al. (2021). Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Metwaly, A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
El-Metwaly, A. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]
-
Marzouk, A. A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Symmetry. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. Molecules. Available at: [Link]
-
Roviello, G., et al. (2015). Clinical advances in the development of novel VEGFR2 inhibitors. Annals of Translational Medicine. Available at: [Link]
-
Choudhary, S., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Advances. Available at: [Link]
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- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis
Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring a higher success rate and optimized outcomes. The Hantzsch synthesis, first described by Arthur Hantzsch in 1887, is a classic and widely used method for the preparation of thiazole derivatives through the reaction of an α-haloketone with a thioamide.[1] While it is known for being a generally high-yielding reaction, various experimental parameters can significantly influence its efficiency and the purity of the final product.[2] This guide provides evidence-based solutions and preventative measures to common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis proceeds through a multi-step mechanism. It begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction.[2][3] This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, a dehydration step leads to the formation of the aromatic thiazole ring.[2][3] The aromaticity of the final product is a significant driving force for this reaction.[4]
Q2: My reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?
Low yields in the Hantzsch synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions. A systematic troubleshooting approach is the most effective way to identify and resolve the underlying issue. Key areas to scrutinize include the purity of your reactants, the chosen solvent, reaction temperature, and reaction time.
Q3: How critical is the purity of my starting materials and solvents?
Reactant and solvent purity is of utmost importance for achieving high yields and a clean reaction profile.[5] Impurities present in the α-haloketone or thioamide can lead to undesired side reactions, which not only consume the starting materials but also complicate the purification of the desired thiazole derivative.[5] The presence of water can also be detrimental in some cases, so the use of anhydrous solvents is often recommended. It is advisable to verify the purity of your starting materials using techniques like NMR or melting point analysis before commencing the synthesis.
Q4: I am observing the formation of multiple products in my reaction. What are the common side reactions?
A common side reaction, particularly under acidic conditions, is the formation of 2-imino-2,3-dihydrothiazole isomers as byproducts.[6] To favor the formation of the desired 2-aminothiazole, consider running the reaction under neutral or basic conditions. Another potential issue is the formation of bis-thiazoles or other condensation byproducts, which can be minimized by carefully controlling the stoichiometry of the reactants. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial for the early detection of multiple product formation.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Recommendation |
| Purity of Starting Materials | Verify the purity of the α-haloketone and thioamide using appropriate analytical techniques (e.g., NMR, melting point). Use freshly purified starting materials if necessary. |
| Suboptimal Reaction Temperature | If the reaction is being conducted at room temperature, consider gentle heating (e.g., 40-60 °C). For less reactive substrates, refluxing in a suitable solvent may be required. Conversely, excessive heat can lead to decomposition, so a systematic optimization of the temperature is recommended. |
| Inadequate Reaction Time | Monitor the reaction's progress using TLC. If starting materials are still present after the initially planned duration, extend the reaction time. |
| Inappropriate Solvent Choice | Alcohols such as ethanol and methanol are commonly used and generally provide good results. In some instances, a mixture of solvents, like ethanol/water, can enhance yields.[7] For microwave-assisted synthesis, polar solvents like methanol and ethanol are often effective.[8] |
| Improper Work-up Procedure | The thiazole product is often precipitated by adding the reaction mixture to a basic solution, such as aqueous sodium carbonate.[2] Ensure the pH is sufficiently basic to neutralize any acid formed and to facilitate product precipitation. If the product does not precipitate, it may be soluble in the work-up solution, necessitating extraction with a suitable organic solvent like ethyl acetate. |
Issue 2: Formation of Multiple Products (Side Reactions)
| Potential Cause | Troubleshooting Recommendation |
| Isomer Formation under Acidic Conditions | The Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole under acidic conditions.[6] It is recommended to perform the reaction under neutral or basic conditions to favor the formation of the desired product. |
| Byproduct Formation | Adjusting reaction parameters such as temperature and reactant stoichiometry can help minimize the formation of byproducts. The use of a slight excess (1.1-1.5 equivalents) of the thioamide can help ensure the complete conversion of the α-haloketone.[4] |
| Reaction Monitoring | Closely monitor the reaction's progress using TLC to identify the formation of multiple products at an early stage. This allows for timely adjustments to the reaction conditions. |
Advanced Optimization Strategies
To further enhance reaction efficiency, consider modern synthetic techniques:
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times and increase product yields compared to conventional heating methods.[8][9][10] This is due to the efficient and uniform heating of the reaction mixture.
-
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can also accelerate the reaction, leading to shorter reaction times and improved yields.[11][12][13] This technique is considered a green and sustainable approach to thiazole synthesis.[12][14]
-
Catalysis: While many Hantzsch syntheses proceed without a catalyst, certain catalysts can improve reaction rates and yields. For instance, silica-supported tungstosilisic acid has been effectively used as a reusable catalyst in one-pot, multi-component syntheses of thiazole derivatives.[7][15]
Experimental Protocols
Protocol 1: Classical Hantzsch Thiazole Synthesis
This protocol describes a standard procedure for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-bromoacetophenone (5.0 mmol)[2]
-
Thiourea (7.5 mmol)[2]
-
Methanol (5 mL)[2]
-
5% Sodium Carbonate Solution (20 mL)[2]
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[2]
-
Add methanol and a stir bar to the vial.[2]
-
Heat the mixture with stirring on a hot plate at approximately 100°C for 30 minutes.[2]
-
Remove the reaction from the heat and allow it to cool to room temperature.[2]
-
Pour the reaction mixture into a beaker containing the 5% sodium carbonate solution and swirl to mix.[2]
-
Filter the resulting precipitate using a Buchner funnel.[2]
-
Wash the collected solid with water.[2]
-
Allow the solid to air dry, then determine the mass and calculate the percent yield.[2]
-
Characterize the product using appropriate analytical methods such as melting point and TLC.[2]
Protocol 2: One-Pot, Multi-Component Synthesis of Substituted Thiazoles (Ultrasonic Irradiation)
This protocol outlines an environmentally benign method for synthesizing more complex thiazole derivatives.
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (α-haloketone) (1 mmol)[7]
-
Thiourea (1 mmol)[7]
-
Substituted Benzaldehyde (1 mmol)[7]
-
Silica-supported tungstosilisic acid (catalyst)[7]
-
Ethanol/Water (1:1 mixture) (5 mL)[7]
Procedure:
-
Combine the α-haloketone, thiourea, substituted benzaldehyde, and catalyst in a suitable reaction vessel.[7]
-
Add the ethanol/water solvent mixture.[7]
-
Subject the reaction mixture to ultrasonic irradiation at room temperature for 1.5 to 2 hours.[7]
-
Filter the resulting solid and wash it with ethanol.[7]
-
Dissolve the remaining solid in acetone and remove the catalyst by filtration.[7]
-
Evaporate the solvent from the filtrate under vacuum to obtain the final product.[7]
Visualizing the Hantzsch Thiazole Synthesis
Mechanism of the Hantzsch Thiazole Synthesis
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
PubMed Central. (2022, May 11). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). A NEW MICROWAVE-ASSISTED METHOD FOR THE SYNTHESIS OF 2-SUBSTITUTED-THIAZOL-4(5H)-ONE VIA HANTZSCH CONDENSATION. Retrieved from [Link]
-
YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]
-
ResearchGate. (2025, August 6). ChemInform Abstract: Microwave-Assisted Hantzsch Thiazole Synthesis of N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the Reaction of 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and Thioureas. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Retrieved from [Link]
-
PubMed Central. (2024, July 5). Enhancing C–S and C–N bond formation with ultrasound assistance: lipase-catalyzed synthesis of 2,4-disubstituted thiazole derivatives from arylethanones and thioamides. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Retrieved from [Link]
-
Asian Journal of Chemistry. (2015, December 30). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Retrieved from [Link]
-
bepls. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
ResearchGate. (2024, March 12). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]
-
YouTube. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2025, August 11). Ultrasound-assisted synthesis of new triazole-thiazole hybrids: Molecular modeling, anticancer, and antiviral activities. Retrieved from [Link]
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Technical Support Center: Purification of Methyl 2-amino-4-phenylthiazole-5-carboxylate
Welcome to the technical support center for the purification of Methyl 2-amino-4-phenylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the scale of the purification.
-
Recrystallization is often effective for removing small amounts of impurities from a solid sample, provided a suitable solvent can be found. Common solvent systems for thiazole derivatives include ethanol/water, acetone/water, and ethyl acetate/hexane.
-
Column chromatography is a more versatile technique that can separate the desired product from a wider range of impurities, especially those with similar polarity.
Q2: What are the typical impurities I might encounter?
Impurities can arise from starting materials, side reactions, or subsequent degradation. Common impurities include:
-
Unreacted starting materials: Such as substituted acetophenone and thiourea.[1]
-
Side products: The Hantzsch thiazole synthesis can sometimes yield isomeric byproducts like 2-imino-2,3-dihydrothiazoles, especially under acidic conditions. Bis-thiazoles are another potential side product if reactant stoichiometry is not carefully controlled.
-
Solvent residues: Residual solvents from the reaction or extraction steps.
Q3: My purified product has a low melting point and a broad melting range. What does this indicate?
A low and broad melting point is a classic sign of an impure compound. Pure crystalline solids typically have a sharp melting point at a specific temperature. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting range. It is crucial to verify the purity of your starting materials to avoid this issue.
Q4: Can I use an acid-base extraction to purify my product?
Yes, an acid-base extraction can be a useful technique. The 2-amino group on the thiazole ring is basic and can be protonated by an acid to form a water-soluble salt. This allows for the separation from non-basic impurities.
II. Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound.
Scenario 1: Low Recovery After Recrystallization
Problem: You observe a significant loss of product after performing a recrystallization.
Possible Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Solvent Choice | The chosen solvent may be too good at dissolving your compound, even at low temperatures. Action: Select a solvent in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. You may need to screen several solvents or solvent pairs. Common pairs for thiazole derivatives include ethanol/water and ethyl acetate/hexane. |
| Premature Crystallization | Crystals may have formed in the funnel during hot filtration. Action: Ensure your filtration apparatus (funnel and flask) is pre-heated. Use a fluted filter paper for a faster filtration. |
| Insufficient Cooling | The solution was not cooled sufficiently to allow for maximum crystal formation. Action: Cool the solution slowly to room temperature and then in an ice bath to maximize yield. |
| Excess Solvent | Using too much solvent will result in a lower yield as more of your product will remain in the mother liquor. Action: Use the minimum amount of hot solvent required to fully dissolve your crude product. |
Scenario 2: Product "Oiling Out" During Recrystallization
Problem: Instead of forming crystals, your product separates as an oil upon cooling.
Explanation: "Oiling out" occurs when the solute is supersaturated in the solvent and comes out of solution at a temperature above its melting point.
Solutions:
-
Re-heat and add more solvent: Re-heat the solution until the oil redissolves, then add a small amount of additional solvent.
-
Slower cooling: Allow the solution to cool more slowly to encourage crystal nucleation.
-
Change solvent system: The polarity of the solvent may be too different from your product. Try a different solvent or a solvent pair.
Scenario 3: Ineffective Separation by Column Chromatography
Problem: Your product co-elutes with impurities during column chromatography.
Possible Causes & Solutions:
| Potential Cause | Explanation & Recommended Action |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to separate your compound from impurities. Action: Perform a thorough TLC analysis with different solvent systems to find the optimal eluent for separation. A good starting point for many thiazole derivatives is a mixture of hexane and ethyl acetate.[2] |
| Column Overloading | Too much sample was loaded onto the column, leading to broad bands and poor separation. Action: Use an appropriate amount of sample for the size of your column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight. |
| Poor Column Packing | An improperly packed column will have channels and cracks, leading to uneven solvent flow and poor separation. Action: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
III. Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, and water) at room temperature and upon heating.[1] Identify a single solvent or a solvent pair that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the hot chosen solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can further cool the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying.
Protocol 2: Column Chromatography
-
TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to determine the best eluent for separation.
-
Column Packing: Prepare a chromatography column with silica gel using the chosen eluent system (wet packing is generally preferred).
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
IV. Visual Guides
Workflow for Selecting a Purification Technique
Caption: Decision tree for selecting the appropriate purification method.
V. References
-
Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 8(S1), S290-S296.
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of some new 5- substituted of. Retrieved from [Link]
Sources
Technical Support Center: Optimizing One-Pot Synthesis of 2-Aminothiazole Derivatives
Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of one-pot synthesis, improve yields, and troubleshoot common experimental challenges. The insights provided herein are grounded in established chemical principles and validated through extensive laboratory applications.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the one-pot synthesis of 2-aminothiazole derivatives, a cornerstone of many medicinal chemistry programs.[1] The advice provided is based on a mechanistic understanding of the Hantzsch thiazole synthesis, the most prevalent method for constructing this heterocyclic scaffold.[1][2][3]
Q1: My yield of the 2-aminothiazole derivative is consistently low. What are the primary factors to investigate?
Low yields in one-pot Hantzsch synthesis can often be traced back to several key experimental variables. A systematic approach to optimization is crucial for identifying the root cause.
A1: Key Factors Affecting Yield and Recommended Actions:
-
Purity of Starting Materials: The integrity of your reactants is paramount. Impurities in the α-haloketone or the thiourea can introduce competing side reactions.
-
Recommendation: Verify the purity of your starting materials using techniques like NMR or melting point analysis. 2-Aminothiophenol, a precursor in some related syntheses, is particularly susceptible to oxidation, identifiable by the formation of a yellow disulfide dimer precipitate. It is always advisable to use freshly purified starting materials.
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a critical role in the reaction's efficiency.
-
Recommendation: Systematically vary these parameters. Small-scale parallel reactions are an efficient way to screen for optimal conditions. While some reactions proceed at room temperature, many require heating to go to completion. Conversely, excessive heat can lead to decomposition. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
-
Incorrect Stoichiometry: The molar ratio of reactants can significantly influence the reaction outcome.
-
Recommendation: Ensure accurate stoichiometry. In some instances, using a slight excess of the thioamide (e.g., 1.1–1.5 equivalents) can drive the reaction to completion.
-
-
Inefficient in situ Halogenation: In many one-pot procedures, the α-haloketone is generated in situ from a ketone and a halogenating agent (e.g., NBS, I₂, CuBr₂). The efficiency of this step directly impacts the final product yield.[2][4]
-
Recommendation: The choice of halogenating agent and the reaction conditions for the halogenation step are critical. For instance, using copper(II) bromide has been shown to be an efficient method for the α-bromination of aromatic methyl ketones.[2]
-
-
Substituent Effects: The electronic nature of the substituents on the aromatic ketone can influence the reaction rate and yield.
Q2: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
The formation of multiple products is a common challenge. Understanding the potential side reactions is the first step toward mitigating them.
A2: Common Side Products and Mitigation Strategies:
-
Isomer Formation: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.
-
Recommendation: Running the reaction under neutral or basic conditions can favor the formation of the desired 2-aminothiazole. The addition of a mild base like sodium bicarbonate may be beneficial.[2]
-
-
Over-halogenation: The formation of α,α-dihaloketones can occur, leading to undesired byproducts.
-
Recommendation: Careful control of the stoichiometry of the halogenating agent is crucial. The mode of addition, such as slow, portion-wise addition, can also help to minimize di-halogenation.[4]
-
-
Unreacted Intermediates: Incomplete reaction can leave behind starting materials or the intermediate α-haloketone.
-
Recommendation: As mentioned previously, optimizing reaction time and temperature through TLC monitoring is key.
-
Q3: My reaction seems to stall and does not proceed to completion. What are the potential causes?
A stalled reaction can be frustrating. Several factors can contribute to this issue.
A3: Potential Causes for Stalled Reactions:
-
Insufficient Activation: The cyclization step may be inefficient under the chosen conditions.
-
Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.
-
Recommendation: Experiment with different solvents or solvent mixtures. For instance, lactic acid has been successfully used as both a solvent and a catalyst, improving the solubility of reactants at elevated temperatures.[4]
-
-
Deactivation of Catalyst: If a catalyst is being used, it may become deactivated over the course of the reaction.
-
Recommendation: Ensure the catalyst is compatible with all reactants and conditions. In some cases, using a more robust or recyclable catalyst, such as silica-supported tungstosilisic acid, can be advantageous.[6]
-
Q4: I'm having difficulty with the work-up and purification of my 2-aminothiazole derivative. What are the recommended procedures?
An effective work-up and purification strategy is essential for obtaining a high-purity product.
A4: Best Practices for Work-up and Purification:
-
Product Precipitation: Many 2-aminothiazole derivatives are poorly soluble in water and can be precipitated by pouring the reaction mixture into a basic aqueous solution, such as sodium bicarbonate or sodium carbonate.[7][8] This neutralizes any acid present and facilitates product isolation.
-
Filtration and Washing: The precipitated solid can be collected by filtration. It is important to wash the filter cake thoroughly with water to remove any inorganic salts and water-soluble impurities.[7][8]
-
Recrystallization: For higher purity, recrystallization from a suitable solvent, such as ethanol, is often effective.[9]
-
Chromatography: If recrystallization is insufficient, column chromatography is a reliable method for purification. The choice of eluent will depend on the polarity of the specific derivative.[9]
-
Alternative Purification: An interesting method for purifying 2-aminothiazole involves its reaction with sulfur dioxide to form a relatively insoluble bisulfite adduct, which can be precipitated, filtered, and then decomposed to regenerate the pure amine.[10]
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the one-pot synthesis of 2-aminothiazole derivatives.
Q1: What is the general mechanism of the one-pot Hantzsch 2-aminothiazole synthesis?
A1: The reaction typically proceeds through a two-step sequence within a single pot. First, an α-haloketone is formed in situ from a ketone and a halogenating agent. This is followed by the classical Hantzsch condensation, where the α-haloketone reacts with a thiourea. The sulfur of the thiourea acts as a nucleophile, attacking the α-carbon of the ketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[7][8]
Caption: General mechanism of one-pot Hantzsch synthesis.
Q2: How does the choice of solvent impact the reaction?
A2: The solvent can influence reaction rates, yields, and even the product distribution. Polar protic solvents like ethanol and methanol are commonly used and often provide good results. In some cases, greener solvents like lactic acid or even solvent-free conditions have been employed successfully.[4][11] The choice of solvent should be optimized for each specific set of reactants.
| Solvent | Typical Temperature (°C) | Observed Yield (%) | Reference |
| Water | Reflux | 70 | |
| Ethanol | Reflux | 82 | |
| Lactic Acid | 90-100 | up to 97 | [4] |
| Ethyl Acetate | Reflux | 87 | [2] |
| THF | Not specified | High | [12] |
| DMSO | 80 | Good | [5] |
Table 1: Effect of Solvent on Yield in Hantzsch Thiazole Synthesis.
Q3: What are the advantages of using a one-pot synthesis approach?
A3: One-pot synthesis is a highly efficient strategy as it avoids the need to isolate and purify intermediate products, which saves time, reduces solvent waste, and can lead to higher overall yields.[2] This approach is particularly advantageous for generating libraries of compounds in drug discovery.
Q4: Are there greener alternatives to the traditional Hantzsch synthesis?
A4: Yes, significant efforts have been made to develop more environmentally friendly protocols. These include the use of:
-
Green Catalysts: Recyclable solid-supported catalysts like montmorillonite-K10 or silica-supported tungstosilisic acid reduce waste and catalyst leaching.[5][6]
-
Alternative Solvents: The use of biodegradable solvents like lactic acid minimizes the environmental impact.[4]
-
Solvent-Free Conditions: Grinding the reactants together, sometimes with a few drops of a wetting agent, can lead to efficient reactions with minimal waste.[11][13]
-
Energy-Efficient Methods: Ultrasound and microwave irradiation can accelerate reaction rates, often leading to shorter reaction times and higher yields under milder conditions.[6]
Caption: Troubleshooting workflow for low yield issues.
References
-
Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online. [Link]
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. [Link]
-
A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]
- Purification of 2-aminothiazole.
-
Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. [Link]
-
An efficient one-pot synthesis of 2-aminothiazole derivatives. iMedPub. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. [Link]
-
Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. Springer. [Link]
-
Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
Chemical synthesis of 2-aminothiazole analogs. ResearchGate. [Link]
-
Cascade Reaction of Tertiary Enaminones, KSCN, and Anilines: Temperature-Controlled Synthesis of 2-Aminothiazoles and 2-Iminothiazoline. The Journal of Organic Chemistry. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
-
Convenient Multicomponent One‐Pot Synthesis of 2‐Iminothiazolines and 2‐Aminothiazoles Using Elemental Sulfur Under Aqueous Conditions. ResearchGate. [Link]
-
Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. US2489038A - Purification of 2-aminothiazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. imedpub.com [imedpub.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in 2-Amino-4-phenylthiazole-5-carboxylate Synthesis
Welcome to the technical support center for the synthesis of ethyl 2-amino-4-phenylthiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. The synthesis, primarily a variation of the Hantzsch thiazole synthesis, is a cornerstone for creating a scaffold prevalent in many biologically active compounds.[1][2][3] However, achieving a high yield can be elusive. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you optimize your reaction outcomes.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues that can lead to diminished yields of your target compound.
FAQ 1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?
Low or no yield is a frequent starting point for troubleshooting. The issue can typically be traced back to one of three areas: reagent quality, reaction conditions, or the reaction setup itself.
A. Reagent Quality and Stoichiometry
-
Purity of Starting Materials: The Hantzsch synthesis is sensitive to the purity of the α-haloketone and the thiourea. Impurities can lead to unwanted side reactions.
-
Recommendation: Verify the purity of your starting materials using techniques like NMR or by checking their melting points. 2-Aminothiophenol, a related precursor in some syntheses, is particularly prone to oxidation, identifiable by the formation of a yellow disulfide dimer. Always use freshly purified starting materials for best results.
-
-
Incorrect Stoichiometry: The molar ratio of your reactants is critical.
-
Recommendation: While a 1:1 stoichiometry is the theoretical basis, in practice, using a slight excess of the thioamide (e.g., 1.1-1.5 equivalents) can help drive the reaction to completion.
-
B. Reaction Conditions
-
Temperature: The optimal temperature can vary based on the specific substrates.
-
Recommendation: If you are not seeing product formation at room temperature, a modest increase in temperature may be necessary. However, be cautious, as excessive heat can promote side reactions and decomposition. Systematically screen a range of temperatures in small-scale parallel reactions to find the optimum. For instance, some reactions that yield poorly at room temperature may proceed to completion with heating.
-
-
Solvent Choice: The solvent plays a crucial role in the reaction's efficiency.
-
Recommendation: Alcohols like ethanol are commonly used. However, aprotic solvents such as DMF might be more effective in some cases. Solvent-free conditions or microwave irradiation have also been reported to improve yields and reduce reaction times.
-
-
Reaction Time: Monitoring the reaction's progress is key.
-
Recommendation: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product. Insufficient reaction time will lead to incomplete conversion, while prolonged times can result in the formation of degradation products.
-
FAQ 2: I've isolated a major byproduct. How can I identify and prevent its formation?
The formation of byproducts is a common cause of low yields. Identifying the structure of the impurity is the first step toward mitigating its formation.
Isomeric Impurity: 2-Imino-2,3-dihydrothiazole
A frequent byproduct is the isomeric 2-imino-2,3-dihydrothiazole.[4] This occurs due to a change in the regioselectivity of the cyclization step.
-
Causality: The formation of this isomer is particularly favored under acidic conditions.[4] The Hantzsch synthesis is sensitive to pH, and while typically performed under neutral or slightly basic conditions, acidity can alter the cyclization pathway.
-
Troubleshooting & Optimization:
-
pH Control: To favor the formation of the desired 2-aminothiazole, conduct the reaction in a neutral or slightly basic medium. The use of a non-acidic solvent and, if necessary, the addition of a mild, non-nucleophilic base can suppress the formation of the imino isomer.
-
Temperature and Time: While pH is the primary driver, prolonged reaction times or high temperatures, even in a neutral medium, could potentially lead to isomerization. It is advisable to monitor the reaction and stop it once the formation of the desired product is maximized.
-
FAQ 3: The purification of my final product is difficult, leading to significant loss of material. What are the best practices for purification?
Effective purification is crucial for obtaining a high yield of a pure product.
-
Crystallization: The 2-amino-4-phenylthiazole core often results in a product that is poorly soluble in water, which can be advantageous for purification.[5]
-
Recrystallization: For further purification, recrystallization is often effective.
-
Column Chromatography: If crystallization and recrystallization are insufficient, column chromatography on silica gel can be employed.
-
Mobile Phase: A common mobile phase for related compounds is a mixture of ethyl acetate and hexane.[5] The optimal ratio will need to be determined by TLC analysis.
-
II. Experimental Protocols & Data
To provide a practical framework, here are some representative protocols and data for the synthesis and optimization of 2-aminothiazole derivatives.
General Synthesis Protocol for 2-Amino-4-phenylthiazole
This protocol is a general starting point and may require optimization for the specific carboxylate derivative.
-
Reaction Setup: In a suitable reaction vessel, combine the α-haloketone precursor to 2-amino-4-phenylthiazole-5-carboxylate (1.0 equivalent) and thiourea (1.1-1.5 equivalents).
-
Solvent Addition: Add an appropriate solvent, such as ethanol or methanol (sufficient to dissolve the reactants with stirring).[5]
-
Heating: Heat the mixture with stirring to a predetermined optimal temperature (e.g., reflux) for a set duration.[5] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction contents into a beaker containing a weak base solution (e.g., 5% Na₂CO₃).[5]
-
Isolation: Collect the resulting precipitate by vacuum filtration.[5]
-
Washing and Drying: Wash the filter cake with water and then a small amount of cold solvent.[5] Allow the solid to air dry or dry in a vacuum oven to obtain the crude product.[5]
Data Presentation: Optimization of Reaction Conditions
The following table illustrates how systematic variation of reaction parameters can significantly impact the yield of a Hantzsch thiazole synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Water | 25 | 12 | 25 |
| 2 | Water | Reflux | 5 | 70 |
| 3 | Ethanol | 25 | 12 | 30 |
| 4 | Ethanol | Reflux | 4 | 82 |
| 5 | 1-Butanol | 25 | 12 | 20 |
| 6 | 1-Butanol | Reflux | 4 | 88 |
Table adapted from a study on a three-component Hantzsch thiazole synthesis.
This data clearly demonstrates that for this particular reaction, refluxing in ethanol or 1-butanol provides a significantly higher yield in a shorter amount of time compared to room temperature conditions or using water as a solvent.
III. Visualizing the Process
To better understand the chemical transformations and troubleshooting logic, the following diagrams are provided.
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction pathway of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
IV. References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC, NIH. [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry. [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. ResearchGate. [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
-
Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate. Google Patents.
-
Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. Google Patents.
-
Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. MDPI. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePyr IL@ZY-Fe3O4. The Royal Society of Chemistry. [Link]
-
Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]
-
Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University. [Link]
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC, NIH. [Link]
-
Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Der Pharma Chemica. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Synthesis of 2-Amino-5-Carboxamide Thiazole Derivatives via Dehydrative Cyclization of Thiourea Intermediate Resin on Solid Phase. PubMed. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [Link]
Sources
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. asianpubs.org [asianpubs.org]
- 7. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
Technical Support Center: Stability of 2-Aminothiazole Compounds in Solution
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole compounds. This guide is designed to provide in-depth, field-proven insights into the common stability challenges encountered with this important heterocyclic scaffold. By understanding the underlying chemical principles, you can design more robust experiments, ensure data integrity, and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: My 2-aminothiazole compound shows declining purity in solution over a short period. What are the general causes of this instability?
A1: The 2-aminothiazole scaffold, while a cornerstone in medicinal chemistry, possesses inherent chemical liabilities that can lead to degradation in solution.[1][2] The primary drivers of instability are its susceptibility to hydrolysis, photodegradation, and oxidation.
-
Hydrolytic Instability: The thiazole ring can be susceptible to cleavage, particularly under acidic conditions. The process often involves protonation of the ring nitrogen, making the C2 carbon more electrophilic and prone to nucleophilic attack by water.[3][4]
-
Photodegradation: Exposure to light, especially in the UV spectrum, can induce photochemical reactions. This often begins with the cleavage of the S1-C2 or S1-C5 bonds in the thiazole ring, leading to a cascade of degradation products.[5]
-
Oxidative Instability: The electron-rich nature of the aminothiazole ring system can make it susceptible to oxidation. This can be exacerbated by the choice of solvent, with some solvents like DMSO known to promote degradation under certain storage conditions.[6]
-
Metabolic Instability: In biological systems, the thiazole ring can be a target for metabolic enzymes like Cytochrome P450, which can lead to epoxidation of the C4-C5 double bond and subsequent ring opening to form reactive acylthiourea metabolites.[7]
Understanding which of these pathways is dominant in your specific experimental context is the first step in troubleshooting.
Q2: I've noticed significant degradation of my compound when formulated in an acidic buffer (pH < 5). What is the chemical mechanism, and how can I prevent it?
A2: This is a classic case of acid-catalyzed hydrolysis. The 2-aminothiazole core is generally more stable at neutral or slightly alkaline pH and can degrade rapidly under acidic conditions.[4]
Causality: The mechanism involves the protonation of the endocyclic (ring) nitrogen atom.[1] This protonation creates a thiazolinium cation, which significantly increases the electrophilicity of the C2 carbon. Water can then act as a nucleophile, attacking this activated carbon. This leads to the formation of a tetrahedral intermediate that subsequently undergoes ring opening.[3] The final products can be complex, but the pathway effectively destroys the core scaffold.
Troubleshooting & Mitigation:
-
pH Adjustment: The most effective solution is to work at a higher pH if your experimental design allows. Aim for a pH range of 6.5-8.0. Conduct a pH stability profile study to determine the optimal pH for your specific derivative.
-
Buffer Selection: Use buffers with appropriate pKa values to maintain the desired pH. Phosphate or HEPES buffers are common choices. Avoid highly acidic buffers like citrate or acetate if possible.
-
Structural Modification: In drug design, instability in acidic environments (like the stomach) is a known challenge. Strategies to mitigate this include introducing electron-withdrawing groups to the benzamide ring to decrease the basicity of the aniline nitrogen, thereby reducing the potential for acid-catalyzed hydrolysis.[4]
Below is a diagram illustrating the proposed acid-catalyzed hydrolysis pathway.
Caption: Proposed pathway for acid-catalyzed hydrolysis of the 2-aminothiazole ring.
Q3: My compound solution, stored in a clear vial on the benchtop, lost activity and changed color. Could this be photodegradation?
A3: Yes, this is highly indicative of photodegradation. Many heterocyclic compounds, including 2-aminothiazoles, are sensitive to light. Exposure to ambient lab light, and especially direct sunlight or UV sources, can initiate decomposition.[5][8]
Causality: UV irradiation can excite the molecule to a higher energy state, leading to bond cleavage. For the 2-aminothiazole core, the primary photochemical reaction often involves the cleavage of the sulfur-carbon bonds (S1-C2 or S1-C5).[5] This ring-opening event generates highly reactive biradical intermediates, which can then undergo a variety of subsequent reactions, including decarboxylation (if a carboxylic acid group is present), fragmentation into smaller molecules, or rearrangement to form new structures.[5] For some substituted thiazoles, reaction with singlet oxygen via a [4+2] cycloaddition can also occur, leading to an unstable endoperoxide that rearranges.[8]
Troubleshooting & Mitigation:
-
Protect from Light: Always store stock solutions and experimental samples in amber vials or wrap clear vials in aluminum foil.
-
Minimize Exposure: During experiments, minimize the time solutions are exposed to direct light.
-
Wavelength Control: If working with photoreactive compounds, use light sources with filters to block UV wavelengths.
-
Forced Degradation Study: To confirm photosensitivity, perform a forced degradation study by exposing a solution of your compound to a controlled light source (e.g., a photostability chamber) and comparing it to a dark control.
Q4: I'm observing unexpected peaks in my LC-MS analysis that seem to appear over time in my DMSO stock solution. Is the DMSO reacting with my compound?
A4: This is a well-documented issue. While DMSO is a versatile solvent, it is not always inert and can cause stability problems for certain classes of compounds, including some 2-aminothiazoles.[6]
Causality: The instability in DMSO can be due to several factors:
-
Oxidation: DMSO can contain trace impurities or degrade to species that are oxidative. The electron-rich 2-aminothiazole ring can be susceptible to oxidation.
-
Spontaneous Reactions: Even without external factors, some 2-aminothiazoles can undergo spontaneous reactions like dimerization or cyclization in DMSO stock solutions over time.[6] The presence of DMSO appears to influence the formation of certain degradation products.[6]
-
Water Content: DMSO is hygroscopic. Absorbed water can facilitate hydrolysis, even in a predominantly organic solvent.
Troubleshooting & Mitigation:
-
Use High-Purity Solvent: Always use anhydrous, high-purity DMSO.
-
Storage Conditions: Store DMSO stocks frozen (-20°C or -80°C) and in small, single-use aliquots to minimize freeze-thaw cycles and water absorption.[6]
-
Alternative Solvents: If instability persists, consider alternative solvents like DMF, NMP, or ethanol, depending on the compound's solubility and experimental compatibility.
-
Fresh Preparations: For sensitive compounds, prepare solutions fresh from solid material immediately before use.
-
Monitor Purity: Regularly check the purity of stock solutions, especially for long-term experiments. A quick LC-MS check before starting an assay can prevent misinterpretation of results.
Troubleshooting Guide: Investigating Compound Degradation
If you suspect your 2-aminothiazole compound is degrading, a systematic approach is necessary to identify the cause and find a solution. A forced degradation (or stress testing) study is the standard method for this investigation.
Caption: Workflow for investigating the stability of a 2-aminothiazole compound.
Experimental Protocols
Protocol 1: General HPLC-Based Stability Assessment
This protocol provides a framework for quantifying the stability of a 2-aminothiazole compound in a specific solution over time.
Objective: To determine the percentage of the parent compound remaining after incubation under defined conditions (e.g., specific pH, temperature, light exposure).
Materials:
-
2-aminothiazole compound of interest
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector (or MS detector)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
High-purity solvents (e.g., acetonitrile, methanol, water)
-
Buffer reagents (e.g., phosphate, formate)
-
pH meter
-
Incubator/water bath and photostability chamber (if applicable)
-
Amber and clear HPLC vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh the compound and dissolve it in a suitable solvent (e.g., DMSO, acetonitrile) to make a concentrated stock solution (e.g., 10 mM).
-
-
Preparation of Test Solution:
-
Dilute the stock solution into the desired test buffer (e.g., pH 4.0 acetate buffer, pH 7.4 phosphate buffer) to a final concentration suitable for HPLC analysis (e.g., 10-50 µM).
-
-
Time-Zero (T=0) Analysis:
-
Immediately after preparing the test solution, transfer an aliquot to an HPLC vial.
-
Inject the sample onto the HPLC system and record the chromatogram. The peak area of the parent compound at this point is considered 100%.
-
-
Incubation:
-
Store the remaining test solution under the desired stress condition (e.g., 40°C in the dark, 25°C with light exposure).
-
Simultaneously, store a control sample under non-stress conditions (e.g., 4°C in the dark).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from the test and control solutions.
-
Transfer to an HPLC vial and analyze immediately.
-
-
Data Analysis:
-
For each time point, integrate the peak area of the parent compound.
-
Calculate the percentage of compound remaining using the following formula: % Remaining = (Peak Area at Time=t / Peak Area at Time=0) * 100
-
Plot the % Remaining vs. Time to visualize the degradation kinetics.
-
Data Presentation:
Results should be summarized in a clear table.
| Time (hours) | Condition | Peak Area (Arbitrary Units) | % Remaining | Appearance of Degradant Peaks (Y/N) |
| 0 | - | 1,500,000 | 100% | N |
| 24 | 4°C, Dark (Control) | 1,495,000 | 99.7% | N |
| 24 | 25°C, Light | 850,000 | 56.7% | Y |
| 24 | 40°C, Dark | 1,200,000 | 80.0% | Y |
| 24 | pH 4.0, 25°C, Dark | 600,000 | 40.0% | Y |
References
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Bumażnik, D., & Sałdyka, M. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 3713. [Link]
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Gautier, J., et al. (2010). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 110(7). [Link]
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Corvini, P. F.-X., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 74(10), 3143-3150. [Link]
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Various Authors. (2025). Synthesis of 2-aminothiazole derivatives. ResearchGate Compilation.[Link]
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Rostami, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Hematology & Oncology, 14(23). [Link]
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Khalifa M. E. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 67(1), 1-25. [Link]
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Talele, T. T. (2016). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Future Medicinal Chemistry, 8(1), 79-94. [Link]
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de Witte, W., et al. (2021). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 27(29), 7859-7864. [Link]
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Slaninova, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3349. [Link]
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Solubility of Things. (n.d.). 2-Aminothiazole. Solubility of Things.[Link]
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Der Pharma Chemica. (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(3), 994-999. [Link]
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Ananthan, S., et al. (2010). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 18(11), 3936-3951. [Link]
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Zhang, L., et al. (2013). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. International Journal of Molecular Sciences, 14(1), 1836-1851. [Link]
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Itoh, T., et al. (1997). Deamination of 2-aminothiazoles and 3-amino-1,2,4-triazines with nitric oxide in the presence of a catalytic amount of oxygen. Chemical and Pharmaceutical Bulletin, 45(9), 1547-1549. [Link]
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Klick, S., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(5), 1039-1050. [Link]
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Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of Medicinal Chemistry, 57(11), 4964-4979. [Link]
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Semantic Scholar. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Semantic Scholar.[Link]
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Khalifa, M. E., et al. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 67(1), 1-25. [Link]
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Bulut, Z., et al. (2020). Design, synthesis, biological evaluation, and in silico studies of cholinesterase inhibitors based on the 2-aminothiazole scaffold. ResearchGate.[Link]
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El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]
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Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(6), 285-294. [Link]
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Fayed, E. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(52), 31317-31331. [Link]
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García, C., et al. (2009). Photodegradation of 2-chloro substituted phenothiazines in alcohols. Photochemistry and Photobiology, 85(1), 160-170. [Link]
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García, C., et al. (2008). Photodegradation of 2-chloro Substituted Phenothiazines in Alcohols. Photochemistry and Photobiology, 85(1), 160-70. [Link]
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Technical Support Center: Enhancing the Solubility of 2-Amino-4-Phenylthiazole-5-Carboxylate for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting protocols and frequently asked questions (FAQs) to address the common solubility challenges encountered when working with 2-amino-4-phenylthiazole-5-carboxylate and its derivatives. Poor aqueous solubility is a frequent hurdle for this class of compounds, often hindering the acquisition of reliable data in biological assays. This document is designed to provide a logical, step-by-step framework for overcoming these challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of 2-amino-4-phenylthiazole-5-carboxylate.
Q1: Why is my 2-amino-4-phenylthiazole-5-carboxylate derivative poorly soluble in aqueous buffers?
A: The molecular structure of this compound contains a phenyl ring and a thiazole group, both of which are largely non-polar and hydrophobic. While the 2-amino group provides a site for hydrogen bonding, the overall character of the molecule is hydrophobic, leading to low intrinsic solubility in polar solvents like water or aqueous assay buffers.[1]
Q2: I have received the compound as a solid. What is the absolute first step I should take to prepare it for my assay?
A: The universally recommended first step is to prepare a high-concentration stock solution in a 100% water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for most nonpolar compounds due to its high solubilizing power.[2] Preparing a stock solution, for instance at 10-20 mM, allows for precise and straightforward serial dilutions into your final assay medium.[3][4]
Q3: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What is happening?
A: This is a very common phenomenon known as "crashing out" or precipitation. It occurs because of the dramatic shift in solvent polarity. When a small volume of the highly concentrated DMSO stock is introduced into a large volume of aqueous buffer, the compound's solubility limit in this new, predominantly aqueous environment is exceeded, causing it to fall out of solution.
Q4: What is the maximum concentration of DMSO I can safely use in my assay?
A: While there is no single rule for all experiments, a final DMSO concentration between 0.5% and 1% is a widely accepted industry standard for most cell-based assays to avoid solvent-induced toxicity or off-target effects.[5][6] However, some sensitive cell lines or enzyme assays may require even lower concentrations (e.g., <0.1%).[7][8] It is critical to run a vehicle control (assay medium with the same final DMSO concentration as your test wells) to account for any effects of the solvent itself.
Section 2: Troubleshooting Guide: A Systematic Approach to Solubilization
If the initial attempts to dissolve the compound have failed, follow this systematic guide. We will progress from the simplest and most common techniques to more advanced formulation strategies.
Workflow: Selecting a Solubilization Strategy
Caption: Best-practice workflow for preparing a final working solution.
Data Summary 2: Hypothetical Solubility Data
The following table illustrates the potential impact of different solubilization strategies on a hypothetical batch of 2-amino-4-phenylthiazole-5-carboxylate.
| Condition | Final DMSO (%) | Max Soluble Conc. (µM) | Observation |
| PBS, pH 7.4 | 0.5% | < 5 | Heavy precipitation |
| PBS, pH 5.0 | 0.5% | 75 | Soluble, clear solution |
| PBS, pH 7.4 + 1% HP-β-CyD | 0.5% | 150 | Soluble, clear solution |
| PBS, pH 7.4 + 0.05% Tween 20 | 0.5% | 120 | Soluble (for acellular assay) |
References
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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BioAssay Systems. Troubleshooting. [Link]
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FasterCapital. Best Practices For Stock Solutions. [Link]
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Pawar, P., & Vavia, P. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 29-40. [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
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Kanth, R. (2015). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. [Link]
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Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave Online Journal of Pharmaceutical Research, 1(1). [Link]
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ISSR Classes. Solubility and pH of amines. [Link]
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Al-Ani, L., et al. (2025). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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Todkar, S. S. (2023). cyclodextrin in novel formulations and solubility enhancement techniques: a review. ResearchGate. [Link]
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Andersen, M. H. G., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 327-330. [Link]
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Al-Ostath, R., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties. Scientific Reports, 13(1), 18861. [Link]
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Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. International Journal of Molecular Sciences, 27(2), 915. [Link]
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Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers, 15(22), 4448. [Link]
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de Azevedo, M. B. M., et al. (2019). Cyclodextrin-Drug Inclusion Complexes: In Vivo and In Vitro Approaches. International Journal of Molecular Sciences, 20(3), 642. [Link]
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ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]
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Harvey, D. (2020). Preparing Solutions. Chemistry LibreTexts. [Link]
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Hansen, M. B., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(2), 327–330. [Link]
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Semantic Scholar. (2004). β-Cyclodextrin as a suitable solubilizing agent for in situ absorption study of poorly water-soluble drugs. [Link]
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LibreTexts. (2021). The Effects of pH on Solubility. Chemistry LibreTexts. [Link]
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Babic, S., et al. (2022). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. [Link]
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Validation & Comparative
The 2-Aminothiazole Scaffold: A Privileged Motif in Modern Anticancer Drug Discovery
A Comparative Analysis of Structure, Activity, and Mechanism
The relentless pursuit of novel and effective anticancer agents has positioned the 2-aminothiazole moiety as a cornerstone in medicinal chemistry. Its structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous potent therapeutic candidates, including clinically approved drugs. This guide provides a comparative analysis of the anticancer activity of 2-aminothiazole derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.
The Allure of the 2-Aminothiazole Core
The 2-aminothiazole ring system is a five-membered heterocycle containing both sulfur and nitrogen atoms. This arrangement confers a unique electronic and structural profile, enabling it to act as a versatile pharmacophore. Its prevalence in clinically successful drugs such as the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib underscores its significance in oncology.[1] The core structure provides a rigid framework that can be readily functionalized at multiple positions, allowing for the fine-tuning of pharmacological properties to achieve desired potency and selectivity against a wide array of cancer-related targets.[1]
Comparative Anticancer Activity: A Data-Driven Overview
The true measure of an anticancer agent's potential lies in its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this, representing the concentration of a compound required to inhibit a biological process by 50%. Below is a comparative table summarizing the in vitro cytotoxic activity of various 2-aminothiazole derivatives against a panel of human cancer cell lines.
| Compound ID | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Dasatinib | - | - | K562 (Leukemia) | 0.011 | [1] |
| Alpelisib | - | - | MCF-7 (Breast) | 0.046 | [1] |
| Compound 20 | 4,5-butylidene | benzylic amine | H1299 (Lung) | 4.89 | [2] |
| Compound 20 | 4,5-butylidene | benzylic amine | SHG-44 (Glioma) | 4.03 | [2] |
| Compound 27 | 4-(tert-butyl) | 2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 | [2] |
| Compound 28 | 4-(substituted phenyl) | amide | HT29 (Colon) | 0.63 | [2] |
| Compound 9k | Arylidene-hydrazinyl | pyrrole | MOLT-4 (Leukemia) | 1.7 | [3] |
Structure-Activity Relationship (SAR) Insights:
The data presented above, along with numerous other studies, reveal several key SAR trends for 2-aminothiazole derivatives:
-
Substitution at the 2-amino position: This position is critical for activity. Acylation or arylation of the amino group can significantly modulate the compound's biological profile. For instance, the introduction of specific amide linkages has been shown to enhance potency.
-
Substitution at the 4- and 5-positions: The thiazole ring itself offers ample opportunity for modification. The introduction of lipophilic groups, such as alkyl or aryl substituents, at the C4 and C5 positions can influence cell permeability and target engagement.[2] For example, the presence of a 4,5-butylidene group in Compound 20 was beneficial for its cytotoxicity.[2]
-
Hybrid Molecules: Many potent 2-aminothiazole derivatives are hybrid molecules, where the core is linked to other pharmacologically active moieties. This strategy aims to exploit multiple cellular vulnerabilities simultaneously.
Unraveling the Mechanisms of Action: Beyond Cytotoxicity
The anticancer effects of 2-aminothiazole derivatives are not merely a result of non-specific cytotoxicity. These compounds often exhibit targeted mechanisms of action, interfering with specific signaling pathways that are dysregulated in cancer.
Kinase Inhibition: A Dominant Paradigm
A predominant mechanism of action for many 2-aminothiazole derivatives is the inhibition of protein kinases.[1] Kinases are enzymes that play a crucial role in cell signaling, and their aberrant activity is a hallmark of many cancers. The 2-aminothiazole scaffold is adept at fitting into the ATP-binding pocket of various kinases, thereby blocking their function.
Dasatinib , a prime example, is a multi-targeted kinase inhibitor that targets BCR-ABL, SRC family kinases, c-KIT, and others.[4][5][6] Its mechanism involves binding to both the active and inactive conformations of the ABL kinase, which contributes to its efficacy in imatinib-resistant chronic myeloid leukemia (CML).[5][7]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Essential Experimental Protocols for Evaluation
The robust evaluation of novel 2-aminothiazole derivatives necessitates the use of standardized and reproducible in vitro assays. Here, we provide detailed protocols for key experiments.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. [8]NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals. [9]5. Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. [1][10] Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the 2-aminothiazole derivative for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes. [1]5. Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive. [1]
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment and Harvesting: Treat cells with the test compound and harvest at the desired time point.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. [11][12][13]3. Washing: Wash the fixed cells with PBS.
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RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining by PI. [12][13]5. PI Staining: Add propidium iodide solution to the cells. [11][12][14]6. Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. [14]
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly fruitful area of research in anticancer drug discovery. Its synthetic tractability and ability to target a diverse range of oncogenic pathways have cemented its status as a "privileged structure." The comparative analysis of various derivatives highlights the importance of strategic structural modifications to enhance potency and selectivity. A thorough understanding of the underlying mechanisms of action, coupled with rigorous in vitro evaluation using the protocols outlined in this guide, is paramount for the successful development of the next generation of 2-aminothiazole-based anticancer therapeutics. Future efforts will likely focus on the development of highly selective inhibitors for specific cancer targets, combination therapies to overcome drug resistance, and the exploration of novel biological targets for this versatile scaffold.
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A Researcher's Guide to the Structure-Activity Relationship of 4-Phenylthiazole-5-Carboxylate Analogues: A Comparative Analysis
In the landscape of modern drug discovery, the thiazole nucleus stands as a privileged scaffold, integral to a multitude of biologically active compounds.[1] Among these, 4-phenylthiazole-5-carboxylate analogues have emerged as a versatile class of molecules, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory effects.[2][3][4] This guide provides a comprehensive comparison of these analogues, delving into their structure-activity relationships (SAR) to offer actionable insights for researchers, scientists, and drug development professionals. We will explore the nuanced effects of structural modifications on biological activity, supported by experimental data, and provide detailed protocols for the evaluation of these compounds.
The 4-Phenylthiazole-5-Carboxylate Core: A Foundation for Diverse Bioactivity
The 4-phenylthiazole-5-carboxylate scaffold is a key pharmacophore that has been successfully exploited to develop inhibitors for a range of biological targets. The inherent chemical properties of the thiazole ring, coupled with the diverse substitution patterns possible on the phenyl ring and the carboxylate moiety, allow for fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on key therapeutic areas where these analogues have shown significant promise.
Comparative Analysis of SAR in Enzyme Inhibition
A primary area of investigation for 4-phenylthiazole-5-carboxylate analogues has been in the realm of enzyme inhibition. Below, we compare the SAR of these compounds against two key enzyme targets: soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH), and Monoacylglycerol Lipase (MAGL).
Recent studies have highlighted the potential of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) as novel therapeutics for chronic pain and inflammation.[2][5] The 4-phenylthiazole moiety has been identified as a critical component in designing potent dual inhibitors.[6]
A systematic SAR study of forty-two 4-phenylthiazole analogues revealed several key insights.[2] The general structure of the investigated dual sEH/FAAH inhibitors is depicted below:
Caption: Key structural features influencing dual sEH/FAAH inhibition.
Key SAR Findings for Dual sEH/FAAH Inhibitors:
-
Substituents on the 4-Phenyl Ring: Electron-donating groups at the ortho, meta, and para positions of the phenyl ring are generally well-tolerated by both sEH and FAAH enzymes.[2]
-
Molecular Shape: The overall three-dimensional shape of the molecule is critical for potent FAAH inhibition, suggesting a more constrained binding pocket compared to sEH.[2]
-
Central Pharmacophore: A piperidine ring connected to the phenyl ring via a sulfonamide bond on one side and to the phenyl ring through an amide bond on the other has been identified as a crucial pharmacophore for dual inhibitory activity.[6]
Table 1: Comparative in vitro Activity of 4-Phenylthiazole Analogues as Dual sEH/FAAH Inhibitors
| Compound | R1 (Phenyl Substitution) | R2 (Aryl Group) | Human sEH IC50 (nM) | Human FAAH IC50 (nM) | Reference |
| 4p | 4-OCH3 | 2-Cl-phenyl | 3.2 | 12.5 | [2] |
| 4s | 4-CH3 | 2-Cl-phenyl | 2.8 | 15.1 | [2] |
| 6o | 4-F | 2-Cl-phenyl | 2.5 | 9.8 | [6] |
| SW-17 | 4-Br | 2-Cl-phenyl | 2.5 | 9.8 | [5] |
IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.
The data indicates that subtle changes in the substitution pattern on the 4-phenyl ring can modulate potency, while the core structure maintains dual inhibitory action. For instance, compounds 4p and 4s with electron-donating groups show potent inhibition in the low nanomolar range.[2]
Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system and has emerged as a therapeutic target in cancer.[4] Thiazole-5-carboxylate derivatives have been developed as selective MAGL inhibitors.
A study on 2-amino-4-methylthiazole-5-carboxylate derivatives identified potent MAGL inhibitors.[4]
Table 2: Comparative in vitro Activity of Thiazole-5-carboxylate Derivatives as MAGL Inhibitors
| Compound | Key Structural Features | MAGL IC50 (µM) | Reference |
| 3g | 2-amino-4-methylthiazole-5-carboxylate with a substituted phenyl ring | 0.037 | [4] |
| 4c | 2-amino-4-methylthiazole-5-carboxylate with a different substituted phenyl ring | 0.063 | [4] |
These findings underscore the potential of the thiazole-5-carboxylate scaffold in developing highly potent and selective MAGL inhibitors for cancer therapy. The substitution on the phenyl ring attached to the core scaffold plays a significant role in determining the inhibitory potency.
SAR in Anticancer Activity
Beyond enzyme inhibition, 4-phenylthiazole-5-carboxylate and related analogues have demonstrated significant potential as anticancer agents.[3]
The synthesis and evaluation of N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives revealed their cytotoxic effects against various cancer cell lines.[3]
Key SAR Findings for Anticancer Phenylthiazole Derivatives:
-
Substitution on the N-phenyl Ring: The nature and position of substituents on the N-phenyl ring of the carboxamide moiety significantly influence cytotoxic activity.
-
Electron-Withdrawing Groups: The presence of an electron-withdrawing nitro group at the para position of the N-phenyl ring (compound 4c ) resulted in the best anticancer activity against the SKNMC neuroblastoma cell line.[3]
Table 3: Cytotoxicity of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
| Compound | Substitution on N-phenyl ring | Cell Line | IC50 (µM) | Reference |
| 4a | Unsubstituted | SKNMC | >100 | [3] |
| 4b | 4-CH3 | SKNMC | >100 | [3] |
| 4c | 4-NO2 | SKNMC | 18.2 | [3] |
| 4d | 4-Cl | SKNMC | 35.5 | [3] |
This highlights the importance of electronic effects on the N-phenyl ring for conferring cytotoxic properties to this class of compounds.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of 4-phenylthiazole-5-carboxylate analogues.
This protocol provides a general framework for determining the IC50 values of inhibitors against a target enzyme.[7][8]
Caption: Workflow for a typical enzyme inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (inhibitor) in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
Prepare solutions of the target enzyme and its substrate in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add a fixed volume of the enzyme solution to each well.
-
Add the serially diluted inhibitor solutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme and inhibitor for a specified time at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Monitor the reaction progress by measuring the absorbance, fluorescence, or luminescence at regular intervals using a plate reader. The choice of detection method depends on the nature of the substrate and product.[8]
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the positive control (100% activity).
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response).[8]
-
Causality Behind Experimental Choices: Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the reaction starts. Using a range of inhibitor concentrations is crucial for accurately determining the IC50 value.
Cell-based assays are crucial for evaluating the biological effects of compounds in a more physiologically relevant context.[9][10][11] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubate the cells with the compounds for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Trustworthiness of the Protocol: This protocol is a self-validating system as it includes both positive and negative controls to ensure the assay is performing correctly and that the observed effects are due to the test compound.
Future Directions and Conclusion
The 4-phenylthiazole-5-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The SAR insights presented in this guide demonstrate that targeted modifications to this core structure can lead to potent and selective modulators of various biological targets. Future research should focus on optimizing the pharmacokinetic properties of these analogues to enhance their in vivo efficacy and clinical potential. The versatility of the thiazole ring suggests that further exploration of this scaffold will undoubtedly yield new and improved drug candidates for a wide range of diseases.
References
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The Ascendant Challenge: Validating the Antimicrobial Efficacy of Novel Thiazole Compounds Against Established Drugs
A Senior Application Scientist's Guide for Researchers in Drug Development
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is not merely an academic exercise but a critical necessity. Among the heterocyclic compounds, thiazole derivatives have emerged as a particularly promising frontier in the quest for new antimicrobial agents.[1] Their versatile structure allows for diverse functionalization, leading to a broad spectrum of biological activities.[2][3] This guide provides a comprehensive framework for validating the antimicrobial efficacy of new thiazole compounds, offering a direct comparison with standard drugs and detailing the essential experimental protocols to ensure scientific rigor and reproducibility.
The Rationale: Why Thiazoles?
The thiazole ring is a core structural motif in a number of clinically significant drugs, including the antibiotic sulfathiazole.[4] Its unique chemical properties contribute to its ability to interact with various biological targets. The mechanism of action for many thiazole derivatives is believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase or FabH, which are critical for DNA replication and fatty acid synthesis, respectively.[4] Some derivatives may also disrupt the bacterial cell membrane or interfere with quorum sensing. This multi-pronged potential for antimicrobial action makes thiazoles a fertile ground for the development of new drugs that could circumvent existing resistance mechanisms.
Experimental Design: A Roadmap for Robust Validation
A rigorous evaluation of a new antimicrobial candidate requires a multi-step experimental approach. The following workflow provides a logical progression from initial screening to more detailed characterization.
Caption: A logical workflow for the antimicrobial validation of new thiazole compounds.
Comparative Efficacy Analysis: New Thiazoles vs. Standard Drugs
The true measure of a novel antimicrobial's potential lies in its performance relative to existing treatments. Below are comparative data tables summarizing the Minimum Inhibitory Concentrations (MIC) of recently developed thiazole compounds against various microbial strains, benchmarked against standard antibiotics.
Table 1: Antibacterial Activity of Novel Thiazole Derivatives (Series A) Against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (ATCC 13565) MIC (µg/mL) | Standard Drug | S. aureus (ATCC 13565) MIC (µg/mL) |
| Thiazole 7a | >500 | Ampicillin | 250 |
| Thiazole 7f | 15.6 | Ampicillin | 250 |
| Thiazole 9a | 62.5 | Ampicillin | 250 |
| Thiazole 9h | 125 | Ampicillin | 250 |
Data synthesized from a study on novel thiazole derivatives.[2]
Table 2: Antibacterial Activity of Novel Thiazole Derivatives (Series B) Against Gram-Negative Bacteria
| Compound | Klebsiella pneumoniae (ATCC 10031) MIC (µg/mL) | Standard Drug | K. pneumoniae (ATCC 10031) MIC (µg/mL) |
| Thiazole 9a | 62.5 | Gentamicin | 31.2 |
| Thiazole 9b | 15.6 | Gentamicin | 31.2 |
| Thiazole 9g | 31.2 | Gentamicin | 31.2 |
| Thiazole 9h | 125 | Gentamicin | 31.2 |
Data synthesized from a study on novel thiazole derivatives.[2]
Table 3: Antifungal Activity of Novel Thiazole Derivatives (Series C) Against Candida albicans
| Compound | Candida albicans (Clinical Isolate) MIC (µg/mL) | Standard Drug | C. albicans (Clinical Isolate) MIC (µg/mL) |
| Thiazole Derivative 1 | 0.008 - 0.98 | Nystatin | 0.49 - 1.95 |
| Thiazole Derivative 2 | 0.008 - 0.49 | Nystatin | 0.49 - 1.95 |
| Thiazole Derivative 3 | 0.015 - 1.95 | Nystatin | 0.49 - 1.95 |
| Thiazole Derivative 4 | 0.03 - 3.91 | Nystatin | 0.49 - 1.95 |
Data represents a range of MIC values against multiple clinical isolates as reported in the source.[5][6]
In-Depth Experimental Protocols
Reproducibility is the cornerstone of scientific validity. The following are detailed, step-by-step methodologies for the key experiments outlined in the validation workflow. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This assay determines the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Test thiazole compounds and standard antibiotics, dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the dissolved test compound (at twice the highest desired final concentration) to the first well of each row.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a gradient of antimicrobial concentrations.
-
-
Inoculation:
-
Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final antimicrobial concentrations.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or as appropriate for the specific microorganism.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible turbidity (for bacteria) or growth (for fungi). This can be assessed visually or with a microplate reader measuring absorbance at 600 nm.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This is a qualitative method to assess the susceptibility of bacteria to antimicrobials.
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Paper disks impregnated with known concentrations of the test thiazole compounds and standard antibiotics
-
Forceps
-
Incubator
Procedure:
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial inoculum.
-
Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure confluent growth.
-
-
Application of Disks:
-
Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the agar, ensuring they are firmly in contact with the medium.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Compare the zone diameters to established interpretive charts from CLSI or EUCAST to determine if the organism is susceptible, intermediate, or resistant to the tested compound.
-
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the toxicity of the new compounds to mammalian cells.
Materials:
-
96-well plates
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test thiazole compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the test compounds.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
Structure-Activity Relationship (SAR): The Path to Optimization
The data gathered from these assays is not merely for comparison but also serves as the foundation for optimizing the lead compounds. By systematically modifying the chemical structure of the thiazole derivatives and observing the corresponding changes in antimicrobial activity and cytotoxicity, researchers can elucidate the structure-activity relationship (SAR).
Caption: A conceptual diagram of Structure-Activity Relationship (SAR) analysis for thiazole compounds.
For example, studies have shown that the presence of a phenyl ring can enhance the antibacterial action of thiazole-pyrazoline hybrids.[1] Conversely, certain substitutions, like a methylamino group, may reduce activity.[1] Understanding these relationships is paramount for the rational design of more potent and less toxic thiazole-based antimicrobial drugs.
Conclusion
The validation of new thiazole compounds as potential antimicrobial agents is a systematic process that requires careful experimental design, rigorous execution, and insightful data analysis. By adhering to standardized protocols and conducting thorough comparative studies against established drugs, researchers can build a robust case for the clinical potential of their novel compounds. The journey from a promising molecule in a flask to a life-saving therapeutic is long and arduous, but with a foundation of scientific integrity and a commitment to rigorous validation, the ascent is possible.
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National Center for Biotechnology Information. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Retrieved from [Link]
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A Senior Application Scientist's Guide: Comparing HPLC-UV and LC-MS/MS for the Quantification of 2-Aminothiazole
For researchers, scientists, and professionals in drug development, the accurate quantification of 2-aminothiazole is critical. This privileged heterocyclic scaffold is a cornerstone in numerous pharmaceuticals, making its precise measurement essential from early discovery through to quality control. The choice of analytical methodology is a pivotal decision that directly impacts data quality, sensitivity, and the overall efficiency of a project. This guide provides an in-depth, objective comparison of two workhorse techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This comparison is not merely a list of specifications. Instead, it is a narrative built on field-proven insights and the causality behind experimental choices. We will dissect the methodologies, present supporting experimental data, and provide a framework for selecting the most appropriate technique for your specific application, all while adhering to the rigorous standards of scientific integrity and regulatory compliance.
The Fundamental Choice: What Are We Measuring, and How?
The core difference between HPLC-UV and LC-MS/MS lies in the detector—the part of the instrument that "sees" the analyte after it has been separated by the liquid chromatography system.
-
HPLC-UV operates on the principle of light absorption.[1] 2-Aminothiazole possesses a chromophore, a structural feature that absorbs light in the ultraviolet spectrum. The UV detector measures this absorbance, and the amount of light absorbed is directly proportional to the concentration of the analyte. It is a robust, reliable, and cost-effective technique.
-
LC-MS/MS takes the analysis a step further. After chromatographic separation, the analyte is ionized and enters a mass spectrometer. Here, it is identified and quantified based on its unique mass-to-charge ratio (m/z).[1] This technique offers exceptional specificity and sensitivity by filtering for a specific molecular weight and its characteristic fragment ions.
This fundamental difference in detection dictates the strengths and weaknesses of each approach, which we will explore through detailed experimental protocols and performance data.
Experimental Framework: A Validated Approach
To provide a tangible comparison, we will reference a comprehensive study that developed and validated both HPLC-UV and LC-MS/MS methods for the quantification of a novel 2-aminothiazole derivative (specifically, 21MAT, which serves as an excellent and relevant proxy for 2-aminothiazole itself) in a biological matrix (rat plasma).[1][2][3] This allows for a direct, side-by-side evaluation of the techniques under validated conditions that align with international regulatory standards, such as the ICH Q2(R1) guidelines.[4]
Physicochemical Properties of 2-Aminothiazole: Guiding Method Development
Understanding the analyte is the first step in developing a robust analytical method.
| Property | Value | Significance for Analysis |
| Molecular Weight | 100.14 g/mol | Fundamental for mass spectrometry settings. |
| pKa | 5.36 (at 20°C) | Indicates that 2-aminothiazole is a weak base. The mobile phase pH should be adjusted to ensure it is in a consistent, preferably ionized form for good peak shape in reversed-phase chromatography. |
| logP | 0.380 | Suggests moderate polarity, making it suitable for reversed-phase HPLC. |
| UV Absorbance Maxima | ~255-260 nm | Guides the selection of the detection wavelength for HPLC-UV to ensure maximum sensitivity. The use of 272 nm in the referenced study for a derivative is a reasonable choice, capturing a strong absorbance band.[2] |
Data sourced from ChemicalBook and PubChem.[5]
In-Depth Methodology: HPLC-UV Quantification
The HPLC-UV method is a stalwart of quality control and routine analysis labs due to its simplicity, robustness, and lower operational cost.
Causality Behind the Method: Why These Choices?
-
Mobile Phase: A mixture of an acidic aqueous solution and an organic solvent (e.g., acetonitrile) is standard for reversed-phase chromatography of basic compounds like 2-aminothiazole. The acidic component (e.g., orthophosphoric acid) is crucial. At a pH well below the pKa of 2-aminothiazole (5.36), the amino group is protonated, which suppresses undesirable interactions with residual silanols on the column packing, leading to sharper, more symmetrical peaks.[2]
-
Column: A C18 column is the workhorse for reversed-phase chromatography, effectively retaining moderately polar compounds like 2-aminothiazole based on hydrophobic interactions.[2]
-
Detector Wavelength: The selection of the detection wavelength is paramount for sensitivity. Based on the UV spectrum of 2-aminothiazole, a wavelength around its absorbance maximum (~255-260 nm) is ideal. The referenced method for a derivative used 272 nm, which effectively balances sensitivity with potential interference from co-eluting compounds.[2]
Experimental Protocol: HPLC-UV Method
This protocol is based on the validated method for a 2-aminothiazole derivative.[2][3]
-
Sample Preparation (for analytical solutions):
-
Prepare a stock solution of 2-aminothiazole in a suitable solvent (e.g., a mixture of DMSO and acetonitrile).
-
Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2 µg/mL to 20 µg/mL).[6]
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.
-
Inject the unknown samples and quantify the 2-aminothiazole concentration using the linear regression equation from the calibration curve.
-
Workflow Diagram: HPLC-UV Analysis
Caption: High-level workflow for 2-aminothiazole quantification using HPLC-UV.
In-Depth Methodology: LC-MS/MS Quantification
LC-MS/MS is the gold standard for bioanalysis and trace-level quantification, offering unparalleled sensitivity and selectivity.
Causality Behind the Method: Why These Choices?
-
Sample Preparation: In complex matrices like plasma, protein precipitation is a common and effective technique to remove the bulk of interfering proteins.[2][3] Using a chilled organic solvent like acetonitrile enhances the precipitation efficiency.
-
Mobile Phase: For LC-MS, volatile buffers like ammonium formate are essential. Non-volatile salts, such as the phosphate used in the HPLC-UV method, will crystallize in the high-temperature mass spectrometer interface, causing signal suppression and instrument contamination. Formic acid is added to control the pH and improve the ionization efficiency of 2-aminothiazole in positive ion mode.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is ideal for a basic compound like 2-aminothiazole, as the amino group readily accepts a proton to form a positive ion ([M+H]+).
-
Detection Mode (MRM): Multiple Reaction Monitoring (MRM) is the key to the high selectivity of tandem mass spectrometry. A specific parent ion (the protonated 2-aminothiazole) is selected, fragmented, and then a specific fragment ion is monitored. This two-stage filtering process virtually eliminates chemical noise and interferences.[2]
Experimental Protocol: LC-MS/MS Method
This protocol is based on the validated method for a 2-aminothiazole derivative in rat plasma.[1][2][3]
-
Sample Preparation (from plasma):
-
To a 50 µL aliquot of plasma, add 50 µL of an internal standard solution (a structural analogue or stable isotope-labeled version of 2-aminothiazole) to correct for variability in sample processing and instrument response.
-
Add 175 µL of chilled acetonitrile to precipitate proteins.
-
Vortex for 10 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
Chromatographic & Mass Spectrometry Conditions:
-
Instrument: A suitable LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 µm).[2]
-
Mobile Phase: Isocratic elution with 85% of a 5 mM ammonium formate solution with 0.1% v/v formic acid and 15% of a 95:5% v/v mixture of acetonitrile and methanol.[2]
-
Flow Rate: 1.0 mL/min.
-
Ionization Mode: ESI Positive.
-
Detection Mode: MRM (Specific parent > fragment transitions for 2-aminothiazole and its internal standard would need to be optimized).
-
Injection Volume: 5 µL.
-
-
Analysis:
-
Analyze calibration standards prepared in the same biological matrix to construct a calibration curve.
-
Quantify unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Workflow Diagram: LC-MS/MS Analysis
Caption: High-level workflow for 2-aminothiazole quantification using LC-MS/MS.
Head-to-Head Comparison: Performance Metrics
The choice between HPLC-UV and LC-MS/MS often comes down to a trade-off between performance and practicality. The following table summarizes the key validation parameters based on the referenced study for the 2-aminothiazole derivative, which provides a strong basis for comparison.[2][3]
| Parameter | HPLC-UV | LC-MS/MS | Senior Scientist's Insight |
| Selectivity/Specificity | Moderate | Excellent | HPLC-UV can be prone to interferences from co-eluting compounds that also absorb at the detection wavelength. LC-MS/MS is highly selective due to MRM detection, which filters by both parent and fragment ion mass. This is a critical advantage in complex matrices. |
| Sensitivity (LOQ) | Higher (µg/mL range) | Exceptional (low ng/mL range) | The referenced study demonstrated a Lower Limit of Quantification (LLOQ) of 1.25 ng/mL for the LC-MS/MS method in plasma.[2][6] HPLC-UV is significantly less sensitive and is more suited for higher concentration assays, such as in pharmaceutical formulations. |
| Linearity Range | 2.06 – 20.60 µg/mL (in solution) | 1.25 – 1250 ng/mL (in plasma) | Both techniques demonstrate excellent linearity (R² > 0.99).[6] However, the LC-MS/MS method offers a much wider dynamic range, capable of quantifying both low and high concentrations in a single run. |
| Precision (%RSD) | < 2% (typically) | < 15% (bioanalytical standard) | Both methods provide excellent precision well within regulatory acceptance criteria. |
| Accuracy (% Recovery) | High (typically 98-102%) | High (typically 85-115%) | Both methods demonstrate high accuracy. The use of an internal standard in the LC-MS/MS method effectively corrects for variations during sample preparation. |
| Throughput | Faster per sample run time (can be) | Slower (due to more complex sample prep) | While individual run times can be similar, the more extensive sample preparation for LC-MS/MS (especially for bioanalysis) can lead to lower overall throughput compared to a simple "dilute and shoot" HPLC-UV method. |
| Cost & Complexity | Lower initial and running cost; simpler operation | High initial and running cost; requires specialized expertise | LC-MS/MS instruments represent a significant capital investment and require more specialized training and maintenance. |
Conclusion: Making the Right Choice for Your Application
There is no single "better" technique; the optimal choice is dictated by the analytical question you are asking.
Choose HPLC-UV when:
-
You are performing routine quality control on bulk drug substances or finished pharmaceutical products where the concentration of 2-aminothiazole is high.
-
You are analyzing relatively simple matrices with a low likelihood of interfering components.
-
Cost-effectiveness and ease of use are primary considerations.
-
The required sensitivity is within the µg/mL range.
Choose LC-MS/MS when:
-
You need to quantify low concentrations of 2-aminothiazole in complex biological matrices like plasma, urine, or tissue.[3]
-
High selectivity is paramount to distinguish the analyte from metabolites, impurities, or endogenous matrix components.
-
The required sensitivity is in the low ng/mL or even pg/mL range.
-
You are conducting pharmacokinetic, toxicokinetic, or metabolism studies where trace-level detection is essential.
By understanding the fundamental principles, the rationale behind the experimental design, and the performance trade-offs, researchers can confidently select the most appropriate and defensible analytical strategy for the quantification of 2-aminothiazole, ensuring data of the highest quality and integrity.
References
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Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Available at: [Link]
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Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed. Available at: [Link]
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Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health. Available at: [Link]
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Basavanakatti, V. N., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Aminothiazole. PubChem Compound Database. Available at: [Link]
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Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Aminothiazole. NIST Chemistry WebBook. Available at: [Link]
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International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]
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U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of Methyl 2-amino-4-phenylthiazole-5-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the efficacy of a small molecule is intrinsically linked to its specificity. While a compound may exhibit potent activity against its intended target, its interactions with other cellular components—its cross-reactivity—can lead to unforeseen off-target effects, toxicity, or even open avenues for polypharmacology. The 2-aminothiazole scaffold, a privileged structure in medicinal chemistry, is at the heart of numerous kinase inhibitors and other therapeutic agents.[1][2] This guide provides a comprehensive comparative analysis of the cross-reactivity profiles of derivatives of Methyl 2-amino-4-phenylthiazole-5-carboxylate, a key pharmacophore. By delving into experimental data and detailed methodologies, we aim to equip researchers with the insights needed to navigate the complex selectivity landscape of this important class of compounds.
The Double-Edged Sword: Understanding Cross-Reactivity in 2-Aminothiazole Derivatives
The 2-aminothiazole moiety is a versatile building block, capable of forming crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites. This has led to the development of potent inhibitors targeting a wide array of kinases involved in cancer and inflammatory diseases.[1][3] However, the highly conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving selectivity. Unintended inhibition of off-target kinases can result in toxic side effects. Conversely, a well-characterized cross-reactivity profile can be leveraged for therapeutic benefit, leading to the development of multi-targeted agents.
This guide will explore the structural modifications to the this compound core that influence selectivity and provide a framework for assessing the cross-reactivity of novel derivatives.
Comparative Cross-Reactivity Profiles: A Data-Driven Analysis
The seemingly minor chemical modifications to the 2-amino-4-phenylthiazole-5-carboxylate scaffold can dramatically alter a compound's selectivity profile. The following tables summarize key experimental findings from studies that have explored the structure-activity relationships (SAR) and cross-reactivity of various derivatives.
Table 1: Kinase Selectivity Profile of Aryl 2-Aminothiazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Off-Targets Inhibited >50% at 50 µM | Reference |
| Compound 2 | CK2α | 7.0 | EGFR (74%), EphA4 (55%), pim-1 (54%) | [4] |
| Compound 7 | CK2α | 3.4 | EphA4 (73%), GSK3β (71%), CK1γ1 (69%), ACVR1 (66%), Clk4 (61%), MLCK (61%) | [4] |
This data highlights that even with a primary target, derivatives can exhibit significant activity against other kinases. The substitution pattern plays a critical role in determining the breadth of this off-target activity.
Table 2: Antiproliferative Activity and c-Met Kinase Inhibition of 2-Amino-4-phenylthiazole Derivatives
| Compound ID | A549 IC50 (µM) | HeLa IC50 (µM) | HT29 IC50 (µM) | Karpas299 IC50 (µM) | c-Met Kinase IC50 (nM) | Reference |
| 5b | >50 | 25.12 | 2.01 | 10.23 | 180.63 | [5] |
| Crizotinib | 2.26 | 1.09 | 1.10 | 0.02 | 11.51 | [5] |
This table showcases the cellular potency of a 2-amino-4-phenylthiazole derivative in comparison to a known multi-kinase inhibitor, Crizotinib. While compound 5b shows potent activity against the HT29 cell line, its c-Met inhibition is significantly lower than Crizotinib, suggesting a different primary target or a distinct polypharmacology profile.
Table 3: Anticancer and Monoacylglycerol Lipase (MAGL) Inhibitory Activity of 2-Amino-4-methylthiazole-5-carboxylate Derivatives
| Compound ID | MAGL IC50 (µM) | EKVX (Non-Small Cell Lung Cancer) GI50 (µM) | MDA-MB-468 (Breast Cancer) GI50 (µM) | Reference |
| 3g | 0.037 | 0.865 | 1.20 | [6] |
| 4c | 0.063 | 0.96 (EKVX), 0.34 (HOP-92) | - | [6] |
This data demonstrates that derivatives of the core structure can also target enzymes outside of the kinome, such as MAGL. This underscores the importance of broad panel screening to fully characterize the cross-reactivity of a compound series.
Causality Behind Experimental Choices: A Senior Application Scientist's Perspective
When embarking on a cross-reactivity study, the selection of assays is paramount. A tiered approach is often the most efficient and cost-effective strategy.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol is used to verify target engagement of a compound in a cellular environment.
Objective: To determine if a compound binds to its target protein in intact cells by measuring the change in the protein's thermal stability.
Materials:
-
Cultured cells expressing the target protein
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Apparatus for protein quantification (e.g., Western blot equipment, ELISA reader)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound at various concentrations or a single high concentration. Include a DMSO vehicle control. Incubate under normal cell culture conditions for a specific duration to allow for compound uptake.
-
Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures using a thermal cycler for a short period (e.g., 3 minutes). A temperature gradient is used to determine the melting curve of the target protein.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the supernatant using a suitable method such as Western blotting or an immunoassay (e.g., ELISA).
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Caption: Workflow for a Cellular Thermal Shift Assay.
Conclusion: Towards More Selective Therapeutics
The this compound scaffold is a rich source of biologically active molecules with significant therapeutic potential. However, realizing this potential requires a deep understanding and careful management of their cross-reactivity profiles. As demonstrated, subtle structural modifications can have a profound impact on selectivity. By employing a systematic and tiered approach to cross-reactivity screening, utilizing robust and validated experimental protocols, researchers can gain the critical insights needed to guide lead optimization efforts. This data-driven approach is essential for mitigating the risks of off-target toxicity and for rationally designing the next generation of safer and more effective 2-aminothiazole-based therapeutics.
References
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Gelin, M., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. European Journal of Medicinal Chemistry, 138, 1133-1144. [Link]
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Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
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Zhang, Y., et al. (2018). Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. Journal of Chemistry, 2018, 9747358. [Link]
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Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(6), 1279-1319. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61. [Link]
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Saeed, A., et al. (2021). Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. Pakistan Journal of Pharmaceutical Sciences, 34(4(Supplementary)), 1509-1517. [Link]
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Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances, 8(3), 1335-1343. [Link]
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Singh, R., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-5. [Link]
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Li, J., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry, 14(7), 1331-1345. [Link]
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Gelin, M., et al. (2017). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site. ResearchGate. [Link]
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Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-51. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Sangani, C. B., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Medicinal Chemistry, 13(10), 1231-1249. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Kumar, A., et al. (2021). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1716-1733. [Link]
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Wang, X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences, 6(1), 8. [Link]
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The Double-Edged Sword: Deconvoluting Enzyme Inhibition and Whole-Cell Efficacy of 2-Aminothiazole-4-Carboxylates as mtFabH-Targeted Anti-Tuberculars
A Senior Application Scientist's Guide to Navigating a Promising Scaffold
For researchers in the vanguard of anti-tubercular drug discovery, the β-ketoacyl-acyl carrier protein synthase III (mtFabH) of Mycobacterium tuberculosis presents a compelling target. This enzyme is a crucial gatekeeper, initiating the type II fatty acid synthesis (FAS-II) pathway, which is essential for the biosynthesis of mycolic acids—the formidable lipid barrier that defines the mycobacterial cell wall.[1][2][3] The absence of a homologous FAS-II system in mammals further elevates mtFabH's status as a prime candidate for selective therapeutic intervention.[3]
Within the diverse chemical space of mtFabH inhibitors, the 2-aminothiazole-4-carboxylate scaffold has emerged as a particularly intriguing, albeit complex, chemotype.[1][4][5] This guide provides a comprehensive comparison of the efficacy of derivatives of this scaffold, with a focus on the often-disparate relationship between direct enzyme inhibition and whole-cell activity against M. tuberculosis. We will delve into the supporting experimental data, providing a nuanced understanding for researchers, scientists, and drug development professionals.
The FAS-II Pathway: A Pillar of Mycobacterial Survival
The FAS-II system in M. tuberculosis is responsible for elongating fatty acid chains, which are the precursors to the exceptionally long mycolic acids.[1] This pathway is a multi-enzyme complex, and its disruption is a validated strategy for anti-tubercular drug action, as exemplified by the frontline drug isoniazid.
mtFabH catalyzes the initial Claisen condensation step, making it a logical and strategic point of inhibition to halt the entire downstream process.[2][3]
The 2-Aminothiazole-4-Carboxylate Scaffold: A Study in Contrasting Activities
The allure of the 2-aminothiazole-4-carboxylate scaffold lies in its amenability to synthetic modification and its demonstrated potential to yield compounds with potent anti-tubercular activity.[1][4][5] However, a closer examination of the structure-activity relationships (SAR) reveals a fascinating and challenging divergence between enzymatic inhibition of mtFabH and whole-cell efficacy against M. tuberculosis.
A seminal study by Al-Balas et al. (2009) provides a compelling illustration of this phenomenon.[1][4][5] While the specific compound "Methyl 2-amino-4-phenylthiazole-5-carboxylate" has not been extensively profiled in publicly available literature, the data for its close analogues are highly informative.
Table 1: Comparative Efficacy of 2-Aminothiazole-4-Carboxylate Derivatives and Thiolactomycin
| Compound | mtFabH IC50 (µM) | M. tuberculosis H37Rv MIC (µM) | Reference |
| Methyl 2-amino-5-benzylthiazole-4-carboxylate | No inhibition | 0.24 | [1][4][5] |
| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | 2.43 | Inactive | [1][4][6] |
| Thiolactomycin (TLM) | 75 | 62.5 | [6][7] |
This data underscores a critical consideration for drug development: potent inhibition of the target enzyme does not always translate to whole-cell activity, and conversely, potent whole-cell activity may not be due to the inhibition of the intended target. In the case of methyl 2-amino-5-benzylthiazole-4-carboxylate, its impressive whole-cell activity (MIC of 240 nM) despite a lack of mtFabH inhibition suggests an alternative mechanism of action.[1][4][5] This could involve the inhibition of other essential mycobacterial enzymes or pathways.
Conversely, the bromoacetamido derivative demonstrates direct engagement with mtFabH (IC50 of 2.43 µM) but fails to inhibit the growth of the whole organism.[1][4][6] This could be attributed to several factors, including poor cell wall penetration, efflux pump activity, or metabolic inactivation of the compound by the bacterium.
Expanding the mtFabH Inhibitor Landscape: Beyond the Thiazoles
To provide a broader context for the efficacy of the 2-aminothiazole-4-carboxylate scaffold, it is useful to compare it with other known mtFabH inhibitors. Thiolactomycin (TLM), a natural product, is a well-characterized, albeit moderately potent, inhibitor of mtFabH.[6][7] Its IC50 of 75 µM serves as a common benchmark in the field. More recent efforts have focused on developing analogues of TLM with improved potency, such as acetylene-based and biphenyl-based derivatives, which have demonstrated significantly lower IC50 values.
Experimental Protocols: Assessing mtFabH Inhibition
A robust and reliable assay is paramount for evaluating the efficacy of potential mtFabH inhibitors. A commonly employed method is a spectrophotometric assay that measures the release of Coenzyme A (CoA) during the condensation reaction catalyzed by mtFabH. The free thiol group of the released CoA can be detected using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which produces a yellow-colored product (TNB) that absorbs at 412 nm.
Detailed Protocol: Spectrophotometric mtFabH Inhibition Assay using DTNB
This protocol is adapted from the principles described in the literature for measuring mtFabH activity and general DTNB-based thiol quantification.[8][9][10]
1. Reagent Preparation:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.5, containing 1 mM EDTA and 200 mM NaCl.
-
mtFabH Enzyme: Purified recombinant mtFabH diluted to a final concentration of 1-5 µM in Assay Buffer.
-
Substrates:
-
Lauroyl-CoA (or other long-chain acyl-CoA): 10 mM stock in water.
-
Malonyl-ACP: Prepared and purified as described in relevant literature. 10 mM stock in Assay Buffer.
-
-
DTNB Solution: 10 mM DTNB in Assay Buffer. Prepare fresh and protect from light.
-
Test Compounds: Dissolve in DMSO to a stock concentration of 10-20 mM.
2. Assay Procedure:
-
To the wells of a 96-well microplate, add 2 µL of the test compound solution in DMSO (or DMSO alone for control wells).
-
Add 88 µL of a pre-mixed solution containing Assay Buffer and the mtFabH enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of a pre-mixed solution of lauroyl-CoA and malonyl-ACP (final concentrations of 100 µM each).
-
Allow the reaction to proceed at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of a solution containing 6 M guanidine-HCl and 10 mM DTNB.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
Measure the absorbance at 412 nm using a microplate reader.
3. Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-aminothiazole-4-carboxylate scaffold remains a promising starting point for the development of novel anti-tubercular agents. However, the data clearly indicates that a successful drug discovery campaign must navigate the complex interplay between direct enzyme inhibition and whole-cell efficacy. The divergence observed in the activity of different derivatives highlights the necessity of a multiparametric approach in the early stages of lead optimization.
Future research should focus on:
-
Elucidating Alternative Mechanisms: For compounds with potent whole-cell activity but weak or no mtFabH inhibition, identifying the true molecular target is crucial for rational drug design.
-
Improving Cell Penetration: For potent mtFabH inhibitors that lack whole-cell activity, strategies to enhance their uptake and evade efflux mechanisms in M. tuberculosis should be explored.
-
In Vivo Efficacy Studies: Promising candidates that demonstrate both potent enzyme inhibition and whole-cell activity must be advanced to animal models of tuberculosis to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
By embracing the complexity of this chemical scaffold and employing a rigorous, multi-faceted evaluation strategy, the scientific community can unlock the full potential of 2-aminothiazole-4-carboxylates in the fight against tuberculosis.
References
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- Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., & Coxon, G. D. (2009). Identification of 2-aminothiazole-4-carboxylate derivatives active against Mycobacterium tuberculosis H37Rv and the beta-ketoacyl-ACP synthase mtFabH. PubMed.
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The Dichotomy of the Petri Dish and the Patient: A Comparative Guide to the In Vitro and In Vivo Activity of 2-Amino-4-Phenylthiazole Anticancer Agents
In the landscape of modern oncology drug discovery, the journey from a promising molecule to a potential therapeutic is a rigorous one, fraught with challenges that separate the merely active from the truly effective. The 2-amino-4-phenylthiazole scaffold has emerged as a privileged structure, a versatile backbone for the design of novel anticancer agents.[1] However, the ultimate success of these compounds hinges on a critical transition: the translation of their activity from the controlled environment of a laboratory cell culture (in vitro) to the complex biological system of a living organism (in vivo). This guide provides a comprehensive comparison of the in vitro and in vivo anticancer activities of 2-amino-4-phenylthiazole derivatives, offering insights into the experimental methodologies, data interpretation, and the often-observed disparities between these two essential phases of preclinical research.
The Rationale Behind the Two-Pronged Approach: In Vitro and In Vivo Evaluation
The initial screening of novel anticancer compounds almost invariably begins with in vitro assays. These cell-based studies are indispensable for high-throughput screening, allowing for the rapid and cost-effective evaluation of a large number of derivatives to identify those with potent cytotoxic or cytostatic effects against various cancer cell lines. However, the simplicity of an in vitro system, while advantageous for initial screening, is also its greatest limitation. It fails to recapitulate the intricate tumor microenvironment, the complexities of drug metabolism, and the physiological barriers that a drug encounters in a living organism.
This is where in vivo studies, typically employing animal models such as xenografts in immunodeficient mice, become paramount.[2] These models provide a more holistic assessment of a drug's potential by evaluating its efficacy in the context of a complete biological system, taking into account factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (the drug's effect on the body). The data gleaned from in vivo experiments are crucial for predicting clinical outcomes and making informed decisions about advancing a compound to clinical trials.
Comparative Analysis of Anticancer Activity: A Case Study Approach
While a direct, comprehensive comparison of a single 2-amino-4-phenylthiazole derivative across a wide array of in vitro and in vivo models in a single publication is rare, we can synthesize data from various studies to build a coherent picture. For the purpose of this guide, we will examine representative data for 2-amino-4-phenylthiazole derivatives and the closely related and well-documented 2-(4-aminophenyl)benzothiazoles, which share a similar pharmacophore and mechanism of action.
In Vitro Cytotoxicity: The Initial Litmus Test
The primary metric for in vitro anticancer activity is the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of a compound required to inhibit the growth of a cancer cell population by 50%.
Table 1: Representative In Vitro Anticancer Activity of 2-Amino-4-phenylthiazole Derivatives
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 10 | HT29 (Colon) | 2.01 | [1] |
| A549 (Lung) | - | [1] | |
| HeLa (Cervical) | - | [1] | |
| Karpas299 (Lymphoma) | - | [1] | |
| Compound 28 | HT29 (Colon) | 0.63 | [1] |
| HeLa (Cervical) | 6.05 | [1] | |
| A549 (Lung) | 8.64 | [1] | |
| Karpas299 (Lymphoma) | 13.87 | [1] | |
| Compound 4n | HT29 (Colon) | 6.31 | [3] |
| A549 (Lung) | 7.98 | [3] | |
| 2-(4-amino-3-methylphenyl)benzothiazole | MCF-7 (Breast) | < 0.01 | [4] |
| MDA-MB-468 (Breast) | < 0.01 | [4] | |
| TK-10 (Renal) | < 0.01 | [4] |
Note: Specific IC50 values for all cell lines for Compound 10 were not provided in the reference, but it was noted to have "outstanding growth inhibitory effects."
In Vivo Efficacy: The Proving Ground
In vivo studies typically measure the ability of a compound to inhibit tumor growth in animal models. This is often expressed as a percentage of tumor growth inhibition (% TGI) or as a delay in tumor growth.
Table 2: Representative In Vivo Anticancer Activity of 2-(4-amino-3-methylphenyl)benzothiazole in Xenograft Models
| Cancer Cell Line Xenograft | Treatment Dose and Schedule | Tumor Growth Inhibition | Reference |
| MCF-7 (Breast) | - | Significant | [5] |
| MDA-MB-468 (Breast) | - | Significant | [5] |
| Colon Xenograft | - | Significant | [5] |
| Ovarian Xenograft | - | Significant | [5] |
Note: While the reference indicates significant in vivo activity, specific percentage of tumor growth inhibition was not detailed in the abstract.
Dissecting the Discrepancies: Why In Vitro Potency Doesn't Always Translate to In Vivo Efficacy
The transition from in vitro to in vivo is often marked by a decrease in apparent efficacy. Several factors contribute to this phenomenon:
-
Pharmacokinetics: A compound that is highly potent in a petri dish may be poorly absorbed, rapidly metabolized, or quickly excreted in a living organism, preventing it from reaching the tumor at a therapeutic concentration.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation can be limited by factors such as poor solubility and first-pass metabolism in the liver.
-
Tumor Microenvironment: The complex milieu of a tumor, including its vasculature, stromal cells, and extracellular matrix, can create physical and biochemical barriers to drug penetration.
-
Toxicity: A compound may exhibit acceptable toxicity in vitro but cause unacceptable side effects in an animal model at the concentrations required for tumor inhibition.
Key Mechanisms of Action: Targeting Cancer's Core Machinery
Many 2-amino-4-phenylthiazole derivatives exert their anticancer effects by inhibiting key signaling pathways that are dysregulated in cancer.
Inhibition of the Raf/MEK/ERK Pathway
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations in genes such as RAS and BRAF can lead to constitutive activation of this pathway, driving tumorigenesis.[6] Some 2-amino-4-phenylthiazole derivatives have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis.[3]
Caption: Inhibition of the Raf/MEK/ERK signaling pathway by a 2-amino-4-phenylthiazole derivative.
Inhibition of c-Met Kinase
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell motility, invasion, and angiogenesis.[7] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of many cancers. Several 2-amino-4-phenylthiazole derivatives have been designed as potent and selective inhibitors of c-Met.[8]
Caption: Inhibition of the c-Met signaling pathway by a 2-amino-4-phenylthiazole derivative.
Standardized Protocols for a Self-Validating System
To ensure the reliability and reproducibility of the data, standardized and well-validated experimental protocols are essential.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the 2-amino-4-phenylthiazole derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours to allow the compound to exert its effect.
-
MTT Addition: MTT reagent is added to each well and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC50 value is determined by plotting a dose-response curve.
Experimental Protocol: In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anticancer efficacy of a 2-amino-4-phenylthiazole derivative in a subcutaneous xenograft model.
Caption: Workflow for an in vivo xenograft study.
Step-by-Step Methodology:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[2]
-
Tumor Growth Monitoring: The mice are monitored regularly, and tumor dimensions are measured with calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Randomization: Once the tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomly assigned to a control group (receiving a vehicle) and one or more treatment groups (receiving the 2-amino-4-phenylthiazole derivative at different doses).
-
Drug Administration: The compound is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Efficacy and Toxicity Assessment: Tumor volume and body weight are measured at regular intervals throughout the study. The percentage of tumor growth inhibition is calculated at the end of the study.
-
Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Conclusion
The development of 2-amino-4-phenylthiazole derivatives as anticancer agents exemplifies the critical interplay between in vitro and in vivo studies. While in vitro assays provide a rapid and efficient means of identifying potent compounds, in vivo models are indispensable for evaluating their true therapeutic potential. A thorough understanding of the methodologies, data interpretation, and potential pitfalls of both approaches is essential for navigating the complex path of anticancer drug discovery. The insights gained from this dual-pronged evaluation are what ultimately guide the selection of the most promising candidates for clinical development, bringing us one step closer to more effective cancer therapies.
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The Enduring Legacy and Modern Renaissance of Thiazole Synthesis: A Comparative Guide
A Senior Application Scientist's Perspective on Navigating Classic and Contemporary Routes to a Privileged Heterocycle
The thiazole ring is a cornerstone of medicinal chemistry, embedded in the structure of numerous FDA-approved drugs and bioactive compounds.[1] Its enduring importance necessitates the continual development of efficient and versatile synthetic methodologies. For decades, the Hantzsch reaction has been the foundational method for constructing this critical scaffold.[2] However, the evolving demands of drug discovery and green chemistry have spurred the development of novel synthetic strategies. This guide provides a comprehensive comparison of the traditional Hantzsch synthesis with modern alternatives, offering researchers the insights needed to select the optimal method for their specific applications.
The Hantzsch Reaction: A Time-Honored Workhorse
First described in 1887, the Hantzsch thiazole synthesis is a robust and widely utilized method involving the condensation of an α-haloketone with a thioamide.[3][4] This reaction is valued for its simplicity, the accessibility of its starting materials, and its ability to produce thiazoles under relatively mild conditions.[3] The general mechanism proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by intramolecular cyclization and dehydration to afford the aromatic thiazole ring.
The primary advantage of the Hantzsch synthesis lies in its reliability and broad substrate scope, allowing for the preparation of a wide variety of substituted thiazoles.[1] However, it is not without its drawbacks. The reaction can be time-consuming, sometimes requiring prolonged heating, and the use of α-haloketones can be problematic due to their lachrymatory and irritant nature.[2] Furthermore, in an era of increasing environmental consciousness, the development of more sustainable methods is a significant driver of innovation.
Visualizing the Hantzsch Reaction Mechanism
Caption: A streamlined workflow for the conventional Hantzsch thiazole synthesis.
Protocol 2: Microwave-Assisted Hantzsch Synthesis of 2-Aminothiazole Derivatives
Materials:
-
Substituted α-bromoketone (1 mmol)
-
Substituted thiourea (1.1 mmol)
-
Ethanol (3 mL)
-
10 mL microwave reactor vial with stir bar
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1 mmol), substituted thiourea (1.1 mmol), and ethanol (3 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at a constant power of 170 W for a duration of 5-15 minutes. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool.
-
If a precipitate forms, filter the product. Otherwise, remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.
Conclusion: Choosing the Right Path Forward
The Hantzsch reaction remains a valuable and reliable method for the synthesis of thiazoles. [5][6]However, for researchers seeking to accelerate their discovery efforts, improve yields, or adopt greener chemical practices, modern alternatives offer compelling advantages. [7][8]Microwave-assisted synthesis provides a significant reduction in reaction times, while copper-catalyzed multicomponent reactions allow for the rapid construction of complex molecular architectures. [1]Flow chemistry presents a pathway towards automated and scalable synthesis, which is particularly relevant in an industrial setting. [9] Ultimately, the choice of synthetic method will depend on the specific goals of the researcher, the available resources, and the desired attributes of the final product. By understanding the strengths and limitations of both traditional and modern approaches, scientists can make informed decisions to efficiently and effectively synthesize the thiazole derivatives that are vital for advancing medicinal chemistry and drug development.
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A Comparative Guide to the Cytotoxicity of 2-Aminothiazole Derivatives: A Focus on Cancer vs. Normal Cell Lines
In the landscape of anticancer drug discovery, the 2-aminothiazole scaffold has emerged as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including clinically approved drugs like Dasatinib and Alpelisib.[1][2] These derivatives have demonstrated potent cytotoxic effects across a wide array of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[2][3] However, a critical determinant of a viable anticancer agent is its therapeutic index—the ability to selectively target and eliminate cancer cells while sparing normal, healthy cells. This guide provides a comparative analysis of the cytotoxicity of various 2-aminothiazole derivatives, presenting supporting experimental data on their activity in cancer versus normal cell lines. We will delve into the methodologies for assessing this differential cytotoxicity and explore the underlying mechanisms of action.
The Selectivity Index: Quantifying a Compound's Therapeutic Window
A key metric in preclinical drug development is the Selectivity Index (SI) . It is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. The SI is typically calculated as the ratio of the cytotoxic concentration in normal cells (often expressed as CC50, the concentration that reduces the viability of normal cells by 50%) to the cytotoxic concentration in cancer cells (IC50, the concentration that inhibits the growth of cancer cells by 50%).[4] A higher SI value indicates greater selectivity and a more promising therapeutic profile.[5]
Comparative Cytotoxicity of 2-Aminothiazole Derivatives
The following table summarizes the in vitro cytotoxicity of selected 2-aminothiazole derivatives against various human cancer cell lines and, where available, non-cancerous cell lines. This data, compiled from various studies, highlights the diverse potency and selectivity within this class of compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Normal Cell Line | CC50/IC50 (µM) | Selectivity Index (SI) | Reference |
| Paeonol-2-aminothiazole-phenylsulfonyl derivative (OCH3) | AGS (gastric) | Lower than 5-FU | BALB/3T3 (fibroblasts) | Less cytotoxic than 5-FU | >1 | [6][7] |
| Paeonol-2-aminothiazole-phenylsulfonyl derivative (F) | HT-29 (colorectal) | Lower than 5-FU | BALB/3T3 (fibroblasts) | Less cytotoxic than 5-FU | >1 | [6][7] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46a) | A549 (lung) | 1.3 ± 0.9 | WI-38 (normal lung fibroblast) | Less toxic | Not specified | [2] |
| 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin (46b) | HepG2 (liver) | 0.13 ± 0.05 | WI-38 (normal lung fibroblast) | Less toxic | Not specified | [2] |
| Thiazole-amino acid hybrid (5f) | A549 (lung) | Not specified | Not specified | Not specified | Not specified | [8] |
| Thiazole-amino acid hybrid (5o) | HeLa (cervical) | Not specified | Not specified | Not specified | Not specified | [8] |
| 2-arylamino-4-(3'-indolyl)thiazole (17b) | MCF-7 (breast) | 1.86 | Normal human cells | Minimal toxicity | High | [9] |
| Derivative 70 | HepG2 (liver) | Not specified | VERO (monkey kidney) | Good SI | Good | [4] |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols for Assessing Cytotoxicity
The determination of IC50 and CC50 values relies on robust and reproducible in vitro cytotoxicity assays. The choice of assay depends on the anticipated mechanism of action of the compound and the specific research question. Below are detailed protocols for three commonly employed assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.[2][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product.[10]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-aminothiazole derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Following incubation, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-570 nm.[10][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures total cellular protein content, providing an estimation of cell number.[12][13]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[12]
-
Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.[12]
-
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.[12]
-
Dye Solubilization: Air-dry the plates and add a solubilizing agent (e.g., 10 mM Tris base) to dissolve the protein-bound dye.[12]
-
Absorbance Measurement: Measure the absorbance at approximately 510-565 nm.[13][14]
-
Data Analysis: Calculate the percentage of cell growth and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon cell membrane damage.[15][16]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol. Include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.[6]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[15]
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[17]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[18]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the maximum and spontaneous release controls.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the comparative cytotoxicity screening of 2-aminothiazole derivatives.
Caption: A generalized workflow for assessing the comparative cytotoxicity of 2-aminothiazole derivatives.
Mechanisms of Action and Signaling Pathways
The cytotoxic effects of 2-aminothiazole derivatives are often attributed to their ability to interfere with key signaling pathways that are dysregulated in cancer.[3] Many of these compounds function as inhibitors of various protein kinases, such as EGFR, VEGFR, and PI3K, which are crucial for cancer cell proliferation, survival, and angiogenesis.[3][19] Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases.[9]
The diagram below illustrates a simplified signaling pathway often targeted by 2-aminothiazole derivatives, leading to apoptosis.
Caption: A simplified diagram of the intrinsic apoptotic pathway modulated by some 2-aminothiazole derivatives.
Conclusion and Future Directions
The 2-aminothiazole scaffold remains a highly promising framework for the development of novel anticancer agents. The data presented in this guide underscores the importance of evaluating cytotoxicity not only in cancer cells but also in normal cells to ascertain the therapeutic potential of these derivatives. Future research should focus on synthesizing novel derivatives with improved selectivity indices and a deeper investigation into their mechanisms of action to identify more specific molecular targets. The systematic application of the described cytotoxicity assays will be instrumental in identifying lead compounds with a high potential for successful clinical translation.
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A Head-to-Head Comparison of Substituted 2-Aminothiazoles as Enzyme Inhibitors: A Guide for Researchers
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several FDA-approved drugs.[1] Its synthetic tractability and ability to engage in key hydrogen bonding interactions have made it a favored template for the design of potent and selective enzyme inhibitors. This guide provides a comprehensive, head-to-head comparison of various substituted 2-aminothiazoles targeting distinct enzyme families crucial in pathophysiology, offering researchers and drug development professionals a detailed analysis of their structure-activity relationships (SAR), inhibitory profiles, and the experimental methodologies for their evaluation.
The Versatility of the 2-Aminothiazole Core
The 2-aminothiazole moiety's success as a pharmacophore stems from its unique electronic and structural features. The endocyclic nitrogen and the exocyclic amine provide crucial hydrogen bond donor and acceptor capabilities, allowing for robust interactions with the hinge region of kinase active sites, a common binding motif. Furthermore, the thiazole ring is amenable to substitution at the C4 and C5 positions, as well as acylation or further substitution of the 2-amino group, providing a three-dimensional canvas for chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2][3]
Comparative Analysis of 2-Aminothiazole Inhibitors
This guide will focus on a comparative analysis of 2-aminothiazole derivatives targeting three well-validated enzyme families in drug discovery: Cyclin-Dependent Kinases (CDKs), Aurora Kinases, and Monoamine Oxidases (MAOs).
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are a family of serine/threonine kinases that play a central role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[4][5] The 2-aminothiazole scaffold has been extensively explored to develop potent and selective CDK inhibitors.
A seminal study in the field led to the discovery of SNS-032 (formerly BMS-387032), a potent and selective inhibitor of CDK2, CDK7, and CDK9.[2] The development of this compound and its analogs provides a clear illustration of the SAR of N-acyl-2-aminothiazoles.
Table 1: Comparative Inhibitory Activity of N-Acyl-2-Aminothiazole Derivatives against CDKs
| Compound ID | R Group (Acyl Side Chain) | CDK2/cycE IC50 (nM) | Cellular Antiproliferative Activity (A2780 IC50, nM) | Reference |
| 16a | -COCH₂O-ethyl | >10,000 (inactive in cells) | >10,000 | [2] |
| 16b | -COCH₂- (5-ethyl-oxazole) | 9 | 95 | [2] |
| SNS-032 (2) | N-(4-piperidinecarboxamide) | 48 | 95 | [2] |
| Dasatinib | See structure | 0.8 (Abl) | Varies by cell line | [6] |
Data sourced from multiple studies for comparative purposes.
Structure-Activity Relationship (SAR) Summary:
-
Ester Instability: Initial hits like compound 16a with an ester moiety were potent biochemically but inactive in cells due to rapid hydrolysis.[2]
-
Bioisosteric Replacement: Replacing the labile ester with a stable oxazole ring (16b ) significantly improved cellular activity.[2]
-
Side Chain Optimization: Further optimization of the acyl side chain to include a non-aromatic amino acyl group, as seen in SNS-032, improved aqueous solubility and reduced protein binding while maintaining potent inhibitory activity.[2]
-
Broad Kinase Inhibition: The 2-aminothiazole core is also central to the multi-kinase inhibitor Dasatinib, which potently inhibits BCR-ABL and Src family kinases, highlighting the scaffold's versatility in targeting different kinase families.[6]
Aurora Kinase Inhibitors
Aurora kinases are another family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development.[7][8][9]
A series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives, which can be considered elaborated 2-aminothiazoles, have demonstrated potent inhibition of Aurora A and Aurora B kinases.
Table 2: Comparative Inhibitory Activity of 2-Aminothiazole Derivatives against Aurora Kinases
| Compound ID | R Group (on N-phenyl ring) | Aurora A (Ki, nM) | Aurora B (Ki, nM) | Reference |
| 7h | H | 110 | 180 | |
| 11 | 4-Cl | 23 | 42 | |
| 13 | 4-OMe | 17 | 25 | |
| 18 | 4-morpholino | 8.0 | 9.2 |
Data sourced from Wang et al., J. Med. Chem. 2010, 53 (11), 4367–4378.
Structure-Activity Relationship (SAR) Summary:
-
N-Phenyl Substitution: The nature of the substituent on the N-phenyl ring significantly impacts potency.
-
Electron-Donating and Withdrawing Groups: Both electron-withdrawing (4-Cl) and electron-donating (4-OMe) groups at the para position enhance inhibitory activity compared to the unsubstituted analog.
-
Hydrophilic Groups: The introduction of a hydrophilic morpholino group at the 4-position led to the most potent compound (18 ) in this series, suggesting that this modification allows for favorable interactions within the ATP-binding pocket of the Aurora kinases.
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine.[10][11] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[11] While less common than for kinases, 2-aminothiazole derivatives have also been explored as MAO inhibitors.
A study investigating 2H-1,4-benzothiazin-3(4H)-ones, which bear structural resemblance to 2-aminothiazole derivatives, demonstrated potent MAO-B inhibition.
Table 3: Comparative Inhibitory Activity of Benzothiazinone Derivatives against MAOs
| Compound ID | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 1b | 6-Chloro | >10 | 0.0027 | [10] |
| 1c | 7-Chloro | 1.48 | 0.0082 | [10] |
| 1d | 6,7-Dichloro | 0.714 | 0.0096 | [10] |
| 1h | 7-Fluoro | >10 | 0.0041 | [10] |
Data sourced from Mar-Subia et al., Bioorg. Med. Chem. Lett. 2022, 75, 129038.[10]
Structure-Activity Relationship (SAR) Summary:
-
MAO-B Selectivity: The benzothiazinone scaffold shows a strong preference for inhibiting MAO-B over MAO-A.[10]
-
Halogen Substitution: The position and nature of halogen substituents on the benzo ring significantly influence potency and selectivity. Chloro-substitution at the 6-position (1b ) resulted in the most potent MAO-B inhibitor in this series.[10]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis of a representative 2-aminothiazole and a general kinase inhibition assay are provided below.
Synthesis of Substituted 2-Aminothiazoles (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is the most common and versatile method for preparing 2-aminothiazoles.[3] It involves the condensation of an α-haloketone with a thiourea derivative.
Step-by-Step Methodology:
-
Thiourea Preparation (if substituted): To a solution of the desired amine in a suitable solvent (e.g., THF), add an equimolar amount of benzoyl isothiocyanate. Stir at room temperature until the reaction is complete (monitored by TLC). The resulting N-benzoylthiourea is then hydrolyzed using a base (e.g., NaOH) to yield the substituted thiourea.
-
Condensation Reaction: In a round-bottom flask, dissolve the appropriate α-bromoketone (1 equivalent) and the thiourea derivative (1.1 equivalents) in a suitable solvent such as ethanol.[12]
-
Reaction Monitoring: Heat the reaction mixture to reflux (typically 70-80 °C) for 2-4 hours.[12] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Diagram of Hantzsch Thiazole Synthesis Workflow
Caption: Workflow for the Hantzsch synthesis of 2-aminothiazoles.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the kinase inhibitory activity of the synthesized 2-aminothiazole derivatives.
Step-by-Step Methodology:
-
Reagents and Materials:
-
Recombinant human kinase (e.g., CDK2/cyclin E, Aurora A)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., Histone H1 for CDK2, a specific peptide for Aurora A)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (2-aminothiazole derivatives) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white microplates
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Diagram of In Vitro Kinase Assay Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The 2-aminothiazole scaffold continues to be a remarkably fruitful starting point for the development of potent and selective enzyme inhibitors. The comparative analysis presented in this guide underscores the importance of systematic substitution and bioisosteric replacement in tuning the pharmacological profile of these compounds. For researchers in the field, the key takeaways are:
-
The Power of SAR: Minor modifications to the substituents on the 2-aminothiazole core can lead to dramatic changes in potency and selectivity.
-
Scaffold Hopping Potential: The core 2-aminothiazole structure can be adapted to target diverse enzyme families beyond kinases.
-
Importance of ADME Properties: Early consideration of metabolic stability and solubility is crucial for translating potent biochemical inhibitors into effective cellular and in vivo probes.
Future research will undoubtedly continue to leverage the versatility of the 2-aminothiazole scaffold. The exploration of novel substitution patterns, the development of covalent and allosteric inhibitors, and the application of this privileged structure to new and challenging biological targets will ensure its continued prominence in the field of drug discovery.
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Misra, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(1), 184-214. [Link]
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Plummer, M. S., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572. [Link]
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Yurttaş, L., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Biotechnology and Applied Biochemistry, 70(2), 659-669. [Link]
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Misra, R. N., et al. (2004). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. Journal of Medicinal Chemistry, 47(7), 1719-1728. [Link]
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Kim, K. S., et al. (2002). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 45(18), 3905-3927. [Link]
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Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44031-44052. [Link]
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Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44031-44052. [Link]
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Bohrium. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. [Link]
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Misra, R. N., et al. (2004). N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent. Journal of Medicinal Chemistry, 47(7), 1719-1728. [Link]
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Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44031-44052. [Link]
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Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 21(15), 4434-4444. [Link]
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Coumar, M. S., et al. (2007). Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 50(23), 5581-5592. [Link]
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Mohamed, M. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Mohamed, M. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Mohamed, M. S., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Houldsworth, S., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]
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Mar-Subia, L. M., et al. (2022). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones. Bioorganic & Medicinal Chemistry Letters, 75, 129038. [Link]
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Baker, G. B., & Matveychuk, D. (2011). Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders?. Annals of the New York Academy of Sciences, 1216, 120-138. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Methyl 2-amino-4-phenylthiazole-5-carboxylate
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of compounds like Methyl 2-amino-4-phenylthiazole-5-carboxylate is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in scientific principles and best practices for chemical waste management.
This compound and its derivatives are integral scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] However, as with many specialized reagents, a thorough understanding of their potential hazards is paramount. While specific toxicological data for this exact compound is not extensively published, the precautionary principle dictates that it be treated as a hazardous substance until proven otherwise.[2] This approach is informed by the known properties of structurally similar aminothiazole derivatives, which can exhibit oral toxicity, cause skin and eye irritation, and may be harmful to aquatic life with long-lasting effects.[3][4]
Core Principles of Disposal: A Self-Validating System
The foundation of a trustworthy disposal protocol is a system that is inherently safe and verifiable at each step. This involves a clear understanding of the compound's properties, adherence to established safety protocols, and meticulous documentation.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀N₂O₂S | [5] |
| Molecular Weight | 234.28 g/mol | [5] |
| Appearance | Likely a solid | Inferred from similar compounds |
| Solubility | Sparingly soluble in aqueous buffers; soluble in organic solvents like ethanol, DMSO, and DMF | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
Given the potential hazards associated with aminothiazole derivatives, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
-
Eye Protection : Chemical safety goggles or a face shield must be worn at all times when handling the compound.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is essential.[6]
-
Skin and Body Protection : A lab coat and closed-toe shoes are required to protect against accidental spills.
Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6]
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound.
Waste Segregation and Collection
-
Isolate the Waste : All waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE, must be collected separately from other waste streams.
-
Use a Designated Container : Collect the waste in a clearly labeled, leak-proof container that is compatible with the chemical. Plastic containers are generally preferred for solid chemical waste.
-
Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the CAS number if available and any relevant hazard pictograms.
Storage of Hazardous Waste
-
Satellite Accumulation Area (SAA) : Store the sealed waste container in a designated and secure Satellite Accumulation Area within the laboratory. This area should be under the direct control of laboratory personnel.
-
Incompatible Materials : Ensure the waste container is stored away from incompatible materials, such as strong oxidizing agents, to prevent accidental reactions.[7]
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS) : Your institution's EHS office is the primary resource for arranging the final disposal of hazardous waste. They will have established procedures and licensed contractors for this purpose.
-
Do Not Dispose Down the Drain : Under no circumstances should this compound or its solutions be poured down the sink.[6] This is to prevent the contamination of waterways, as similar compounds are known to be toxic to aquatic life.[3]
-
Incineration : The recommended method of disposal for many organic laboratory chemicals is incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[6]
Spill Management
In the event of a spill, prompt and appropriate action is crucial.
-
Minor Spills :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills :
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to the principles of waste segregation, proper labeling, and coordination with institutional EHS departments, researchers can ensure that these valuable chemical building blocks are managed safely and effectively throughout their entire lifecycle. This proactive approach not only ensures regulatory compliance but also fosters a culture of safety and responsibility within the scientific community.
References
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MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate. Retrieved from [Link]
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-
PubChem. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. Retrieved from [Link]
-
MDPI. (n.d.). Grafting of Thiazole Derivative on Chitosan Magnetite Nanoparticles for Cadmium Removal—Application for Groundwater Treatment. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, March 20). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-phenyl-5-methylthiazole. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-amino-4-methylthiazole-5-carboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 2-amino-4-phenylthiazole-5-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. Methyl 2-amino-4-phenylthiazole-5-carboxylate belongs to the 2-aminothiazole class of compounds, a scaffold recognized for its broad biological activities and frequent use in medicinal chemistry.[1][2] However, this structural class is also flagged as a potential "toxicophore," susceptible to metabolic activation that can lead to toxicity, warranting careful handling.[2][3] This guide provides essential, field-tested procedures for the selection and use of Personal Protective Equipment (PPE) to ensure your safety while handling this compound.
Hazard Assessment: Understanding the Risk
While specific toxicological data for this compound is not extensively published, the known hazards of the 2-aminothiazole core structure provide a strong basis for our risk assessment.
-
Oral Toxicity: The parent compound, 2-aminothiazole, is classified as highly toxic if swallowed.[4] A Safety Data Sheet for the related 2-amino-4-phenylthiazole notes it is toxic if swallowed.[5]
-
Skin and Eye Irritation: Contact with similar thiazole derivatives is known to cause skin irritation and serious eye damage.[5][6]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5][6][7]
-
Systemic Effects: Chronic exposure to 2-aminothiazole has been associated with adverse effects on the nervous system, kidneys, and reproductive system.[1]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation—it is a critical control measure to prevent exposure.
Core PPE Requirements
The selection of PPE must be tailored to the specific task. Handling a sealed container requires a different level of protection than weighing the solid powder or performing a reaction in a solvent. The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound.
| Task | Minimum Required PPE | Rationale & Key Considerations |
| Pre-Use Inspection & Transport | • Safety Glasses• Standard Nitrile Gloves• Laboratory Coat | Protects against incidental exposure from surface contamination on containers. |
| Weighing Solid Compound | • Safety Goggles• Powder-Free Nitrile Gloves (Double-gloved recommended)• Laboratory Coat• N95 Respirator or higher (if not in a ventilated enclosure) | The primary risk is the generation and inhalation of fine dust particles.[5][7] Safety goggles provide a better seal than glasses. Double-gloving minimizes contamination risk during doffing. |
| Preparing Solutions | • Chemical Splash Goggles or Face Shield• Chemically Resistant Gloves (Nitrile, double-gloved)• Laboratory Coat or Chemical-Resistant Gown | Protects against splashes of both the solid and the solvent.[8] A face shield is recommended when handling larger volumes (>50 mL). |
| Running Reactions & Work-up | • Chemical Splash Goggles and/or Face Shield• Chemically Resistant Gloves (Nitrile, double-gloved)• Laboratory Coat or Gown | Provides protection against splashes and incidental contact. Glove integrity should be checked frequently. |
| Handling Spills | • Chemical Splash Goggles and Face Shield• Heavy-Duty Nitrile or Neoprene Gloves• Chemical-Resistant Gown or Coveralls• N95 Respirator (for solids) or appropriate vapor cartridge respirator (for solutions) | Requires an elevated level of protection to manage a significant, uncontrolled release of the hazardous material. |
| Waste Disposal | • Chemical Splash Goggles• Chemically Resistant Gloves (Nitrile)• Laboratory Coat | Protects against splashes and contact with contaminated waste containers. |
PPE Selection & Use: A Procedural Approach
Proper protection relies on both selecting the right equipment and using it correctly.
Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for laboratory work.[9] However, no glove material provides indefinite protection.[10]
-
Why Double-Glove? When working with solutions or for extended periods, double-gloving is a prudent measure. The outer glove absorbs the primary contamination, and in case of a breach, the inner glove provides a temporary barrier, allowing you time to retreat, remove the gloves safely, and re-glove.
-
Inspection is Key: Always inspect gloves for pinholes, tears, or signs of degradation before and during use.[10]
-
Immediate Replacement: If you suspect contamination, remove gloves immediately following the proper doffing procedure, wash your hands, and don a new pair.
-
Safety Glasses: Provide basic impact protection but are inadequate for splash hazards. They are suitable only for tasks with no risk of chemical splashes.
-
Chemical Splash Goggles: These are mandatory when handling solutions.[11] They form a seal around the eyes, offering robust protection from splashes from any direction.[8]
-
Face Shields: Used in conjunction with goggles, a face shield provides an additional layer of protection for the entire face and is critical when there is a significant risk of splashing.[8][11]
The need for respiratory protection is determined by the potential for generating airborne contaminants.
-
Engineering Controls First: The primary method for controlling airborne hazards is to use engineering controls like a chemical fume hood or a ventilated balance enclosure.[5]
-
When to Use a Respirator: If engineering controls are not available or are insufficient, respiratory protection is required. An N95 dust mask may be sufficient for weighing small amounts of powder, but for larger quantities or spill cleanup, a half-mask or full-face respirator with appropriate cartridges (e.g., organic vapor/acid gas with a P100 particulate filter) should be used.[7]
The following workflow provides a logical pathway for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Donning and Doffing Procedures
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
-
Gown/Coat: Don the laboratory coat or gown, ensuring it is fully buttoned or tied.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Goggles/Face Shield: Position eye and face protection.
-
Gloves: Don the first pair of gloves. Pull the cuffs of the gown over the wrist area. Don the second pair of gloves over the first, ensuring the cuff of the outer glove goes over the sleeve of the gown.
This procedure should be performed in a designated area.
-
Outer Gloves: Remove the most contaminated item first. Pinch the outside of one outer glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of them immediately in the designated chemical waste container.
-
Gown/Coat: Unfasten the gown. Peel it away from your body, touching only the inside. Turn it inside out as you remove it and place it in the appropriate waste or laundry receptacle.
-
Goggles/Face Shield: Remove by handling the strap or earpieces. Avoid touching the front surface.
-
Respirator (if used): Remove without touching the front of the respirator.
-
Inner Gloves: Remove the final pair of gloves using the same technique as for the outer pair.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Emergency and Disposal Plans
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[6][7] Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[6][7] Seek medical attention if irritation occurs.
-
Inhalation: Move to fresh air immediately.[6][7] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[12] Call a poison control center or physician immediately.[5]
-
Evacuate personnel from the immediate area.
-
Don the full spill response PPE.
-
For solid spills, gently cover with an absorbent material to avoid raising dust.[13] Dampen the material with a suitable solvent (e.g., 60-70% ethanol) before sweeping it into a designated waste container.[13]
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and transfer to a sealed, labeled waste container.
-
Decontaminate the area with a suitable solvent followed by soap and water.
-
Dispose of all cleanup materials as hazardous waste.
-
All disposable PPE (gloves, gowns, masks) that is contaminated with this compound must be disposed of as hazardous chemical waste.[6]
-
Place contaminated items in a clearly labeled, sealed waste container. Do not mix with general laboratory trash.
-
Surplus or non-recyclable solutions should be handled by a licensed professional waste disposal service.[7] Follow all local, state, and federal regulations for hazardous waste disposal.[5]
By integrating this expert guidance into your standard operating procedures, you establish a robust framework for safety. This commitment not only protects you and your colleagues but also upholds the scientific integrity of your work.
References
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- Guidechem. (n.d.). What are the uses and toxicity classification of 2-Aminothiazole?.
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- Fisher Scientific. (2010, October 12). 2-Aminothiazole-5-carboxylic acid Safety Data Sheet.
- BOC Sciences. (n.d.). MSDS of Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate.
- Fisher Scientific. (2010, March 29). 2-Amino-5-methylthiazole Safety Data Sheet.
- TCI Chemicals. (2025, June 2). 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide Safety Data Sheet.
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- National Oceanic and Atmospheric Administration (NOAA). (1992). 2-AMINOTHIAZOLE. CAMEO Chemicals.
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Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
